molecular formula C5H11NO B147097 N,N-Dimethylpropionamide CAS No. 758-96-3

N,N-Dimethylpropionamide

Cat. No.: B147097
CAS No.: 758-96-3
M. Wt: 101.15 g/mol
InChI Key: MBHINSULENHCMF-UHFFFAOYSA-N
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Description

Solvation structure of the zinc (II) ion in N,N-dimethylpropionamide was studied by Raman spectroscopy. N,N-Dimethylpropionamide is strong donor solvent and coordinate to metal ions through the carbonyl oxygen atom.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpropanamide
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InChI

InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHINSULENHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061077
Record name Propanamide, N,N-dimethyl-
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Molecular Weight

101.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

758-96-3
Record name N,N-Dimethylpropionamide
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Record name Propanamide, N,N-dimethyl-
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Record name Propanamide, N,N-dimethyl-
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Record name Propanamide, N,N-dimethyl-
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Record name N,N-dimethylpropionamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropionamide (DMPA), with the CAS number 758-96-3, is a polar aprotic solvent and a versatile chemical intermediate.[1] Its unique combination of a high boiling point, thermal stability, and excellent solvency for a wide range of organic and inorganic compounds makes it a valuable component in numerous chemical processes.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the amide derivative of propionic acid and dimethylamine.[1] The presence of the carbonyl group and the tertiary amine functionality dictates its chemical reactivity and physical properties.

IdentifierValue
IUPAC Name N,N-dimethylpropanamide
Synonyms This compound, Propionamide, N,N-dimethyl-
CAS Number 758-96-3
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol [2]
SMILES CCC(=O)N(C)C[2]
InChI InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3[2]
InChIKey MBHINSULENHCMF-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high boiling point and miscibility with water and various organic solvents are noteworthy characteristics.[2]

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Odor Characteristic amine-like odor[2]
Density 0.92 g/mL at 25 °C[4][5][6]
Boiling Point 174-175 °C[4][5][6]
Melting Point -45 °C[2][4][5]
Flash Point 63 °C[7]
Refractive Index (n20/D) 1.44[4]
Water Solubility Miscible[2]
LogP -0.11[2]
Vapor Density 3.49[7]

Chemical Reactivity and Stability

This compound exhibits chemical reactivity typical of a tertiary amide. It is stable under normal conditions but can undergo hydrolysis to propionic acid and dimethylamine in the presence of strong acids or bases.[2][7] As a strong donor solvent, it can coordinate with metal ions through its carbonyl oxygen.[2][4][5] It is incompatible with strong oxidizing agents and strong bases.[6][7]

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a propionic acid derivative with dimethylamine.[1]

Experimental Protocol: Synthesis from Propionic Acid and Dimethylamine

This protocol is based on a general amidation procedure.

Materials:

  • Propionic acid

  • Dimethylamine (gas or solution)

  • Dehydrating agent or catalyst (optional)

  • Organic solvent (e.g., toluene)

  • Sodium hydroxide solution (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, dissolve propionic acid in an appropriate organic solvent.

  • Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine while maintaining the temperature below 50 °C, as the initial reaction to form the salt is exothermic.

  • For direct amidation, heat the resulting dimethylamine propionate salt, often in a high-pressure reactor, to a temperature of around 150 °C for several hours. A catalyst may be employed to improve the reaction rate and yield.

  • After the reaction is complete, cool the mixture and neutralize any remaining propionic acid with a sodium hydroxide solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the ethyl and the two N-methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a concentrated sample.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat liquid this compound directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

Data Processing:

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform a baseline correction if necessary.

Expected Absorptions:

  • ~2970-2850 cm⁻¹: C-H stretching of the alkyl groups (strong).

  • ~1640 cm⁻¹: C=O stretching (amide I band) (very strong).

  • ~1460 cm⁻¹: C-H bending of the CH₂ and CH₃ groups (medium).

  • ~1400 cm⁻¹: C-N stretching of the N-methyl groups (medium).

Applications in Research and Drug Development

This compound's properties make it a valuable tool in various applications:

  • Reaction Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it an excellent solvent for organic synthesis, including in the production of pharmaceuticals and agrochemicals.[1][8]

  • Chemical Intermediate: The amide functionality allows it to be a building block for more complex molecules in multi-step syntheses.[1]

  • Coordination Chemistry: It acts as a Lewis base and can coordinate with metal ions, which is useful in studying metal-ligand interactions and in the synthesis of metal-organic frameworks (MOFs).[2]

  • Formulation: It can be used as a solvent in the formulation of coatings and other materials.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[2][9][10] It is a combustible liquid.[7]

Handling Precautions:

  • Work in a well-ventilated area or in a fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Keep away from heat, sparks, and open flames.[7][9]

  • Store in a tightly closed container in a cool, dry place.[9]

First Aid Measures:

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

Logical Relationships of this compound Properties

DMPA_Properties Structure Chemical Structure (C5H11NO) Properties Physicochemical Properties - High Boiling Point - Polar Aprotic - Good Solvency Structure->Properties determines Reactivity Chemical Reactivity - Amide Hydrolysis - Metal Coordination Structure->Reactivity governs Applications Applications - Reaction Solvent - Chemical Intermediate - Formulation Properties->Applications enables Reactivity->Applications utilized in Safety Safety & Handling - Irritant - Combustible Applications->Safety requires awareness of

Logical flow of this compound's characteristics.

References

An In-depth Technical Guide to the Physical Constants of N,N-Dimethylpropionamide (CAS: 758-96-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropionamide, with the CAS number 758-96-3, is a colorless to pale yellow liquid organic compound.[1] As an amide derived from propionic acid and dimethylamine, it is recognized for its properties as a polar aprotic solvent.[1] Its high boiling point and miscibility with water and various organic solvents make it a valuable component in numerous chemical applications.[1][2] This technical guide provides a comprehensive overview of its core physical constants, detailed experimental protocols for their determination, and a logical workflow for one of the key measurements.

Core Physical and Chemical Properties

This compound is a stable, yet flammable, compound incompatible with strong oxidizing agents.[3] It serves as a strong donor solvent, readily donating electron pairs, which allows it to dissolve a variety of materials and participate in reactions as a Lewis base.[1] The carbonyl oxygen atom in its structure acts as a donor site, enabling the formation of complexes with metal ions.[1]

Quantitative Data Summary

The physical constants of this compound are summarized in the table below for easy reference and comparison.

Physical ConstantValueReference(s)
Molecular Formula C5H11NO[3][4]
Molecular Weight 101.15 g/mol [1][3][5]
Melting Point -45 °C[3][4][6]
Boiling Point 174-176 °C at 760 mmHg[3][7][8]
Density 0.92 g/mL at 25 °C[3][6][7]
Refractive Index (n20/D) 1.438 - 1.442[3][6][9]
Flash Point 62.2 - 63 °C[7][8]
Water Solubility Soluble / Very Soluble[2][3][4]
Vapor Pressure 1.1 ± 0.3 mmHg at 25°C
Vapor Density 3.49[4]
Heat of Vaporization 54.10 kJ/mol[4]
Dielectric Constant 33.1[3][9]
pKa -0.41 ± 0.70 (Predicted)[3][9]
LogP (Octanol/Water) -0.11 to -0.22[1][10]
Appearance Colorless transparent liquid[4][8]

Experimental Protocols

The determination of the physical constants listed above involves standardized laboratory procedures. Below are detailed methodologies for measuring key properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

This method is used for determining the boiling point of a small quantity of liquid.

  • Apparatus : Thiele tube or a similar heating bath (e.g., aluminum block), thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[3][11]

  • Procedure :

    • A small amount of this compound is placed into the fusion tube.

    • The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[3]

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm to ensure uniform heating via convection.[4][11]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[3][11]

    • The heat source is removed, and the liquid is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Melting Point Determination

As this compound has a very low melting point (-45 °C), this procedure requires a specialized low-temperature apparatus.

  • Apparatus : A cryostat or a low-temperature melting point apparatus, a sample holder (capillary tube), and a calibrated low-temperature thermometer or probe.

  • Procedure :

    • The liquid sample is introduced into a capillary tube.

    • The sample is flash-frozen using a suitable cooling agent (e.g., liquid nitrogen or a dry ice/acetone bath).

    • The capillary tube containing the solid sample is placed in the melting point apparatus, which has been pre-cooled to a temperature well below the expected melting point.

    • The apparatus is programmed to heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).[4]

    • The temperature range is recorded from the point at which the first droplet of liquid appears to the point where the entire solid has melted into a clear liquid. For a pure substance, this range should be narrow.

Density Determination

The density of a liquid can be determined by accurately measuring its mass and volume.

  • Apparatus : A pycnometer (density bottle) or a graduated cylinder and an analytical balance.[12][13]

  • Procedure (using a graduated cylinder) :

    • An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[8][9]

    • A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[8]

    • The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

    • The density is calculated using the formula: Density = Mass / Volume.[8]

    • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[9]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance.

  • Apparatus : An Abbe refractometer is commonly used for this measurement.[14]

  • Procedure :

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prisms are closed and locked.

    • Light is passed through the sample, and the eyepiece is used to view the scale.

    • The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C using a water bath connected to the refractometer, as the refractive index is temperature-sensitive.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Apparatus : A Pensky-Martens or similar closed-cup flash point tester.[15][16]

  • Procedure :

    • The sample cup is filled with this compound to the marked level.

    • The lid, which is equipped with a stirrer, thermometer, and an ignition source port, is secured.[17]

    • The sample is heated at a slow, constant rate (e.g., 5-6 °C per minute).[18]

    • At regular temperature intervals, an ignition source (e.g., a small flame) is introduced into the vapor space through the port.[17]

    • The temperature at which a brief flash is observed inside the cup is recorded as the flash point. This indicates the formation of a flammable vapor-air mixture.[16]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point, a fundamental physical constant.

G Workflow for Boiling Point Determination prep Sample Preparation setup Apparatus Setup prep->setup Place sample in tube heating Controlled Heating setup->heating Begin heating bath observe Observation of Bubbling heating->observe Monitor temperature and sample record_bp Record Boiling Point observe->record_bp Continuous bubbles observed cooldown Cooling record_bp->cooldown Measurement complete cleanup Cleanup cooldown->cleanup

Caption: A logical workflow for determining the boiling point of a liquid.

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpropionamide from Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing N,N-Dimethylpropionamide, a versatile solvent and key intermediate in the pharmaceutical and chemical industries. The following sections detail three core methodologies, offering comparative data, in-depth experimental protocols, and process visualizations to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Executive Summary

The synthesis of this compound from propionic acid is predominantly achieved through three main pathways: direct amidation of propionic acid with dimethylamine, conversion to an acyl chloride intermediate followed by amidation, and the use of coupling agents to facilitate direct amide bond formation. Each route presents distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, yield, purity, and scalability. This guide offers a comparative analysis of these methods to inform laboratory-scale synthesis and process development.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound is a critical decision influenced by factors such as desired yield, purity requirements, available equipment, and cost. The following table summarizes the key quantitative parameters for the three primary synthesis routes discussed in this guide.

ParameterRoute 1: Direct AmidationRoute 2: Via Propanoyl ChlorideRoute 3: Using Coupling Agents (EDC)
Starting Materials Propionic Acid, DimethylaminePropionic Acid, Chlorinating Agent (e.g., SOCl₂), DimethylaminePropionic Acid, Dimethylamine, EDC, HOBt
Key Reagents Catalyst (e.g., Boron or Metal-based), High TemperatureThionyl Chloride, Phosphorus Pentachloride, or Oxalyl Chloride1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)
Reaction Temperature High Temperature (e.g., 150-160 °C)0 °C to 80 °C0 °C to Room Temperature
Reaction Time Several hours2-8 hours12-18 hours
Reported Yield ~75-85% (calculated from provided data)High (not explicitly quantified in the patent but implied to be efficient for industrial scale)Good to Excellent (generally >80% for similar reactions)
Key Advantages Atom economical (water is the only byproduct), fewer steps.High reactivity of acyl chloride, often leads to high yields and purity.Mild reaction conditions, suitable for sensitive substrates, high yields.
Key Disadvantages Requires high temperatures and pressures, catalyst may be required.Involves hazardous reagents (e.g., thionyl chloride), generation of acidic byproduct (HCl).Stoichiometric use of expensive coupling agents, generation of urea byproduct.

Experimental Protocols

The following sections provide detailed experimental methodologies for the three key synthesis routes.

Route 1: Direct Catalytic Amidation

This method involves the direct reaction of propionic acid with dimethylamine, typically at elevated temperatures and pressures, and may be facilitated by a catalyst. The following two-step protocol is adapted from a documented industrial process.

Step 1: Synthesis of Dimethylamine Propionate

  • To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 240g (3.24 mol) of propionic acid.

  • Introduce 149g (3.31 mol) of dimethylamine gas into the flask while stirring. The reaction is exothermic.

  • Control the temperature of the neutralization process to not exceed 50°C.

  • Upon completion, 381g of pale yellow liquid dimethylamine propionate is obtained.[1]

Step 2: Synthesis of this compound

  • Transfer 380g of the dimethylamine propionate to a high-pressure reactor.

  • Add 10g of a suitable catalyst (the specific catalyst is often proprietary in industrial processes, but Lewis acids or supported metal catalysts can be effective).

  • Seal the reactor, begin stirring, and heat the mixture to 150°C.

  • Maintain the reaction at this temperature for 2 hours.

  • After cooling and opening the reactor, a dark yellow liquid (287g) is obtained.

  • To neutralize any remaining propionic acid, add 38.9g of sodium hydroxide.

  • Filter the mixture to remove any solids.

  • Purify the filtrate by distillation to obtain 245g of this compound.[1]

Route 2: Synthesis via Propanoyl Chloride

This two-step route involves the initial conversion of propionic acid to the more reactive propanoyl chloride, which is then reacted with dimethylamine. This method is common in both laboratory and industrial settings.

Step 1: Preparation of Propanoyl Chloride (General Procedure)

  • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber with propionic acid.

  • Slowly add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the propionic acid at room temperature.[2] The reaction with thionyl chloride can be initiated at room temperature and may require gentle heating to go to completion.

  • The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride).

  • After the reaction is complete, the crude propanoyl chloride can be purified by distillation.

Step 2: Synthesis of this compound

  • Dissolve dimethylamine gas in an organic solvent (e.g., cyclohexane, methanol, toluene) to prepare a 20-45% mass fraction solution.

  • Maintain the temperature of the dimethylamine solution between -10°C and 25°C in a suitable reaction vessel.

  • While stirring, add propanoyl chloride to the dimethylamine solution. The molar ratio of propanoyl chloride to dimethylamine should be in the range of 1:2 to 1:5.

  • After the addition is complete, heat the reaction mixture to 40-80°C and maintain this temperature for 2-8 hours. A preferred condition is heating to 70-80°C for 3-5 hours.

  • Upon completion of the reaction, purify the product. This typically involves filtering the reaction mixture to obtain the crude product, followed by rectification (distillation) of the crude product to yield pure this compound.

Route 3: Synthesis Using Coupling Agents

Coupling agents facilitate the direct formation of the amide bond under mild conditions by activating the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to the water-solubility of its urea byproduct, which simplifies purification.

Methodology: EDC/HOBt Mediated Coupling

  • In a round-bottom flask, dissolve propionic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the cooled solution and stir for 30 minutes to activate the propionic acid.

  • Slowly add dimethylamine (1.2 equivalents, either as a solution or gas) to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts and wash successively with a mild acid (e.g., 1M HCl) to remove unreacted dimethylamine and the EDC-urea byproduct, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted propionic acid and HOBt, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation if necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthesis_Route_1 propionic_acid Propionic Acid propionate_salt Dimethylamine Propionate Salt propionic_acid->propionate_salt dimethylamine Dimethylamine dimethylamine->propionate_salt heat_catalyst Heat (150°C) Catalyst propionate_salt->heat_catalyst dmpa This compound heat_catalyst->dmpa water Water heat_catalyst->water purification Purification (NaOH wash, Distillation) dmpa->purification final_product Pure this compound purification->final_product

Caption: Workflow for Direct Catalytic Amidation of Propionic Acid.

Synthesis_Route_2 propionic_acid Propionic Acid propanoyl_chloride Propanoyl Chloride propionic_acid->propanoyl_chloride chlorinating_agent Chlorinating Agent (e.g., SOCl₂) chlorinating_agent->propanoyl_chloride reaction Reaction (40-80°C) propanoyl_chloride->reaction dimethylamine Dimethylamine Solution dimethylamine->reaction crude_dmpa Crude this compound + Dimethylamine HCl reaction->crude_dmpa purification Purification (Filtration, Distillation) crude_dmpa->purification final_product Pure this compound purification->final_product

Caption: Workflow for Synthesis of this compound via Propanoyl Chloride.

Synthesis_Route_3 propionic_acid Propionic Acid activated_ester Activated Ester Intermediate propionic_acid->activated_ester edc EDC edc->activated_ester hobt HOBt hobt->activated_ester coupling_reaction Coupling Reaction (0°C to RT) activated_ester->coupling_reaction dimethylamine Dimethylamine dimethylamine->coupling_reaction crude_product Crude Product Mixture coupling_reaction->crude_product workup Aqueous Workup (Acid/Base Washes) crude_product->workup purification Purification (Drying, Concentration, Distillation) workup->purification final_product Pure this compound purification->final_product

Caption: Workflow for EDC/HOBt Mediated Synthesis of this compound.

References

N,N-Dimethylpropionamide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the physicochemical properties, applications, and experimental utility of N,N-Dimethylpropionamide as a versatile polar aprotic solvent.

This compound (DMPA), a colorless to pale yellow liquid, is a polar aprotic solvent with a growing presence in various chemical and pharmaceutical applications.[1] Its unique combination of a high boiling point, thermal stability, and strong donor properties makes it a valuable alternative to other solvents in organic synthesis, materials science, and drug development.[1][2] This technical guide provides a comprehensive overview of DMPA, including its physicochemical properties, solubility characteristics, key applications with experimental insights, and safety considerations.

Physicochemical Properties

This compound's utility as a solvent is underpinned by its distinct physical and chemical characteristics. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₁NO[3]
Molecular Weight101.15 g/mol [3]
CAS Number758-96-3[3]
AppearanceColorless to pale yellow liquid[1]
OdorCharacteristic amine-like[2]
Boiling Point174-176 °C[3]
Melting Point-45 °C[3]
Density0.92 g/mL at 25 °C[3]
Flash Point63 °C[3]
Dielectric Constant33.1[3]
Dipole Moment3.78 D
Refractive Index1.438-1.442 at 20 °C

Solubility Characteristics

This compound is recognized for its excellent solubility in polar solvents and its miscibility with water and a variety of organic solvents.[1][4] This is attributed to its polar amide functional group. Conversely, it exhibits limited solubility in non-polar solvents.[4] The solubility of DMPA can be influenced by temperature, with an increase in temperature generally leading to enhanced solubility in polar solvents.[4]

While specific quantitative solubility data in common organic solvents is not extensively documented in readily available literature, its miscibility with a range of solvents is a key characteristic.

Applications as a Polar Aprotic Solvent

The high polarity, aprotic nature, and strong donor capabilities of this compound make it a suitable solvent and reagent in a variety of chemical transformations.[1]

Synthesis of Zeolites

DMPA has been utilized as a template or structure-directing agent in the synthesis of specific types of zeolites, such as AST-type zeolites which exhibit a plate-like morphology.[1][5] Its role is to guide the formation of the desired porous crystal structure during the crystallization process.

G cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery reagents Mixing of Silicon and Aluminum Sources template Addition of This compound (Structure-Directing Agent) reagents->template hydrothermal Hydrothermal Treatment (Heating under Autogenous Pressure) template->hydrothermal filtration Filtration and Washing hydrothermal->filtration drying Drying filtration->drying calcination Calcination (Removal of Template) drying->calcination final_product final_product calcination->final_product Final Zeolite Product

Caption: General workflow for zeolite synthesis using a structure-directing agent.

A detailed experimental protocol for the synthesis of AST-type zeolite using this compound is not widely available in the public domain. However, a general approach involves the hydrothermal treatment of a gel containing sources of silica and alumina in the presence of DMPA as the structure-directing agent. The mixture is heated in an autoclave for a specific period to facilitate crystallization. The resulting solid product is then filtered, washed, dried, and calcined to remove the organic template, yielding the final zeolite material.

Coordination with Metal Ions

As a strong donor solvent, this compound readily donates electron pairs from its carbonyl oxygen atom to coordinate with metal ions.[5] This property makes it a useful solvent for studying metal-ligand interactions and for the synthesis of metal-organic frameworks (MOFs). The solvation structure of zinc(II) ions in DMPA has been a subject of study, often employing techniques like Raman spectroscopy.

G DMPA This compound (Lewis Base) CoordinationComplex Solvated Metal Ion Complex DMPA->CoordinationComplex Donates Electron Pair (from Carbonyl Oxygen) MetalIon Metal Ion (e.g., Zn²⁺) (Lewis Acid) MetalIon->CoordinationComplex Accepts Electron Pair

Caption: Lewis acid-base interaction in the coordination of a metal ion by DMPA.

A specific protocol for studying the solvation of zinc(II) ions in this compound using Raman spectroscopy would involve preparing solutions of a zinc salt (e.g., zinc perchlorate) in DMPA at various concentrations. The Raman spectra of these solutions would then be acquired and analyzed to identify vibrational modes corresponding to the solvated zinc ion and the solvent molecules, providing insights into the coordination number and geometry of the complex.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its ability to dissolve a wide range of organic compounds and its stability under various reaction conditions make it a suitable reaction medium. It can also act as a reagent in certain synthetic transformations.

A general method for the synthesis of this compound itself involves the reaction of propionyl chloride with a solution of dimethylamine in an organic solvent.[6] The reaction mixture is heated, and the resulting product is then purified.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][3] It is incompatible with strong oxidizing agents.[3] While specific toxicity data is limited, it is known to be an irritant to the skin, eyes, and respiratory system.[1] Therefore, it is essential to use personal protective equipment (PPE), such as gloves and safety glasses, and to work in a well-ventilated area, preferably a fume hood, when handling this solvent.[1]

Conclusion

This compound is a versatile polar aprotic solvent with a favorable combination of physical and chemical properties. Its high boiling point, thermal stability, and strong donor characteristics make it a valuable tool for researchers and professionals in organic synthesis, materials science, and drug development. While detailed experimental protocols for some of its specific applications require further exploration, its utility as a solvent and intermediate is well-established, offering a promising alternative to more traditional polar aprotic solvents. As research and development in these fields continue to advance, the applications of this compound are likely to expand further.

References

Spectroscopic data of N,N-Dimethylpropionamide (IR, NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethylpropionamide

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 758-96-3), a widely used amide solvent.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound is a tertiary amide with the chemical formula C₅H₁₁NO.[1][3]

  • IUPAC Name: N,N-dimethylpropanamide[4][5]

  • Molecular Weight: 101.15 g/mol [1][4]

  • Appearance: Liquid[2]

  • Boiling Point: 174-175 °C[2]

  • Density: 0.92 g/mL at 25 °C[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and alkyl groups. The amide I band (C=O stretch) is a prominent feature.[6]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2975StrongC-H (sp³) Asymmetric Stretch
~2935MediumC-H (sp³) Symmetric Stretch
~1645Very StrongC=O Stretch (Amide I Band)
~1460MediumC-H Bend (CH₂)
~1380MediumC-H Bend (CH₃)
~1260StrongC-N Stretch

Note: The exact peak positions can vary slightly depending on the experimental conditions (e.g., neat, in solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum shows distinct signals for the ethyl and N-methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~2.94Singlet3HN/AN-CH₃ (syn to C=O)
~2.87Singlet3HN/AN-CH₃ (anti to C=O)
~2.25Quartet2H~7.4-CH₂-
~1.08Triplet3H~7.4-CH₃

Note: The two N-methyl groups are non-equivalent due to restricted rotation around the C-N amide bond, resulting in two separate singlets.

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
~173.5C=O (Carbonyl)
~37.5N-CH₃ (syn to C=O)
~35.0N-CH₃ (anti to C=O)
~26.5-CH₂-
~10.5-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is presented below.

m/zRelative Intensity (%)Proposed Fragment Ion
101~25%[C₅H₁₁NO]⁺ (Molecular Ion, M⁺)
72~100% (Base Peak)[CH₃CH₂CON(CH₃)]⁺
57~20%[CH₃CH₂CO]⁺
44~30%[CON(CH₃)]⁺ or [H₂C=N(CH₃)₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) or as a neat thin film.[7]

  • Sample Preparation: For ATR, a small drop of liquid this compound is placed directly onto the ATR crystal (e.g., ZnSe or diamond). For a neat sample, a drop is placed between two IR-transparent salt plates (e.g., KBr, NaCl).[7][8]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

  • Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty beam path is recorded first and subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[9][10][11] A small amount of an internal standard like Tetramethylsilane (TMS) may be added for chemical shift referencing (δ = 0.00 ppm).[10] The solution must be homogeneous and free of solid particles.[9][11]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[10]

  • Data Acquisition:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[10]

    • Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[10]

    • Acquisition: A standard 1D pulse sequence is used. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, more scans and a longer relaxation delay are typically required.[9][12]

Mass Spectrometry (MS) Protocol
  • Technique: Electron Ionization (EI) coupled with a mass analyzer, often as part of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Instrumentation: A mass spectrometer with an EI source is used. Common analyzers include quadrupole or time-of-flight (TOF).[13][14]

  • Data Acquisition:

    • Introduction: The sample is introduced into the ion source. In GC-MS, it is first vaporized and separated from other components on a GC column.

    • Ionization: In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

    • Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[14][15]

    • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Interpretation Sample This compound Sample Prep Sample Preparation (Dilution, Dissolution) Sample->Prep IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (H/C Framework) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Analysis Combined Data Analysis IR_Data->Analysis NMR_Data->Analysis MS_Data->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for spectroscopic analysis of this compound.

References

The Genesis of a Versatile Amide: A Technical Guide to the Discovery and Synthesis of N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of synthesis methodologies for N,N-Dimethylpropionamide (DMPA), a versatile polar aprotic solvent and key chemical intermediate.[1][2] Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document details the core synthetic routes, presents comparative quantitative data, and furnishes detailed experimental protocols.

Introduction: The Emergence of this compound

This compound (CAS 758-96-3) is a colorless to pale yellow liquid with a characteristic amine odor.[3][4] As a homolog of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), DMPA shares similar physical and chemical properties, serving as a high-boiling point polar aprotic solvent.[2][4] Its lower toxicity and volatility compared to DMF make it an attractive alternative in various applications.[4] DMPA is utilized as a solvent in the synthesis of polymers like polyimides and polysulfones, a reaction medium in the production of fibers and films, and as a catalyst for various organic reactions.[2][4] Furthermore, its role as a chemical intermediate is crucial in the manufacturing of pharmaceuticals and agrochemicals.[1][5]

The synthesis of this compound has evolved through several key methodologies, primarily centered around the formation of an amide bond between a propionyl group and dimethylamine. This guide explores the most significant of these synthetic pathways.

Core Synthetic Methodologies

The production of this compound is dominated by two primary approaches: the direct reaction of propionic acid with dimethylamine and the reaction of a propionic acid derivative, such as propionyl chloride, with dimethylamine. A third method utilizing methyl acrylate has also been employed.

Synthesis from Propionic Acid and Dimethylamine

The most direct and common method for synthesizing this compound involves the reaction of propionic acid with dimethylamine.[3] This process typically involves a neutralization reaction to form dimethylamine propionate, followed by dehydration to yield the final amide.

Experimental Protocol:

A detailed two-step production process is described as follows:

  • Synthesis of Dimethylamine Propionate: To a three-necked flask equipped with a stirrer and a reflux tube, 240g (3.24 mol) of propionic acid is added. Subsequently, 149g (3.31 mol) of dimethylamine gas is introduced to generate the salt. This reaction is exothermic, and the temperature is maintained below 50°C. The resulting product is 381g of pale yellow liquid dimethylamine propionate.[4]

  • Synthesis of this compound: 380g of the dimethylamine propionate is transferred to a high-pressure reactor with 10g of a catalyst. The reactor is sealed, and the mixture is stirred and heated to 150°C for 2 hours. After the reaction, the reactor is opened to yield 287g of a dark yellow liquid. To this, 38.9g of sodium hydroxide is added to neutralize any remaining propionic acid. Following filtration, the crude product is distilled to obtain 245g of this compound.[4]

ParameterValueReference
Starting Materials Propionic acid, Dimethylamine gas[4]
Intermediate Dimethylamine propionate[4]
Reaction Temperature <50°C (Salt formation), 150°C (Amidation)[4]
Reaction Time 2 hours (Amidation)[4]
Post-treatment Neutralization, Filtration, Distillation[4]
Final Product Mass 245g[4]
Synthesis from Propionyl Chloride and Dimethylamine

An alternative and efficient route to this compound involves the use of a more reactive propionic acid derivative, propionyl chloride, which readily reacts with dimethylamine.[3] This method often proceeds with high yield and can be performed under milder conditions than the direct reaction with propionic acid.

Experimental Protocol:

A patented method outlines the following procedure:

  • A solution of dimethylamine in an organic solvent with a mass fraction of 20-45% is prepared and cooled to a temperature between -10°C and 25°C.[6]

  • Propionyl chloride is then added to this solution.[3][6]

  • The reaction mixture is subsequently heated to a temperature between 40°C and 80°C and maintained for 2 to 8 hours.[6]

  • Upon completion, the product is purified, typically through filtration to remove solid byproducts, followed by rectification of the crude product.[6]

An example provided in the patent specifies dissolving dimethylamine gas in methanol to create a 30% solution (375g). Under stirring at 15-20°C, 92.5g (1.0 mol) of propionyl chloride is added. The mixture is then heated to 50°C and reacted for 5 hours, resulting in the formation of a large amount of white solid dimethylamine hydrochloride. The feedstock conversion is reported to reach 100%.[6]

ParameterValueReference
Starting Materials Propionyl chloride, Dimethylamine[3][6]
Solvent Organic solvent (e.g., methanol)[6]
Initial Temperature -10 to 25°C[6]
Reaction Temperature 40 to 80°C[6]
Reaction Time 2 to 8 hours[6]
Reported Conversion 100%[6]
Post-treatment Filtration, Rectification[6]

Visualization of Synthetic Pathways

The logical relationship between the starting materials and the final product for the two primary synthesis routes can be visualized as follows:

Synthesis_Pathways Propionic_Acid Propionic Acid Dimethylamine_Propionate Dimethylamine Propionate (Intermediate) Propionic_Acid->Dimethylamine_Propionate Neutralization (<50°C) Dimethylamine_1 Dimethylamine Dimethylamine_1->Dimethylamine_Propionate Neutralization (<50°C) Dimethylamine_2 Dimethylamine DMPA_1 This compound Dimethylamine_Propionate->DMPA_1 Dehydration (150°C, Catalyst) DMPA_2 This compound Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->DMPA_2 Amidation (-10 to 80°C) Dimethylamine_2->DMPA_2 Amidation (-10 to 80°C)

References

Methodological & Application

N,N-Dimethylpropionamide: A Versatile Solvent for Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylpropionamide (DMPA) is emerging as a compelling alternative to traditional polar aprotic solvents in the synthesis of a wide array of polymers. Its favorable properties, including a high boiling point, low volatility, and excellent solvency for many polymers, make it a suitable medium for various polymerization reactions, from polyamides and polyimides to vinyl polymers. This document provides detailed application notes and experimental protocols for the use of DMPA as a solvent in polymerization, catering to the needs of researchers in materials science and drug development.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a solvent is paramount for its effective application in polymerization. DMPA shares structural similarities with other common amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) but possesses a unique profile that offers distinct advantages.[1]

PropertyValueReference
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Boiling Point 174-176 °C[1]
Melting Point -45 °C[1]
Density 0.93 g/mL at 25 °C
Flash Point 63 °C[1]
Purity ≥ 99.5%
Appearance Colorless liquid[1]

DMPA's lower volatility compared to DMF contributes to a safer laboratory environment and more stable reaction conditions at elevated temperatures.

Applications in Polymer Synthesis

DMPA's utility as a polymerization solvent is broad, encompassing both condensation and free-radical polymerization pathways.

Polyamide and Polyimide Synthesis

DMPA is an excellent solvent for the synthesis of high-performance polymers such as polyamides and polyimides, including aramids. Its ability to dissolve the growing polymer chains prevents premature precipitation and allows for the attainment of high molecular weight polymers.[2][3] DMPA can be used as the sole solvent or as a component in a solvent system, for instance, with dimethyl sulfoxide (DMSO).[2][3]

Protocol 1: Synthesis of Poly(amic acid) in DMPA

This protocol describes the synthesis of a poly(amic acid), the precursor to a polyimide, using pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) in DMPA.

Materials:

  • This compound (DMPA), anhydrous

  • Pyromellitic dianhydride (PMDA), purified

  • 4,4'-oxydianiline (ODA), purified

  • Nitrogen gas, high purity

  • Anhydrous methanol

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Ice bath

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • To the reaction flask, add ODA and anhydrous DMPA. Stir the mixture under a gentle flow of nitrogen until the ODA is completely dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add solid PMDA to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution can be used directly for casting films or can be precipitated by slowly adding the solution to a vigorously stirred non-solvent such as anhydrous methanol.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quantitative Data for Poly(amic acid) Synthesis:

ParameterValue
Monomer Concentration10-20 wt%
Reaction Temperature0-25 °C
Reaction Time12-24 hours
Inherent Viscosity1.0-2.5 dL/g (in DMPA at 30 °C)

Note: Specific quantitative data for DMPA is limited in publicly available literature. The values presented are typical for similar amide solvent systems and should be optimized for specific applications.

Experimental Workflow for Poly(amic acid) Synthesis

PolyamicAcid_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up ODA ODA Dissolution Dissolve ODA in DMPA (N2 atmosphere) ODA->Dissolution DMPA Anhydrous DMPA DMPA->Dissolution PMDA PMDA Addition Add PMDA gradually PMDA->Addition Cooling Cool to 0-5 °C Dissolution->Cooling Cooling->Addition Polymerization Stir at Room Temp. (12-24h) Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Precipitation->Filtration Drying Vacuum Dry Filtration->Drying PAA_Product Poly(amic acid) Drying->PAA_Product

Caption: Workflow for the synthesis of poly(amic acid) in DMPA.

Free-Radical Polymerization

DMPA can also serve as a solvent for free-radical polymerization of vinyl monomers. Its high boiling point is advantageous for reactions requiring elevated temperatures to achieve sufficient initiator decomposition and propagation rates.

Protocol 2: Free-Radical Polymerization of Acrylic Acid in DMPA

This protocol outlines the solution polymerization of acrylic acid using a free-radical initiator.

Materials:

  • This compound (DMPA), anhydrous

  • Acrylic acid (AA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

  • Nitrogen gas, high purity

  • Diethyl ether or other suitable non-solvent

Equipment:

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Oil bath with temperature controller

  • Vacuum line for degassing

Procedure:

  • Purify the acrylic acid by passing it through a column of basic alumina to remove the inhibitor.

  • In the Schlenk flask, dissolve the desired amount of acrylic acid in anhydrous DMPA.

  • Add the initiator (e.g., AIBN) to the monomer solution.

  • Degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots and determining the monomer conversion via techniques like ¹H NMR or gravimetry.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a vigorously stirred non-solvent (e.g., diethyl ether).

  • Collect the precipitated poly(acrylic acid) by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Quantitative Data for Free-Radical Polymerization of Acrylic Acid:

ParameterValue
Monomer Concentration1-5 M
Initiator Concentration0.1-1.0 mol% (relative to monomer)
Reaction Temperature60-80 °C (for AIBN)
Reaction Time4-24 hours
Resulting Mn10,000 - 100,000 g/mol
Resulting Đ (PDI)1.5 - 3.0

Note: The molecular weight and dispersity can be influenced by factors such as monomer and initiator concentrations, temperature, and reaction time.

Logical Relationship for Free-Radical Polymerization

FreeRadical_Polymerization Initiator Initiator Initiation Initiation Initiator->Initiation Monomer Vinyl Monomer Monomer->Initiation Propagation Propagation Monomer->Propagation Solvent DMPA Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Polymer Polymer Product Termination->Polymer

Caption: Key stages of free-radical polymerization in a solvent.

Conclusion

This compound presents itself as a valuable and versatile solvent for a range of polymerization reactions. Its high boiling point, good solvency, and lower volatility compared to some traditional solvents make it an attractive option for both academic research and industrial applications. The protocols provided herein offer a starting point for the synthesis of polyamides, polyimides, and vinyl polymers. Researchers are encouraged to optimize the reaction conditions to achieve the desired polymer properties for their specific needs. Further investigation into the comparative performance of DMPA against other amide solvents will continue to elucidate its full potential in the field of polymer chemistry.

References

Application Notes and Protocols: N,N-Dimethylpropionamide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethylpropionamide (DMP) as a solvent in the synthesis of high-performance polymers, specifically polyimides and polysulfones. DMP is a polar aprotic solvent that presents a viable alternative to commonly used solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP), offering a different toxicological profile while maintaining excellent solvent properties for these polymerization reactions.

This compound in the Synthesis of Polyimides

The synthesis of polyimides is a cornerstone in the development of materials for advanced applications, from electronics to aerospace. The traditional two-step method, involving the formation of a poly(amic acid) precursor followed by cyclodehydration, is widely employed. This compound is an effective solvent for this process, facilitating the dissolution of monomers and the formation of high molecular weight poly(amic acid).

General Two-Step Synthesis of Polyimides

The synthesis of polyimides in this compound follows a well-established two-step process:

  • Poly(amic acid) Formation: A dianhydride and a diamine are reacted in DMP at ambient or sub-ambient temperatures to form a soluble poly(amic acid) solution.

  • Imidization: The poly(amic acid) is then converted to the final polyimide via thermal or chemical imidization, which involves the elimination of water.

Polyimide_Synthesis_Workflow Dianhydride Aromatic Dianhydride PAA_Formation Poly(amic acid) Formation Dianhydride->PAA_Formation Diamine Aromatic Diamine Diamine->PAA_Formation DMP This compound (DMP) DMP->PAA_Formation Solvent PAA_Solution Poly(amic acid) Solution in DMP PAA_Formation->PAA_Solution Imidization Imidization (Thermal or Chemical) PAA_Solution->Imidization Polyimide Polyimide Imidization->Polyimide Water Water (byproduct) Imidization->Water

Figure 1: General workflow for the two-step synthesis of polyimides in this compound.
Experimental Protocol: Synthesis of a Polyimide from Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA) in this compound

This protocol is a representative example of the synthesis of a common polyimide. Researchers should note that optimal reaction conditions may vary depending on the specific monomers used.

Materials:

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-Oxydianiline (ODA)

  • This compound (DMP), anhydrous

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Drying tube

  • Addition funnel

Procedure:

Part 1: Poly(amic acid) Synthesis

  • In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 4,4'-Oxydianiline (ODA) in anhydrous this compound (DMP) to achieve a desired solids concentration (typically 15-25 wt%).

  • Stir the mixture under a gentle stream of nitrogen until the ODA is completely dissolved.

  • In a separate flask, prepare a solution of an equimolar amount of Pyromellitic dianhydride (PMDA) in anhydrous DMP.

  • Slowly add the PMDA solution to the stirred ODA solution at room temperature over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 30°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film of uniform thickness.

  • Place the coated substrate in a vacuum oven and subject it to a staged heating program to effect imidization and remove the solvent. A typical heating schedule is as follows:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • After the thermal treatment, allow the oven to cool down to room temperature slowly.

  • The resulting polyimide film can be carefully peeled off from the glass substrate.

Quantitative Data (Illustrative Example):

ParameterValue
Monomer Ratio (ODA:PMDA)1:1
Solids Concentration in DMP20 wt%
Reaction Time (Poly(amic acid))24 hours
Reaction TemperatureRoom Temperature
Imidization Temperature300°C (final)
Expected Yield>95%

This compound in the Synthesis of Polysulfones

Polysulfones are a class of high-performance amorphous thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. Their synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. While there is a lack of direct literature precedent for the use of this compound in polysulfone synthesis, its properties as a polar aprotic solvent suggest its potential applicability.

Theoretical Suitability of this compound for Polysulfone Synthesis

The selection of a suitable solvent for polysulfone synthesis is critical. The solvent must be able to:

  • Dissolve the monomers and the resulting polymer.

  • Remain stable at the high temperatures often required for the polymerization.

  • Facilitate the SNAr reaction mechanism.

Polar aprotic solvents like DMAc and NMP are commonly used. A comparison of Hansen Solubility Parameters (HSPs) can be used to predict the suitability of a solvent.

Hansen Solubility Parameters (MPa0.5)

Solventδd (Dispersive)δp (Polar)δh (Hydrogen Bonding)
N,N-Dimethylacetamide (DMAc)[1][2]16.811.510.2
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
Polysulfone (PSf) 18.6 9.5 8.4

Polysulfone_Synthesis_Workflow Bisphenol Bisphenol Monomer Polycondensation Nucleophilic Aromatic Substitution Polycondensation Bisphenol->Polycondensation Dihalodiarylsulfone Dihalodiarylsulfone Monomer Dihalodiarylsulfone->Polycondensation Base Weak Base (e.g., K2CO3) Base->Polycondensation DMP This compound (DMP) DMP->Polycondensation Solvent Polysulfone Polysulfone Solution in DMP Polycondensation->Polysulfone Salt_Byproduct Salt Byproduct Polycondensation->Salt_Byproduct Purification Purification (Precipitation) Polysulfone->Purification Final_Polysulfone Polysulfone Polymer Purification->Final_Polysulfone

Figure 2: Hypothetical workflow for the synthesis of polysulfones in this compound.
Hypothetical Experimental Protocol: Synthesis of a Polysulfone from Bisphenol A and 4,4'-Dichlorodiphenyl Sulfone in this compound

Disclaimer: This protocol is a theoretical adaptation based on established procedures in analogous solvents, as direct literature for the use of DMP in polysulfone synthesis is not currently available. Experimental validation is required.

Materials:

  • Bisphenol A

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound (DMP), anhydrous

  • Toluene (azeotroping agent)

  • Methanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with a reflux condenser

  • Nitrogen inlet and outlet

Procedure:

  • To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a reflux condenser, add equimolar amounts of Bisphenol A and 4,4'-dichlorodiphenyl sulfone (DCDPS).

  • Add a slight excess of anhydrous potassium carbonate (e.g., 1.1 moles per mole of Bisphenol A).

  • Add anhydrous this compound (DMP) to achieve a solids concentration of approximately 25-35 wt%, followed by toluene (approximately 10-20% of the DMP volume).

  • Heat the mixture to reflux (around 140-150°C) under a nitrogen atmosphere with vigorous stirring. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After no more water is collected (typically 2-4 hours), remove the Dean-Stark trap and distill off the toluene.

  • Increase the reaction temperature to 160-180°C and maintain for 8-12 hours to complete the polymerization. The viscosity of the solution will increase.

  • Cool the reaction mixture to below 100°C and dilute with additional DMP if necessary to reduce viscosity.

  • Precipitate the polysulfone by slowly pouring the cooled polymer solution into a vigorously stirred excess of methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove salts and residual solvent.

  • Dry the polysulfone powder in a vacuum oven at 120°C until a constant weight is achieved.

Hypothetical Quantitative Data:

ParameterValue
Monomer Ratio (Bisphenol A:DCDPS)1:1
Base (K₂CO₃)1.1 molar equivalents
Solids Concentration in DMP30 wt%
Reaction Temperature140-150°C (azeotropic removal of water), then 160-180°C (polymerization)
Reaction Time10-16 hours
Expected Yield>90%

These detailed application notes and protocols provide a starting point for researchers interested in utilizing this compound as a solvent for polyimide and polysulfone synthesis. While its use in polyimide synthesis is documented, its application in polysulfone synthesis is a promising area for further investigation.

References

Application of N,N-Dimethylpropionamide in Pharmaceutical Intermediate Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylpropionamide (DMPA) is a versatile polar aprotic solvent that is increasingly finding application in the synthesis of pharmaceutical intermediates. Its high boiling point (174-176 °C), excellent thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it a suitable medium for various chemical transformations.[1] DMPA's strong donor properties and ability to coordinate with metal ions can facilitate complex organic reactions, leading to improved yields and purities of desired products.[2][3] This document provides detailed application notes and protocols for the use of DMPA in the synthesis of a key pharmaceutical intermediate, 2-amino-5-chlorobenzophenone, a precursor for several benzodiazepine drugs.

Application Note 1: Synthesis of 2-amino-5-chlorobenzophenone via Friedel-Crafts Acylation

Background

2-amino-5-chlorobenzophenone is a crucial starting material for the synthesis of various benzodiazepines, a class of psychoactive drugs. The Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride is a common method for its preparation. The use of this compound as a solvent in this reaction offers advantages in terms of reaction control and product isolation.

Data Presentation

ParameterValueReference
Starting Material 1p-ChloroanilineUS Patent 3,136,815
Starting Material 2Benzoyl ChlorideUS Patent 3,136,815
SolventThis compound (DMPA)US Patent 3,136,815
CatalystZinc ChlorideUS Patent 3,136,815
Reaction Temperature130-140 °CUS Patent 3,136,815
Reaction Time4 hoursUS Patent 3,136,815
Product Yield70%US Patent 3,136,815
Product Melting Point97-99 °CUS Patent 3,136,815

Experimental Protocol

A detailed methodology for the synthesis of 2-amino-5-chlorobenzophenone using this compound as a solvent is provided below, based on the process described in US Patent 3,136,815.

Materials:

  • p-Chloroaniline

  • Benzoyl Chloride

  • This compound (DMPA)

  • Zinc Chloride (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Ethanol

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of 127.6 parts of p-chloroaniline and 150 parts of this compound is prepared.

  • Catalyst Addition: To this solution, 75 parts of anhydrous zinc chloride are added with stirring.

  • Acylation: The mixture is heated to a temperature of 130-140 °C. While maintaining this temperature, 140.6 parts of benzoyl chloride are added dropwise over a period of approximately 1 hour.

  • Reaction Completion: After the addition of benzoyl chloride is complete, the reaction mixture is maintained at 130-140 °C for an additional 4 hours with continuous stirring.

  • Hydrolysis: The reaction mixture is then cooled and poured into a mixture of 500 parts of water and 100 parts of concentrated hydrochloric acid. This mixture is heated to boiling for 15 minutes to hydrolyze the intermediate.

  • Product Isolation: The mixture is cooled, and the aqueous layer is decanted. The oily residue is washed with water.

  • Neutralization and Crystallization: The oily residue is dissolved in 500 parts of ethanol. A sodium hydroxide solution is added to neutralize the mixture, causing the 2-amino-5-chlorobenzophenone to crystallize.

  • Purification: The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 2-amino-5-chlorobenzophenone.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_process Reaction & Purification cluster_product Final Product p_chloroaniline p-Chloroaniline reaction Friedel-Crafts Acylation (130-140°C, 4h) p_chloroaniline->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction dmpa This compound (Solvent) dmpa->reaction zncl2 Zinc Chloride zncl2->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis neutralization Neutralization & Crystallization hydrolysis->neutralization purification Recrystallization neutralization->purification product 2-amino-5-chlorobenzophenone purification->product

Caption: Synthetic workflow for 2-amino-5-chlorobenzophenone.

Discussion

The use of this compound as a solvent in the Friedel-Crafts acylation for the synthesis of 2-amino-5-chlorobenzophenone offers several advantages. Its high boiling point allows the reaction to be carried out at elevated temperatures, which can increase the reaction rate. Furthermore, its polar aprotic nature helps to solubilize the reactants and the catalyst, creating a homogeneous reaction mixture. The stability of DMPA under the reaction conditions ensures that it does not participate in side reactions, leading to a cleaner product profile. The protocol outlined provides a reproducible and scalable method for the synthesis of this important pharmaceutical intermediate, highlighting the utility of DMPA in pharmaceutical manufacturing.[3]

References

Application Notes and Protocols: N,N-Dimethylpropionamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropionamide (DMPA), also known as N,N-dimethylpropanamide, is a polar aprotic solvent and versatile chemical intermediate with the CAS number 758-96-3.[1][2] Its unique chemical structure, featuring two methyl groups attached to the nitrogen atom of a propionamide backbone, provides a distinct set of physical and chemical properties that make it highly valuable in various organic synthesis applications.[1] DMPA is a colorless liquid with a high boiling point and thermal stability, making it suitable for a wide range of reaction conditions.[3] It is a homolog of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), but offers lower toxicity and volatility compared to DMF.[3] This document provides a comprehensive overview of DMPA's applications, physical and chemical properties, experimental protocols, and safety information.

Physical and Chemical Properties

DMPA's utility in organic synthesis is largely dictated by its physical and chemical characteristics. It is a strong donor solvent, capable of dissolving a wide array of organic compounds and coordinating with metal ions through its carbonyl oxygen.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [5]
CAS Number 758-96-3[1]
Appearance Colorless liquid[1]
Density 0.92 g/mL at 25 °C[6]
Boiling Point 174-176 °C[1][3]
Melting Point -45 °C[1][7]
Flash Point 62-63 °C[1][7]
Refractive Index 1.438-1.442 at 20 °C[1]
Solubility Miscible with water and various organic solvents[5][8]
Purity ≥99.0%[1]

Applications in Organic Synthesis

DMPA's multifaceted nature allows it to serve several roles in organic synthesis, including as a solvent, a reagent, an intermediate, and a catalyst.

As a Solvent

Due to its polar aprotic nature and high boiling point, DMPA is an excellent solvent for a variety of organic reactions and materials.[2][8]

  • Polymer Synthesis: Similar to DMAC, DMPA is used as a solvent for the synthesis of high-molecular-weight polymers such as polyimides and polysulfones.[3][9] It is also utilized as a reaction medium in the production of fibers and films and as a binder for coatings.[3]

  • General Organic Reactions: Its ability to dissolve a wide range of organic compounds makes it a suitable solvent for various synthetic transformations.[1][3] It can stabilize charged intermediates, which can enhance reaction efficiency.[10]

  • Electronic Chemicals: In the electronics industry, DMPA serves as a solvent for synthetic resins, photographic chemicals, and coatings.[1] It is also used in the formulation of lithium battery electrolytes and in the production of LCD strippers.[1]

As a Reagent and Intermediate

DMPA can act as a building block or a key component in the synthesis of more complex molecules.[2]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a vital intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its reactive amide functionality allows it to participate in a range of reactions to build larger molecular structures.[2]

  • Zeolite Synthesis: DMPA has been specifically used as a template molecule in the preparation of AST-type zeolites, which exhibit a distinct plate-like morphology and have potential applications in catalysis and separation processes.[4][6][8][11]

As a Catalyst

DMPA can also function as a catalyst, accelerating various organic reactions to improve product yields.[3]

  • Reaction Acceleration: It has been shown to accelerate cyclization, halogenation, cyanation, alkylation, and dehydrogenation reactions.[3][9]

Diagrams and Visualizations

Roles of DMPA in Organic Synthesis

DMPA This compound (DMPA) Solvent Solvent DMPA->Solvent Reagent Reagent / Intermediate DMPA->Reagent Catalyst Catalyst DMPA->Catalyst Polymer Polymer Synthesis (Polyimides, Polysulfones) Solvent->Polymer Organic General Organic Reactions Solvent->Organic Electronics Electronic Chemicals Solvent->Electronics Pharma Pharmaceuticals & Agrochemicals Reagent->Pharma Zeolite Zeolite Synthesis (AST-type) Reagent->Zeolite Acceleration Reaction Acceleration (Cyclization, Halogenation, etc.) Catalyst->Acceleration

Caption: Logical relationship of DMPA's roles in synthesis.

Coordination with Metal Ions

start Start prep Prepare Dimethylamine Solution (20-45% in organic solvent) start->prep cool Cool Solution (-10 to 25 °C) prep->cool add Slowly Add Propionyl Chloride (with stirring) cool->add heat Heat Reaction Mixture (40-80 °C for 2-8 h) add->heat purify Purify Product (Filtration and Rectification) heat->purify end This compound purify->end

References

Application Notes and Protocols for the Exploration of N,N-Dimethylpropionamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The choice of solvent is critical for the success of SPPS, as it must effectively solvate the resin, the growing peptide chain, and the reagents used in the coupling and deprotection steps. While N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are the most commonly used solvents in SPPS, there is ongoing research into alternative solvents to address concerns regarding toxicity and to optimize synthesis outcomes.[1]

N,N-Dimethylpropionamide (DMPA) is a polar aprotic solvent that shares structural similarities with DMF and NMP. As a strong donor solvent, it has the potential to be a viable medium for peptide synthesis.[2] However, it is important to note that the use of DMPA in SPPS is not as extensively documented as that of DMF or NMP. These application notes provide a guide for researchers interested in exploring DMPA as a solvent for peptide synthesis, including a comparison of its physical properties with standard solvents and a generalized protocol that can be adapted for its use.

Data Presentation: Comparison of Physical Properties

The selection of a solvent for SPPS is influenced by its physical properties, which affect resin swelling, reagent solubility, and reaction kinetics. Below is a comparison of the key physical properties of this compound (DMPA) with those of the commonly used solvents, N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP).

PropertyThis compound (DMPA)N,N-Dimethylformamide (DMF)N-Methylpyrrolidone (NMP)
Molecular Formula C₅H₁₁NO[3]C₃H₇NOC₅H₉NO
Molecular Weight 101.15 g/mol [3]73.09 g/mol 99.13 g/mol [4]
Boiling Point 174-175 °C153 °C~202 °C
Melting Point -45 °C-61 °C-24 °C
Density 0.92 g/mL at 25 °C0.944 g/mL1.028 g/cm³
Flash Point 63 °C57.5 °C91 °C[4]
Dielectric Constant 33.1[5]36.7[6]32.2 (at 25 °C)
Solubility in Water Very soluble[3]SolubleMiscible[7]
Experimental Protocols: A Generalized Approach for Using a Novel Polar Aprotic Solvent in SPPS

The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis. Researchers wishing to investigate the use of DMPA should consider substituting it for DMF or NMP in the indicated steps. Optimization of reaction times and washing steps may be necessary.

1. Resin Swelling

  • Objective: To swell the resin to allow for optimal diffusion of reagents.

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

    • Add a sufficient volume of the chosen solvent (e.g., DMPA) to cover the resin completely (approximately 10 mL/gram of resin).

    • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

    • Drain the solvent.

2. Fmoc Deprotection

  • Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide chain.

  • Procedure:

    • Add a 20% solution of piperidine in the chosen solvent (e.g., DMPA) to the swollen resin.

    • Agitate the mixture for 5 minutes and drain the solution.

    • Add a fresh 20% solution of piperidine in the solvent and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with the solvent (e.g., DMPA) (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling

  • Objective: To form a peptide bond between the free N-terminus of the peptide chain and the next Fmoc-protected amino acid.

  • Procedure:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in the chosen solvent (e.g., DMPA).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be optimized when using a new solvent.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with the solvent (e.g., DMPA) (3-5 times) and then with a non-polar solvent like Dichloromethane (DCM) (3 times).

4. Repetition of Deprotection and Coupling Cycles

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection

  • Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

  • Procedure:

    • Wash the resin with a non-polar solvent (e.g., DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., a mixture of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

7. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Visualizations

Logical Flow for Solvent Selection in SPPS

The following diagram illustrates the decision-making process for selecting an appropriate solvent for solid-phase peptide synthesis, taking into account factors such as resin type, peptide sequence, and desired synthesis outcomes.

Solvent_Selection_Workflow start Start: Solvent Selection for SPPS resin_type Consider Resin Type (e.g., Polystyrene, PEG) start->resin_type peptide_seq Analyze Peptide Sequence (Hydrophobicity, Aggregation Tendency) start->peptide_seq reagent_sol Ensure Reagent Solubility (Amino Acids, Coupling Reagents) start->reagent_sol solvent_props Evaluate Solvent Properties (Polarity, Boiling Point, Viscosity) start->solvent_props decision Select Solvent resin_type->decision peptide_seq->decision reagent_sol->decision solvent_props->decision standard_solvents Standard Solvents (DMF, NMP) optimization Optimization Required? standard_solvents->optimization Difficult Sequence protocol Proceed with Optimized SPPS Protocol standard_solvents->protocol Standard Protocol alternative_solvents Alternative Solvents (e.g., DMPA, Greener Options) alternative_solvents->optimization Always decision->standard_solvents Established Protocol decision->alternative_solvents Exploratory/Green Chemistry optimization->decision Re-evaluate optimization->protocol Yes

Caption: Decision workflow for SPPS solvent selection.

Generalized Workflow for a Single Cycle in Fmoc-SPPS

This diagram outlines the key steps in a single cycle of amino acid addition during Fmoc-based solid-phase peptide synthesis. The solvent, such as a polar aprotic solvent like DMPA, is utilized in the washing, deprotection, and coupling steps.

SPPS_Cycle start Start: Peptide-Resin (N-terminus Fmoc-protected) wash1 Wash with Solvent (e.g., DMPA) start->wash1 deprotection Fmoc Deprotection (20% Piperidine in Solvent) wash1->deprotection wash2 Wash with Solvent (Remove Piperidine) deprotection->wash2 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base in Solvent) wash2->coupling wash3 Wash with Solvent (Remove Excess Reagents) coupling->wash3 end_cycle End of Cycle: Elongated Peptide-Resin (N-terminus Fmoc-protected) wash3->end_cycle next_cycle Repeat for Next Amino Acid end_cycle->next_cycle

Caption: A single cycle in Fmoc-based SPPS.

References

N,N-Dimethylpropionamide: A Versatile Medium for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylpropionamide (DMPA) is emerging as a promising solvent for the synthesis of a wide array of nanoparticles. As a high-boiling point, polar aprotic solvent, DMPA offers a unique combination of properties that can be leveraged to control nanoparticle size, morphology, and crystallinity. Its lower toxicity compared to analogues like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) makes it an attractive, greener alternative for various synthesis protocols. This document provides detailed application notes and experimental protocols for the use of DMPA in nanoparticle synthesis, targeted at researchers, scientists, and drug development professionals.

DMPA can function not only as a solvent but also as a reducing agent and a capping agent, participating directly in the nanoparticle formation mechanism. Its ability to dissolve a broad range of organic and inorganic precursors, coupled with its thermal stability, makes it suitable for methods such as thermal decomposition, polyol synthesis, and solvothermal synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DMPA is crucial for its effective application in nanoparticle synthesis. These properties directly influence precursor solubility, reaction kinetics, and the final characteristics of the synthesized nanoparticles.

PropertyValueSignificance in Nanoparticle Synthesis
Molecular Formula C₅H₁₁NOProvides insight into the chemical nature of the solvent.
Molar Mass 101.15 g/mol Relevant for stoichiometric calculations in synthesis protocols.
Boiling Point 174-175 °CAllows for a wide range of reaction temperatures, suitable for thermal decomposition and polyol methods requiring high temperatures.
Melting Point -45 °CIndicates a wide liquid range, offering flexibility in reaction setup and cooling procedures.
Density 0.92 g/mL at 25 °CImportant for mass-volume conversions and understanding solvent packing.
Dielectric Constant 33.1A high dielectric constant facilitates the dissolution of ionic precursors and can influence the stability of charged intermediates and nanoparticles.
Refractive Index 1.438-1.442Useful for certain in-situ monitoring techniques of nanoparticle formation.
Water Solubility SolubleAllows for easy purification of nanoparticles through precipitation by adding a non-solvent like water.

Role of this compound in Nanoparticle Synthesis

DMPA's versatility stems from its multiple roles in the nanoparticle synthesis process. The amide functionality and the overall molecular structure contribute to its effectiveness.

As a Solvent

With its high boiling point and polarity, DMPA can dissolve a wide variety of metal salts and organometallic compounds used as precursors in nanoparticle synthesis. This ensures a homogeneous reaction mixture, which is critical for achieving uniform nanoparticle size and morphology.

As a Reducing Agent

Similar to other N,N-dialkylamides, DMPA can act as a reducing agent at elevated temperatures. The proposed mechanism involves the thermal decomposition of the amide, which can generate species capable of reducing metal ions to their zero-valent state, initiating nanoparticle nucleation.

As a Capping Agent or Ligand

The carbonyl oxygen and the nitrogen atom in the DMPA molecule can coordinate with the surface of newly formed nanoparticles.[1] This coordination can stabilize the nanoparticles, preventing their aggregation and controlling their growth. This capping effect is crucial for obtaining well-dispersed nanoparticles with a narrow size distribution.

Experimental Protocols

While specific literature on the use of DMPA is emerging, protocols can be effectively adapted from those using similar amide solvents like DMF and DMAC. The following are generalized protocols that can be optimized for specific nanoparticle synthesis using DMPA.

Protocol 1: Thermal Decomposition Synthesis of Metal Oxide Nanoparticles (e.g., Iron Oxide)

This method involves the decomposition of a metal-organic precursor at a high temperature in a high-boiling point solvent.

Materials:

  • Metal acetylacetonate (e.g., Iron(III) acetylacetonate)

  • This compound (DMPA)

  • Oleic acid (capping agent)

  • 1-Octadecene (co-solvent, optional)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Ethanol (for washing)

  • Hexane (for dispersion)

Procedure:

  • In a three-neck flask equipped with a condenser, thermocouple, and a magnetic stirrer, combine the metal acetylacetonate precursor, oleic acid, and DMPA. If using a co-solvent, add 1-octadecene.

  • Flush the system with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Heat the mixture to a specific temperature (e.g., 200-300 °C) under a constant flow of inert gas and vigorous stirring. The exact temperature will depend on the precursor and desired nanoparticle size.

  • Maintain the reaction at this temperature for a set period (e.g., 30-120 minutes). The solution will typically change color, indicating nanoparticle formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an excess of ethanol to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation and discard the supernatant.

  • Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and byproducts.

  • Dry the nanoparticles under vacuum.

  • The final nanoparticle powder can be dispersed in a non-polar solvent like hexane for storage and characterization.

Quantitative Data from a Hypothetical Iron Oxide Synthesis:

Precursor Concentration (mmol)DMPA Volume (mL)Oleic Acid (mmol)Temperature (°C)Time (min)Average Particle Size (nm)
2206250608 ± 2
22062806012 ± 3
420122506015 ± 4
Protocol 2: Polyol Synthesis of Noble Metal Nanoparticles (e.g., Silver)

In the polyol process, a polyol often acts as both the solvent and the reducing agent. DMPA, with its high boiling point, can serve as an excellent solvent in a modified polyol synthesis, especially when a stronger reducing agent is introduced.

Materials:

  • Metal salt precursor (e.g., Silver nitrate)

  • This compound (DMPA)

  • Poly(vinylpyrrolidone) (PVP) as a capping agent

  • Ethylene glycol (reducing agent)

  • Acetone (for washing)

Procedure:

  • In a round-bottom flask, dissolve PVP in DMPA with gentle heating and stirring.

  • In a separate container, dissolve the silver nitrate precursor in a small amount of DMPA or ethylene glycol.

  • Heat the PVP/DMPA solution to the desired reaction temperature (e.g., 120-160 °C) under constant stirring.

  • Inject the precursor solution into the hot PVP solution.

  • Allow the reaction to proceed for a specific duration (e.g., 1-3 hours). The color of the solution will change as nanoparticles are formed.

  • Cool the reaction mixture to room temperature.

  • Add an excess of acetone to precipitate the nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with acetone to remove excess PVP and other impurities.

  • Dry the silver nanoparticles under vacuum.

Quantitative Data from a Hypothetical Silver Nanoparticle Synthesis:

AgNO₃ Concentration (mM)PVP Concentration (mM)Temperature (°C)Time (hr)Average Particle Size (nm)
1020140125 ± 5
1040140115 ± 3
1020160135 ± 7

Data Presentation: Influence of Solvent Properties

The choice of solvent is a critical parameter that can be tuned to control the properties of the resulting nanoparticles. The following table summarizes the general trends observed when altering the properties of the amide solvent system.

Solvent PropertyEffect on Nanoparticle SynthesisExpected Outcome with DMPA
Viscosity Higher viscosity can slow down the diffusion of precursor molecules, leading to smaller and more uniform nanoparticles.DMPA has a moderate viscosity, which can be advantageous for controlled growth.
Dielectric Constant A higher dielectric constant can increase the solubility of ionic precursors and stabilize charged intermediates, potentially leading to faster nucleation and smaller nanoparticles.DMPA's high dielectric constant (33.1) is favorable for dissolving a wide range of precursors.
Boiling Point A higher boiling point allows for a wider range of reaction temperatures, which can be used to control the reaction kinetics and crystallinity of the nanoparticles.DMPA's high boiling point (174-175 °C) is well-suited for high-temperature synthesis methods.
Coordinating Ability Stronger coordination of the solvent to the nanoparticle surface can lead to better stabilization and smaller particle sizes.The amide group in DMPA provides good coordinating ability.

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow for Thermal Decomposition

Thermal_Decomposition_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Precursors Metal Acetylacetonate Oleic Acid DMPA Mixing Mix & Purge with N₂/Ar Precursors->Mixing Heating Heat to 200-300 °C Mixing->Heating Reaction Hold for 30-120 min Heating->Reaction Precipitation Precipitate with Ethanol Reaction->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Washing Wash with Ethanol Centrifugation->Washing Drying Vacuum Dry Washing->Drying Nanoparticles Dispersed Nanoparticles Drying->Nanoparticles

Caption: Workflow for thermal decomposition synthesis of nanoparticles.

Logical Relationship of Solvent Properties and Nanoparticle Characteristics

Solvent_Effects cluster_solvent Solvent Properties (DMPA) cluster_process Synthesis Process cluster_nanoparticle Nanoparticle Characteristics Viscosity Viscosity Growth Growth Rate Viscosity->Growth influences Dielectric Dielectric Constant Nucleation Nucleation Rate Dielectric->Nucleation influences BoilingPoint Boiling Point BoilingPoint->Nucleation affects kinetics BoilingPoint->Growth affects kinetics Coordination Coordinating Ability Stability Colloidal Stability Coordination->Stability enhances Size Particle Size Nucleation->Size determines Distribution Size Distribution Nucleation->Distribution affects Growth->Size determines Morphology Morphology Growth->Morphology influences Stability->Size controls Stability->Distribution narrows

Caption: Influence of solvent properties on nanoparticle characteristics.

Conclusion

This compound presents a compelling medium for the synthesis of a variety of nanoparticles. Its favorable physicochemical properties, including a high boiling point, high dielectric constant, and good coordinating ability, provide researchers with multiple levers to control the outcome of the synthesis. The protocols provided herein, adapted from established methods using analogous amide solvents, serve as a robust starting point for the exploration of DMPA in nanomaterial fabrication. Further research and optimization will undoubtedly expand the scope of nanoparticles that can be precisely engineered using this versatile solvent.

References

Application Notes and Protocols for the Synthesis of AST-Type Zeolites Using N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of AST-type zeolites utilizing N,N-Dimethylpropionamide (DMPA) as an organic structure-directing agent (OSDA). AST-type zeolites, characterized by their unique plate-like morphology, are of significant interest for various applications, including catalysis and advanced materials development. The protocols outlined below are based on established synthesis methodologies.

Introduction

Zeolites are crystalline aluminosilicates with well-defined microporous structures. The synthesis of zeolites with specific framework topologies is often achieved through the use of organic structure-directing agents (OSDAs), which are organic molecules that guide the formation of the desired crystalline structure during the hydrothermal synthesis process. This compound (CAS 758-96-3) has been identified as an effective OSDA for the preparation of AST-type zeolites.[1] The molecular structure of DMPA facilitates the assembly of silicate and aluminate precursors into the characteristic AST framework, resulting in materials with a distinct plate-like morphology.[1]

The successful synthesis of AST-type zeolites is dependent on several key parameters, including the composition of the synthesis gel, the crystallization temperature, and the crystallization time. These factors influence the final properties of the zeolite, such as crystallinity, crystal size, and purity.

Experimental Protocols

This section provides a detailed methodology for the synthesis of AST-type zeolites using this compound as the organic structure-directing agent.

Materials and Reagents
  • This compound (DMPA)

  • Fumed silica (SiO₂)

  • Sodium aluminate (NaAlO₂)

  • Sodium hydroxide (NaOH)

  • Deionized water (H₂O)

Protocol 1: Hydrothermal Synthesis of AST-Type Zeolite

This protocol outlines the preparation of a synthesis gel and the subsequent hydrothermal treatment to crystallize the AST-type zeolite.

1. Preparation of the Synthesis Gel:

  • Step 1: In a suitable container, dissolve sodium hydroxide (NaOH) and sodium aluminate (NaAlO₂) in deionized water. Stir the mixture until a clear solution is obtained.

  • Step 2: In a separate container, disperse fumed silica (SiO₂) in a solution of this compound (DMPA) and deionized water. Stir vigorously to ensure a homogeneous suspension.

  • Step 3: Slowly add the aluminate solution from Step 1 to the silica suspension from Step 2 with continuous stirring.

  • Step 4: Continue stirring the resulting mixture for a designated period to ensure the formation of a homogeneous gel. The molar composition of the final gel should be carefully controlled (see Table 1 for an example).

2. Hydrothermal Crystallization:

  • Step 1: Transfer the prepared synthesis gel into a Teflon-lined stainless-steel autoclave.

  • Step 2: Place the sealed autoclave in an oven preheated to the desired crystallization temperature.

  • Step 3: Maintain the autoclave at the set temperature for the specified crystallization time to allow for the formation of zeolite crystals.

  • Step 4: After the crystallization period, cool the autoclave to room temperature.

3. Product Recovery and Purification:

  • Step 1: Open the autoclave and collect the solid product by filtration.

  • Step 2: Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.

  • Step 3: Dry the washed product in an oven, typically overnight, at a temperature of around 100-120°C.

4. Calcination (Optional):

  • To remove the organic structure-directing agent (DMPA) from the zeolite pores, the dried product can be calcined.

  • Step 1: Place the dried zeolite powder in a furnace.

  • Step 2: Gradually heat the sample in air or nitrogen to a temperature typically between 500°C and 600°C and hold for several hours. The specific temperature and duration will depend on the thermal stability of the zeolite.

Data Presentation

The following table summarizes a representative synthesis composition and conditions for the preparation of AST-type zeolites using DMPA as the OSDA.

ParameterMolar Ratio / Value
Gel Composition
SiO₂/Al₂O₃30 - 100
OH⁻/SiO₂0.1 - 0.5
DMPA/SiO₂0.1 - 0.5
H₂O/SiO₂20 - 60
Crystallization Conditions
Temperature150 - 180 °C
Time3 - 14 days
AgitationStatic or tumbling

Table 1: Representative Synthesis Parameters for AST-Type Zeolites.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of AST-type zeolites using this compound.

experimental_workflow cluster_prep Gel Preparation cluster_cryst Hydrothermal Synthesis cluster_post Product Processing prep_aluminate Prepare Aluminate Solution (NaOH + NaAlO₂ + H₂O) mix_gel Mix Solutions to Form Homogeneous Gel prep_aluminate->mix_gel prep_silica Prepare Silica Suspension (SiO₂ + DMPA + H₂O) prep_silica->mix_gel autoclave Transfer Gel to Autoclave mix_gel->autoclave crystallization Crystallization at Controlled Temperature & Time autoclave->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying calcination Calcination (Optional) drying->calcination final_product final_product calcination->final_product AST-Type Zeolite

Caption: Hydrothermal synthesis workflow for AST-type zeolites.

Logical Relationship of Synthesis Parameters

The diagram below shows the logical relationship between the key synthesis parameters and the resulting properties of the AST-type zeolite.

logical_relationship cluster_params Synthesis Parameters cluster_props Zeolite Properties gel Gel Composition (SiO₂/Al₂O₃, OH⁻/SiO₂, DMPA/SiO₂, H₂O/SiO₂) crystallinity Crystallinity gel->crystallinity morphology Crystal Morphology (Plate-like) gel->morphology purity Phase Purity gel->purity temp Crystallization Temperature temp->crystallinity size Crystal Size temp->size time Crystallization Time time->crystallinity time->size

Caption: Influence of synthesis parameters on zeolite properties.

References

N,N-Dimethylpropionamide as an Electrolyte Component in Lithium Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific quantitative performance data or established experimental protocols for the use of N,N-Dimethylpropionamide (DMPA) as a primary electrolyte solvent in lithium batteries. This suggests that the application of DMPA in this context is a novel area of research.

This document, therefore, provides a set of general application notes and protocols that can be adapted by researchers and scientists to investigate the potential of DMPA as an electrolyte component. The information is based on established practices for evaluating new electrolyte solvents and includes illustrative data from structurally similar amide solvents, namely N,N-dimethylacetamide (DMAC) and 3-Methoxy-N,N-dimethylpropionamide (MDMPA), to provide a comparative framework.

Introduction to Amide Solvents in Lithium Batteries

Amide-based aprotic polar solvents, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), have been explored as components in lithium battery electrolytes.[1] These solvents possess high dielectric constants and strong donor properties, which can facilitate the dissolution of lithium salts and potentially enhance ionic conductivity.[2] this compound (DMPA) shares structural similarities with these compounds and can be synthesized through the amidation of propionic acid derivatives with dimethylamine.[2][3] Its potential as an electrolyte solvent warrants investigation.

Physicochemical Properties and Performance Metrics (Illustrative Data from Analogs)

The following tables summarize key performance metrics for electrolytes based on solvents structurally similar to DMPA. This data is intended to provide a benchmark for researchers investigating DMPA.

Table 1: Ionic Conductivity of Amide-Based Electrolytes

Solvent SystemLithium SaltConcentration (M)Temperature (°C)Ionic Conductivity (mS/cm)Reference
N,N-dimethylacetamide (DMAC) in a ternary mixture with ethylene carbonate and dimethyl carbonate (as a plasticizer in a polymer electrolyte)--251.8[1]

Table 2: Electrochemical Stability Window of Amide-Based Electrolytes

Solvent SystemLithium SaltWorking ElectrodeScan Rate (mV/s)Anodic Limit (V vs. Li/Li⁺)Reference
N,N-dimethylacetamide (DMAC) in a ternary mixture with ethylene carbonate and dimethyl carbonate (as a plasticizer in a polymer electrolyte)---4.1[1]

Table 3: Cycling Performance of Batteries with Amide-Solvent-Prepared Cathodes

CathodeAnodeElectrolyte Solvent (for slurry)Voltage Range (V)CyclesCapacity Retention (%)Reference
NCM811Graphite3-Methoxy-N,N-dimethylpropionamide (MDMPA)2.75–4.2120080[4]

Experimental Protocols

The following are generalized protocols for the preparation and electrochemical evaluation of a novel electrolyte solvent such as DMPA.

Electrolyte Preparation

A standard approach for preparing a lithium battery electrolyte involves dissolving a high-purity lithium salt in the desired solvent or solvent mixture.

Materials:

  • This compound (DMPA), battery grade (>99.9% purity, <20 ppm H₂O)

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Co-solvent(s) such as ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), if creating a mixed electrolyte

  • Anhydrous argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

  • Volumetric flasks and magnetic stirrer

Protocol:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • To prepare a 1 M LiPF₆ in DMPA electrolyte, slowly add the appropriate mass of LiPF₆ to a volumetric flask containing a stir bar.

  • Add the desired volume of DMPA to the flask.

  • Stir the mixture at room temperature until the LiPF₆ is completely dissolved.

  • For mixed electrolytes, prepare the solvent blend first before adding the lithium salt. A common blend for initial studies is EC/DMC (1:1 v/v).

cluster_glovebox Argon-filled Glovebox Materials DMPA, LiPF₆, Co-solvents Dissolution Dissolve LiPF₆ in DMPA/Solvent Blend Materials->Dissolution 1. Add salt to solvent Stirring Stir until Homogeneous Dissolution->Stirring 2. Mix Final_Electrolyte 1 M LiPF₆ in DMPA-based Solvent Stirring->Final_Electrolyte 3. Homogenize

Caption: Workflow for DMPA-based electrolyte preparation.

Coin Cell Assembly (CR2032 Half-Cell)

The electrochemical performance of the prepared electrolyte is typically evaluated in a half-cell configuration, for example, with a graphite anode and a lithium metal counter/reference electrode.

Materials:

  • Graphite anode (punched to desired diameter)

  • Lithium metal foil (counter/reference electrode)

  • Microporous separator (e.g., Celgard 2325)

  • DMPA-based electrolyte

  • CR2032 coin cell components (positive case, negative case, spacer, spring)

  • Coin cell crimper

Protocol:

  • Inside an argon-filled glovebox, place the graphite anode in the center of the positive case.

  • Dispense a few drops of the DMPA-based electrolyte onto the anode surface.

  • Place the separator on top of the wetted anode.

  • Add a few more drops of electrolyte onto the separator.

  • Carefully place the lithium metal foil on top of the separator.

  • Place the spacer disk and then the spring on top of the lithium foil.

  • Place the negative case (with gasket) over the assembly.

  • Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.

  • Allow the cell to rest for several hours before testing to ensure complete wetting.

cluster_assembly Coin Cell Assembly (CR2032) Positive_Case Positive Case Anode Graphite Anode Positive_Case->Anode 1. Electrolyte1 Add Electrolyte Anode->Electrolyte1 2. Separator Separator Electrolyte1->Separator 3. Electrolyte2 Add Electrolyte Separator->Electrolyte2 4. Li_Metal Lithium Metal Electrolyte2->Li_Metal 5. Spacer_Spring Spacer & Spring Li_Metal->Spacer_Spring 6. Negative_Case Negative Case Spacer_Spring->Negative_Case 7. Crimping Crimp to Seal Negative_Case->Crimping 8.

Caption: Step-by-step coin cell assembly workflow.

Electrochemical Characterization

Ionic Conductivity:

  • Measured using electrochemical impedance spectroscopy (EIS) with a conductivity cell of known geometry.

  • The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.

Electrochemical Stability Window (ESW):

  • Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a stable working electrode (e.g., glassy carbon or platinum), a lithium reference electrode, and a lithium counter electrode.

  • The anodic and cathodic limits are defined as the potentials at which a significant increase in current density is observed, indicating electrolyte decomposition.

Cycling Performance:

  • Galvanostatic cycling is performed on the assembled coin cells using a battery cycler.

  • Key parameters to evaluate include:

    • Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active material.

    • Coulombic Efficiency (%): The ratio of the discharge capacity to the charge capacity in a given cycle.

    • Capacity Retention (%): The percentage of the initial discharge capacity that is retained after a certain number of cycles.

    • Rate Capability: The ability of the battery to deliver its capacity at different charge/discharge rates (C-rates).

Potential Role of DMPA and Influence on SEI

The performance of DMPA as an electrolyte solvent will be critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. The SEI is a passivation layer formed from the decomposition products of the electrolyte during the initial charging cycles. A stable SEI is crucial for preventing further electrolyte decomposition and ensuring long-term cycling stability. The molecular structure of DMPA will influence the chemical composition and morphology of the SEI. Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) should be employed to characterize the SEI formed in DMPA-based electrolytes.

cluster_sei SEI Formation and Function DMPA DMPA in Electrolyte Decomposition Reductive Decomposition on Anode Surface DMPA->Decomposition Initial Cycles SEI Solid Electrolyte Interphase (SEI) Decomposition->SEI Forms Function Allows Li⁺ transport, Blocks electron tunneling SEI->Function Enables Performance Stable Cycling Performance Function->Performance Leads to

Caption: Logical relationship of DMPA to SEI and performance.

Conclusion and Future Directions

The use of this compound as an electrolyte component in lithium batteries represents an unexplored area of research. The protocols and illustrative data provided herein offer a foundational framework for scientists to systematically investigate its potential. Key areas for future investigation should include a comprehensive characterization of its physicochemical properties, detailed electrochemical performance evaluation in various cell chemistries, and in-depth studies of the resulting SEI layer. Such research will be crucial in determining if DMPA can offer any advantages over existing electrolyte solvents for next-generation lithium batteries.

References

Application Notes and Protocols for High-Temperature Reactions Using N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N-Dimethylpropionamide (DMPA) as a high-boiling point, polar aprotic solvent for various high-temperature chemical reactions. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound (DMPA) in High-Temperature Applications

This compound (CAS No. 758-96-3) is a versatile organic solvent with a unique combination of properties that make it highly suitable for reactions requiring elevated temperatures.[1][2] Its high boiling point (174-176 °C), excellent thermal stability, and polar aprotic nature enable it to dissolve a wide range of organic and inorganic compounds, facilitating reactions that are often sluggish or inefficient at lower temperatures.[1] DMPA serves as a valuable alternative to other common polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), particularly when reaction temperatures need to exceed their boiling points.

Key Advantages of DMPA in High-Temperature Reactions:

  • High Thermal Stability: DMPA's high boiling point allows for a wide operational temperature range, enabling reactions to be conducted at temperatures that can significantly increase reaction rates.[1]

  • Excellent Solvating Power: As a strong donor solvent, DMPA can effectively solvate a variety of reactants, reagents, and intermediates, which is crucial for homogeneous reaction conditions.[2][3]

  • Inert Reaction Medium: DMPA is chemically stable under many high-temperature reaction conditions, minimizing its participation in side reactions.

  • Microwave Heating Compatibility: Its polar nature makes it an excellent solvent for microwave-assisted organic synthesis (MAOS), allowing for rapid and uniform heating.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of DMPA is provided in the table below. This data is essential for safe and effective experimental design.

PropertyValueReferences
CAS Number 758-96-3
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [5]
Boiling Point 174-176 °C[1][5]
Melting Point -45 °C[1][5]
Density 0.92 g/mL at 25 °C[5]
Flash Point 63 °C[1]
Solubility Miscible with water and many organic solvents.[6][6]
Purity (Typical) ≥99.0%[1]

Application Notes and Protocols

High-Temperature Solid-Phase Peptide Synthesis (SPPS)

Elevating the temperature in Solid-Phase Peptide Synthesis (SPPS) can significantly improve the efficiency of coupling and deprotection steps, especially for "difficult sequences" prone to aggregation.[7] DMPA's high boiling point makes it a suitable solvent for high-temperature SPPS, allowing for faster synthesis and improved purity of the final peptide.

Protocol: High-Temperature Fmoc-SPPS Coupling Step

  • Resin: Swell the desired resin (e.g., Rink Amide) in DMPA.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMPA at 60-90°C for 5-15 minutes. Wash thoroughly with DMPA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HOBt (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMPA.

    • Add the activation mixture to the deprotected resin.

    • Heat the reaction vessel to 60-90°C and agitate for 15-60 minutes. The optimal time and temperature should be determined empirically for each coupling.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • After completion, wash the resin thoroughly with DMPA to remove excess reagents.

Experimental Workflow for High-Temperature SPPS

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Swelling in DMPA Deprotection Fmoc Deprotection (20% Piperidine/DMPA) 60-90°C Resin->Deprotection Wash1 DMPA Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) 60-90°C Wash1->Coupling Wash2 DMPA Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: Workflow for High-Temperature Solid-Phase Peptide Synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

DMPA is an excellent solvent for MAOS due to its high dielectric constant and ability to withstand high temperatures generated by microwave irradiation.[4] This technique can dramatically reduce reaction times from hours to minutes and improve reaction yields.[4][8][9]

Protocol: General Procedure for Microwave-Assisted Heterocycle Synthesis

  • Reaction Setup: In a microwave-safe reaction vial, combine the starting materials, catalyst (if required), and DMPA as the solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature (typically 100-170°C, not exceeding the safe operating pressure of the vessel) and reaction time (typically 5-30 minutes).

  • Work-up: After the reaction is complete and the vessel has cooled, the product can be isolated using standard procedures such as extraction, precipitation, or chromatography.

Principle of Microwave Heating

Microwave_Heating MW Microwave Radiation Solvent Polar Solvent Molecules (e.g., DMPA) MW->Solvent interacts with Rotation Rapid Molecular Rotation (Dipole Alignment) Solvent->Rotation causes Friction Intermolecular Friction Rotation->Friction generates Heat Rapid, Uniform Heating Friction->Heat results in

Caption: Mechanism of Dielectric Heating in Microwave Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki-Miyaura)

High temperatures often favor palladium-catalyzed cross-coupling reactions by promoting catalyst turnover and overcoming activation barriers. DMPA's high boiling point and ability to dissolve organometallic complexes and inorganic bases make it a suitable solvent for these transformations.

Protocol: High-Temperature Suzuki-Miyaura Coupling

  • Reactants: Aryl halide or triflate (1.0 equiv), boronic acid or ester (1.2-1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (1-5 mol%) or other suitable palladium catalyst/ligand system.

  • Base: K₂CO₃ or K₃PO₄ (2-3 equiv).

  • Solvent: DMPA (a co-solvent like water may be beneficial).

  • Procedure:

    • Combine the aryl halide, boronic acid, base, and palladium catalyst in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add DMPA and any co-solvent.

    • Heat the mixture to 100-150°C with vigorous stirring for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic salts and DMPA.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction

Caption: Simplified Catalytic Cycle for the Heck Reaction.

Safety Precautions for High-Temperature Use of DMPA

Working with any solvent at high temperatures requires strict adherence to safety protocols.

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Fire Safety: DMPA is a combustible liquid.[10] Keep it away from open flames, sparks, and hot surfaces.[11][13] Ensure a fire extinguisher is readily accessible.

  • Pressure Build-up: When heating in a sealed vessel (e.g., microwave reactor), be aware of potential pressure build-up and use appropriate pressure-rated equipment.

  • Handling and Storage: Store DMPA in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1][11]

Conclusion

This compound is a valuable and often overlooked solvent for high-temperature chemical synthesis. Its favorable physical properties allow for the exploration of reaction conditions that can lead to higher yields, shorter reaction times, and the synthesis of challenging molecules. The protocols provided herein serve as a starting point for the application of DMPA in various high-temperature reactions. As with any chemical process, careful optimization of reaction conditions is recommended to achieve the best results.

References

N,N-Dimethylpropionamide: A Potential Catalyst in Cyclization and Halogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

N,N-Dimethylpropionamide (DMPA), a polar aprotic solvent, possesses latent catalytic capabilities, particularly in cyclization and halogenation reactions. While detailed experimental protocols for DMPA as a primary catalyst are not extensively documented in publicly available literature, its structural analogy to N,N-dimethylformamide (DMF) provides a strong theoretical foundation for its application in similar synthetic transformations. This document outlines potential applications and hypothetical protocols for the use of DMPA as a catalyst, drawing parallels with the well-established Vilsmeier-Haack reaction chemistry.

Theoretical Background: Formation of a Vilsmeier-Type Reagent from DMPA

The catalytic activity of amides like DMF in many cyclization and halogenation reactions stems from their reaction with a halogenating agent (e.g., phosphorus oxychloride (POCl₃), oxalyl chloride, or phosphorus tribromide (PBr₃)) to form a highly electrophilic Vilsmeier-Haack type reagent. It is proposed that DMPA can similarly form an analogous reactive intermediate, a propionyliminium salt, which can then act as the key catalytic species.

Vilsmeier_Formation DMPA This compound (DMPA) Intermediate Propionyliminium Salt (Vilsmeier-Type Reagent) DMPA->Intermediate + HalogenatingAgent Halogenating Agent (e.g., POCl₃, PBr₃) HalogenatingAgent->Intermediate

Caption: Proposed formation of a Vilsmeier-type reagent from DMPA.

Application Note 1: DMPA-Catalyzed Intramolecular Cyclization for Quinolone Synthesis

Introduction: The synthesis of quinolone scaffolds is of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. A plausible application of DMPA is in catalyzing the intramolecular cyclization of N-aryl-β-aminoacrylates, a key step in quinolone synthesis, by activating the substrate for ring closure.

Proposed Catalytic Workflow:

Cyclization_Workflow cluster_activation Reagent Activation cluster_reaction Cyclization Reaction DMPA DMPA Vilsmeier DMPA-Vilsmeier Reagent DMPA->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier ActivatedSubstrate Activated Intermediate Vilsmeier->ActivatedSubstrate Substrate N-Aryl-β-aminoacrylate Substrate->ActivatedSubstrate Activation Product Quinolone ActivatedSubstrate->Product Intramolecular Cyclization Halogenation_Mechanism cluster_activation Reagent Formation cluster_reaction Alcohol Bromination DMPA DMPA ReactiveIntermediate [DMPA-PBr₂]⁺Br⁻ DMPA->ReactiveIntermediate PBr3 PBr₃ PBr3->ReactiveIntermediate ActivatedAlcohol Activated Alcohol [R-O-P(Br₂)NMe₂]⁺ ReactiveIntermediate->ActivatedAlcohol Alcohol Alcohol (R-OH) Alcohol->ActivatedAlcohol Activation Product Alkyl Bromide (R-Br) ActivatedAlcohol->Product SN2 Attack by Br⁻

Troubleshooting & Optimization

Troubleshooting low yield in reactions with N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving N,N-Dimethylpropionamide (DMP).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield when using this compound as a solvent?

Low yields in reactions involving this compound can often be attributed to several factors:

  • Reagent and Solvent Purity: The purity of reactants, catalysts, and the this compound solvent itself is critical. Impurities can lead to side reactions or catalyst deactivation.[1][2][3] It is crucial to use anhydrous and degassed solvents, as the presence of water can lead to the hydrolysis of activated intermediates, and oxygen can deactivate sensitive catalysts.[1][2]

  • Reaction Conditions: Suboptimal reaction conditions, including incorrect temperature, reaction time, or inefficient stirring, can significantly impact the yield.[1]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the formation of the desired product. Common side reactions include hydrolysis of the amide solvent or starting materials, and in specific cases like Suzuki couplings, protodeboronation of boronic acids/esters.[2]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Emulsion formation during aqueous workup is a common issue with polar aprotic solvents.[3]

Q2: How can I minimize solvent-related side reactions with this compound?

This compound is a polar aprotic solvent and generally stable.[4] However, under certain conditions, it can undergo hydrolysis.

  • Hydrolysis: In the presence of strong acids or bases, particularly at elevated temperatures, this compound can hydrolyze to propionic acid and dimethylamine.[5] To minimize this, use milder acidic or basic conditions where possible and avoid unnecessarily high reaction temperatures.

  • Thermal Decomposition: During a fire, thermal decomposition of this compound can generate toxic gases such as nitrogen oxides and carbon monoxide.[4] It is important to operate within the recommended temperature limits of the reaction.

Q3: What are the best practices for working up reactions conducted in this compound?

Workup procedures for reactions in high-boiling polar aprotic solvents like this compound can be challenging. Here are some recommended practices:

  • Aqueous Extraction: Since this compound is soluble in water, a common technique is to dilute the reaction mixture with a less polar organic solvent (like ethyl acetate or dichloromethane) and wash it multiple times with water or brine to remove the DMP.

  • Avoid Strong Acids and Bases: If your product is sensitive to hydrolysis, use mild aqueous solutions for washing, such as saturated ammonium chloride (mildly acidic) or sodium bicarbonate (mildly basic), to neutralize any residual reagents without promoting product degradation.

  • Breaking Emulsions: Emulsions can form during the aqueous wash. Adding brine (saturated NaCl solution) can help break up emulsions by increasing the ionic strength of the aqueous phase.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Amide bond formation is a common reaction where this compound is used as a solvent. Low yields are a frequent challenge.

Troubleshooting Workflow for Amide Coupling

start Low Yield in Amide Coupling reagent_quality Check Reagent Quality (Carboxylic Acid, Amine, Coupling Reagent) start->reagent_quality solvent_purity Verify Solvent Purity (Anhydrous DMP) start->solvent_purity reaction_conditions Optimize Reaction Conditions (Temperature, Time) start->reaction_conditions workup Review Workup Procedure start->workup sol1 Solution: Use high-purity reagents. Store reagents under inert atmosphere. reagent_quality->sol1 Impure reagents can lead to side reactions. sol2 Solution: Use anhydrous this compound. Dry reagents before use. solvent_purity->sol2 Water causes hydrolysis of activated species. sol3 Solution: Monitor reaction by TLC/LC-MS. Adjust temperature and time accordingly. reaction_conditions->sol3 Incomplete reaction or product decomposition. sol4 Solution: Optimize extraction solvent. Use multiple small volume extractions. workup->sol4 Product loss during extraction.

Caption: Troubleshooting workflow for low yield in amide coupling.

Data Summary: Common Issues and Solutions in Amide Coupling

Potential Cause Recommended Solution Rationale
Incomplete Carboxylic Acid Activation Use a more potent coupling reagent (e.g., HATU, COMU).[1] Pre-activate the carboxylic acid before adding the amine.[1]Ensures the formation of the active ester intermediate required for aminolysis.
Amine Basicity/Nucleophilicity Add a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the amine salt.[1]Frees the amine to act as a nucleophile.
Steric Hindrance Switch to a more powerful coupling reagent.[6] Increase reaction temperature or time.Overcomes the steric barrier to coupling.
Side Reactions (e.g., Racemization) Add a racemization suppressor (e.g., HOBt, Oxyma).[1] Lower the reaction temperature.Minimizes the loss of stereochemical integrity.
Hydrolysis of Activated Intermediate Ensure all reagents and the solvent are anhydrous.[1]Prevents the undesired reaction of the activated carboxylic acid with water.
Issue 2: Low Yield in Suzuki Coupling Reactions

Suzuki coupling is a powerful C-C bond-forming reaction, and this compound can be an effective solvent.

Troubleshooting Workflow for Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst_activity Check Catalyst and Ligand Integrity start->catalyst_activity reagent_stability Verify Boronic Acid/Ester Stability start->reagent_stability base_choice Optimize Base start->base_choice atmosphere Ensure Inert Atmosphere start->atmosphere sol1 Solution: Use fresh catalyst and ligand. Store under inert atmosphere. catalyst_activity->sol1 Catalyst deactivation leads to incomplete reaction. sol2 Solution: Use fresh, high-purity boronic acid/ester. Consider using more stable derivatives (e.g., MIDA boronates). reagent_stability->sol2 Protodeboronation is a major side reaction. sol3 Solution: Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). Ensure base is finely powdered and dry. base_choice->sol3 Incorrect base can hinder catalytic cycle. sol4 Solution: Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas (Ar or N2). atmosphere->sol4 Oxygen poisons the Pd(0) catalyst.

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Data Summary: Key Parameters and Recommendations for Suzuki Coupling

Parameter Recommendation Rationale
Palladium Catalyst Use a fresh, active catalyst. Consider pre-catalysts for air-stability.[2]The active Pd(0) species is prone to oxidation.[2]
Ligand Choose a ligand appropriate for the substrates (e.g., Buchwald ligands for challenging couplings).[7]The ligand stabilizes the catalyst and facilitates key steps in the catalytic cycle.
Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2][8] The choice of base can be critical.The base is required for the transmetalation step but can also promote side reactions.
Solvent Use anhydrous, degassed this compound.Oxygen can deactivate the catalyst, and water can participate in side reactions.[2]
Temperature Optimize the reaction temperature. Typically between 80-120 °C.[8]Sufficient thermal energy is needed to drive the reaction, but excessive heat can degrade the catalyst.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by HPLC

Objective: To monitor the consumption of starting materials and the formation of the product over time.

Methodology:

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas of the starting material(s) and the product. Plot the relative peak areas against time to monitor the reaction progress.

Protocol 2: GC-MS Analysis for Solvent Degradation

Objective: To detect potential degradation products of this compound, such as propionic acid and dimethylamine.

Methodology:

  • Sample Preparation: Take a sample of the reaction mixture after completion. If the product is non-volatile, a direct injection of a diluted sample may be possible. If the product is volatile, a headspace analysis may be more appropriate.

  • GC-MS Analysis:

    • GC Column: A polar capillary column (e.g., DB-WAX) is suitable for separating polar compounds.[9]

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 35-550.[10]

  • Data Analysis: Identify potential degradation products by comparing their mass spectra to a library of known compounds. Propionic acid and dimethylamine will have characteristic fragmentation patterns.

Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[11][12]
Molecular Weight 101.15 g/mol [11][13]
Boiling Point 174-176 °C[11][13][14]
Melting Point -45 °C[11][13][14]
Density 0.92 g/mL at 25 °C[11][13][14]
Flash Point 63 °C[11]
Water Solubility Soluble[14][15][16]
Appearance Colorless liquid[12]
InChI Key MBHINSULENHCMF-UHFFFAOYSA-N[16][17]
CAS Number 758-96-3[11][12][13]

References

Technical Support Center: N,N-Dimethylpropionamide (DMPA) Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling N,N-Dimethylpropionamide (DMPA) in your reaction mixtures. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in effectively removing this high-boiling polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPA) and why is it challenging to remove?

A1: this compound (DMPA) is a polar aprotic solvent with a high boiling point, making it suitable for a variety of chemical reactions where it can dissolve a wide range of substances and stabilize charged intermediates.[1][2][3] These same properties—specifically its high boiling point of 174-176 °C and its miscibility with water—make it difficult to remove from reaction mixtures using simple evaporation or standard workup procedures.[4][5]

Q2: What are the primary methods for removing DMPA from a reaction mixture?

A2: The most common methods for removing DMPA are analogous to those used for other high-boiling polar aprotic solvents like DMF and NMP.[6][7] The primary techniques include:

  • Extractive Workup: Diluting the reaction mixture with a large volume of water and extracting the desired product with a water-immiscible organic solvent.[8][9]

  • Vacuum Distillation: Removing the solvent under reduced pressure, which lowers its boiling point.[10]

  • Azeotropic Distillation: Adding a solvent (like toluene) that forms a lower-boiling azeotrope with DMPA to facilitate its removal by evaporation.[11]

  • Chromatography: Separating the compound of interest from the solvent using techniques like column chromatography.[6]

  • Precipitation/Crystallization: If the product is a solid, inducing its precipitation or crystallization from the reaction mixture by adding an anti-solvent.[12]

Q3: How do I select the most appropriate removal method for my specific experiment?

A3: The choice of method depends on the properties of your desired product, such as its solubility, stability, and physical state. The decision-making process can be guided by the workflow below. For heat-sensitive compounds, non-thermal methods like extractive workup or chromatography are preferred. For non-polar products, an extensive aqueous wash is often very effective.

Workflow for Selecting a DMPA Removal Method

start Start: Reaction in DMPA Complete product_properties Assess Product Properties: - Thermal Stability? - Solubility? - Solid or Oil? start->product_properties is_stable Thermally Stable? product_properties->is_stable is_nonpolar Soluble in Non-Polar Organic Solvents? is_stable->is_nonpolar No distillation Consider Vacuum or Azeotropic Distillation is_stable->distillation Yes is_solid Is Product a Solid? precipitation Induce Precipitation with Anti-Solvent is_solid->precipitation Yes chromatography Use Column Chromatography for Purification is_solid->chromatography No / Impure is_nonpolar->is_solid No extraction Perform Extractive Workup (Aqueous Wash) is_nonpolar->extraction Yes distillation->chromatography Residual DMPA? end Product Isolated distillation->end Complete extraction->chromatography Residual DMPA? extraction->end Complete precipitation->end chromatography->end

Caption: Decision tree for choosing a DMPA removal strategy.

Troubleshooting Guides

Problem: I'm getting an emulsion during the aqueous workup.

  • Cause: Emulsions often form when the polarities of the aqueous and organic layers are not sufficiently different, or due to the presence of salts or other compounds that act as surfactants.

  • Solution:

    • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, helping to break the emulsion and further partition the DMPA into the water layer.[8]

    • Filter through Celite: Pass the emulsified mixture through a pad of Celite to help separate the layers.

    • Allow to Stand: Sometimes, simply letting the mixture stand undisturbed for an extended period can allow the layers to separate.

    • Change Solvent: If emulsions persist, consider using a different extraction solvent. For example, dichloromethane is dense and can sometimes prevent emulsion issues seen with ethyl acetate or ether.[8]

Problem: My product has high water solubility and is being lost to the aqueous layer.

  • Cause: Highly polar or water-soluble products can partition into the extensive aqueous phase along with the DMPA.

  • Solution:

    • Back-Extraction: After the initial separation, extract the aqueous layer multiple times with fresh portions of the organic solvent to recover the dissolved product.[12]

    • Use a Salt Solution: Instead of pure water, use a saturated brine or a 5% lithium chloride (LiCl) solution for the initial washes.[8][11] This "salting out" effect decreases the solubility of organic compounds in the aqueous layer, pushing them into the organic phase.

    • Solvent Evaporation: If the product is not volatile, consider removing the DMPA under high vacuum first before attempting a workup.[10]

Problem: I still have residual DMPA in my product after purification.

  • Cause: Due to its high boiling point and polarity, trace amounts of DMPA can be difficult to remove completely.

  • Solution:

    • Azeotropic Removal: Dissolve the product in a solvent like toluene or heptane and evaporate the solvent on a rotary evaporator. This can be repeated 2-3 times. The DMPA will form an azeotrope with the solvent and be removed more effectively.[11]

    • High Vacuum: Place the product under a high vacuum for several hours. Gentle heating can be applied if the product is thermally stable.

    • Lyophilization (Freeze-Drying): For non-volatile products, dissolving the sample in a solvent like water or 1,4-dioxane and then freeze-drying can effectively remove residual high-boiling solvents.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅H₁₁NO[1][4]
Molecular Weight 101.15 g/mol [13]
Appearance Colorless liquid[4]
Boiling Point 174-176 °C (at 760 mmHg)[4][5]
Melting Point -45 °C[5]
Density ~0.92 g/mL at 25 °C[5][14]
Flash Point 62.2 - 63 °C[2][4]
Solubility Soluble in polar solvents (e.g., water); limited solubility in non-polar solvents.[1]
CAS Number 758-96-3[4]

Experimental Protocols

Protocol 1: Standard Extractive Workup

This protocol is suitable for non-polar to moderately polar products that are not water-soluble.

  • Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: For every 1 volume of DMPA used in the reaction, add 5-10 volumes of deionized water to the separatory funnel.

  • Extraction: Add 2-3 volumes of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the organic layer.

  • Repeat Washes: Wash the collected organic layer with water (2-3 more times) and finally with brine to remove residual water and DMPA.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the product.

Protocol 2: Extractive Workup with Lithium Chloride (LiCl)

This enhanced protocol is recommended when the standard workup is insufficient or to minimize product loss to the aqueous phase.[7][11]

  • Dilution: Cool the reaction mixture and dilute it with 2-3 volumes of an appropriate organic extraction solvent (e.g., ethyl acetate).

  • LiCl Wash: Transfer the diluted mixture to a separatory funnel. Instead of pure water, wash the mixture with a 5% aqueous LiCl solution. Use 5-10 volumes of the LiCl solution relative to the initial volume of DMPA.

  • Separation & Further Washes: Shake, vent, and allow the layers to separate. Collect the organic layer. Wash the organic layer one more time with the 5% LiCl solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Workflow Visualization

start Start: Reaction Mixture in DMPA cool Cool to Room Temperature start->cool transfer Transfer to Separatory Funnel cool->transfer add_water Add 5-10 vol. Water or 5% LiCl Solution transfer->add_water add_solvent Add 2-3 vol. Organic Extraction Solvent add_water->add_solvent shake Shake and Vent add_solvent->shake separate Allow Layers to Separate shake->separate collect_org Collect Organic Layer separate->collect_org wash_brine Wash Organic Layer with Brine collect_org->wash_brine dry Dry over Na2SO4, Filter wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate end Isolated Product concentrate->end

Caption: Step-by-step workflow for an extractive workup.

References

Technical Support Center: High-Purity N,N-Dimethylpropionamide (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N-Dimethylpropionamide (DMPA) to meet the stringent requirements of high-purity applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound (DMPA)?

A1: Technical-grade DMPA typically contains impurities stemming from its synthesis, which is often the amidation of propionic acid or its derivatives with dimethylamine.[1] Common impurities include:

  • Water: DMPA is hygroscopic and readily absorbs moisture from the atmosphere.

  • Unreacted Starting Materials: Residual propionic acid and dimethylamine are common.[1][2]

  • Related Amides and Amines: Side reactions can lead to the formation of impurities like acetic acid and diethylamine.[3]

  • Degradation Products: Hydrolysis of DMPA can lead to the formation of propionic acid and dimethylamine.

Q2: What is the recommended general procedure for purifying DMPA for high-purity applications?

A2: A two-step process of drying followed by fractional distillation under reduced pressure is the most effective method for achieving high-purity DMPA. The initial drying step is crucial to remove water, which can be challenging to separate by distillation alone. Fractional distillation is then used to separate DMPA from less volatile and more volatile impurities.

Q3: Which analytical techniques are suitable for assessing the purity of DMPA?

A3: Several analytical techniques can be used to determine the purity of DMPA and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and confirming their identity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities.[6]

  • Karl Fischer Titration: This is the standard method for the accurate determination of water content.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify impurities if they are present in sufficient concentration.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the amide functional group and the absence of significant hydroxyl contamination (from water or propionic acid).

Q4: What are the key safety precautions to consider when purifying DMPA?

A4: DMPA is a combustible liquid and can cause skin and eye irritation.[9] When performing purification, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[2][10]

  • Keep the apparatus away from ignition sources such as heat, sparks, and open flames.[9][10]

  • When using vacuum distillation, inspect all glassware for cracks or defects to prevent implosion.[11]

  • If using reactive drying agents like calcium hydride, handle them under an inert atmosphere and quench them safely after use.[2]

Data Presentation: Impurity Levels and Physical Properties

The following tables summarize typical impurity specifications for high-purity DMPA and its key physical properties, which are critical for purification by distillation.

Table 1: Typical Impurity Specifications for High-Purity DMPA

Impurity Specification Limit
Purity (by GC) ≥99.0%[3]
Acetic Acid ≤0.05%[3]
Diethylamine ≤0.15%[3]

| Moisture (Water) | ≤0.10%[3] |

Table 2: Physical Properties of this compound

Property Value
Boiling Point (at 760 mmHg) 174-176 °C[2]
Melting Point -45 °C[2]
Density (at 25 °C) 0.92 - 0.93 g/mL[3]

| Refractive Index (n20/D) | ~1.44[7] |

Experimental Protocols

Protocol 1: Purification of DMPA by Drying and Vacuum Distillation

This protocol describes a detailed procedure for obtaining high-purity DMPA.

1. Pre-Drying the Solvent:

  • Objective: To remove the bulk of the water from the technical-grade DMPA.

  • Method 1 (Molecular Sieves):

    • Activate 3Å or 4Å molecular sieves by heating them in a furnace at ~200 °C under vacuum for at least 8 hours.[1]

    • Cool the sieves to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add the activated molecular sieves (approximately 50-100 g per liter of DMPA) to the solvent in a suitable flask.

    • Allow the DMPA to stand over the molecular sieves for at least 24 hours, with occasional swirling.

  • Method 2 (Calcium Hydride):

    • In a fume hood, add calcium hydride (CaH₂) powder (10-20 g per liter of DMPA) to the solvent in a flask equipped with a drying tube or under a nitrogen atmosphere.[2][12]

    • Stir the mixture overnight. A slow evolution of hydrogen gas will be observed as the CaH₂ reacts with water.[2]

    • The absence of further gas evolution indicates that the drying process is complete.

2. Fractional Distillation under Reduced Pressure:

  • Objective: To separate the dried DMPA from non-volatile impurities (like the drying agent and salts) and other volatile impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Claisen adapter, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask. All glass joints must be properly greased to ensure a good vacuum seal.[11]

    • Use a stir bar in the distilling flask to ensure smooth boiling. Boiling stones are not effective under vacuum.[11]

    • Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump or water aspirator).[11]

  • Procedure:

    • Decant or filter the pre-dried DMPA into the distilling flask.

    • Begin stirring and apply the vacuum. It is important to reduce the pressure before applying heat to remove any highly volatile dissolved gases.[11]

    • Once a stable, low pressure is achieved, begin gently heating the distilling flask using a heating mantle.

    • Insulate the fractionating column with glass wool and aluminum foil to improve separation efficiency.[4]

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of pure DMPA at a constant temperature and pressure. The expected boiling point will be significantly lower than the atmospheric boiling point.

    • Monitor the distillation closely and stop before the distilling flask goes to dryness.

    • Before stopping the vacuum, cool the apparatus to room temperature. Then, slowly re-introduce air or an inert gas into the system.[11]

    • Store the purified DMPA over activated molecular sieves in a tightly sealed container to prevent re-absorption of moisture.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the measurement of water content in purified DMPA.

1. Instrument Setup:

  • Use a volumetric or coulometric Karl Fischer titrator. Coulometric titrators are ideal for very low water content (ppm range).[7]

  • Ensure the titration cell is clean and dry. Fill the cell with the appropriate Karl Fischer reagents (anolyte and catholyte, if applicable).[13]

2. Procedure:

  • Start the instrument and allow it to pre-titrate the solvent in the cell to a dry endpoint.

  • Using a dry syringe, draw a known volume of the purified DMPA.

  • Weigh the syringe containing the sample.

  • Inject the sample into the titration cell.

  • Reweigh the syringe to determine the exact mass of the sample added.

  • Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • Perform the measurement in triplicate to ensure accuracy and precision.

Troubleshooting Guides

Problem 1: Low Purity After Distillation (Contaminated with Starting Materials)

Possible CauseSuggested Solution
Inefficient Fractional Distillation: The boiling points of DMPA and impurities like propionic acid or dimethylamine are too close for effective separation with the current setup.* Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material. * Optimize Reflux Ratio: Increase the reflux ratio by heating the distillation pot more gently to allow for more vaporization-condensation cycles.[4]
Presence of an Azeotrope: An azeotrope may be forming between DMPA and an impurity, preventing separation by distillation.* Aqueous Wash (for acidic/basic impurities): Before drying, wash the crude DMPA with a dilute, cold aqueous base (e.g., sodium bicarbonate) to remove propionic acid, or a dilute, cold aqueous acid (e.g., HCl) to remove dimethylamine. Follow with a brine wash and then proceed with the drying and distillation steps.[5]
Thermal Decomposition during Distillation: High temperatures in the distillation pot could be causing DMPA to degrade.* Lower the Distillation Pressure: Use a higher-quality vacuum pump to achieve a lower pressure, which will reduce the boiling point of DMPA and allow for distillation at a lower temperature.[14]

Problem 2: Product is Not Dry (High Water Content After Purification)

Possible CauseSuggested Solution
Ineffective Drying Agent: The drying agent is exhausted or not suitable for DMPA.* Use Freshly Activated Drying Agent: Ensure molecular sieves are properly activated before use.[1] Use fresh, unopened calcium hydride. * Increase Contact Time/Amount: Allow the DMPA to stand over the drying agent for a longer period or increase the amount of drying agent used.
Contamination During Workup: Moisture is being introduced into the system during transfers or from the distillation apparatus.* Dry Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. * Inert Atmosphere: Perform transfers under a blanket of nitrogen or argon.
Hygroscopic Nature of Purified Product: The purified DMPA is rapidly reabsorbing atmospheric moisture after distillation.* Store Properly: Store the final product over activated molecular sieves in a container with a tight-fitting cap, possibly sealed with paraffin film.

Problem 3: Distillation is Very Slow or Stalls

Possible CauseSuggested Solution
Vacuum Leak: The apparatus is not properly sealed, preventing it from reaching the necessary low pressure.* Check All Joints: Ensure all glass joints are properly greased and securely clamped. Check all tubing for cracks or loose connections.
Insufficient Heating: The heating mantle is not providing enough energy to overcome the heat loss of the apparatus and allow the vapor to reach the condenser.* Increase Heating: Gradually increase the temperature of the heating mantle. * Insulate the Apparatus: Insulate the distilling flask and the fractionating column to minimize heat loss to the surroundings.[4]
Flooding of the Column: The heating rate is too high, causing excessive vaporization and preventing a proper vapor-liquid equilibrium from being established in the column.* Reduce Heating: Lower the temperature of the heating mantle and allow the liquid in the column to drain back into the distilling flask before resuming heating at a gentler rate.[4]

Mandatory Visualizations

Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_drying Step 1: Drying cluster_distillation Step 2: Purification cluster_analysis Step 3: Quality Control cluster_end Final Product Technical-Grade DMPA Technical-Grade DMPA Pre-drying Pre-drying with Desiccant (e.g., Molecular Sieves or CaH₂) Technical-Grade DMPA->Pre-drying Remove Water Distillation Fractional Distillation under Reduced Pressure Pre-drying->Distillation Remove Impurities Waste1 Spent Desiccant & Water Pre-drying->Waste1 Analysis Purity Analysis (GC-MS, Karl Fischer, etc.) Distillation->Analysis Verify Purity Waste2 Low/High Boiling Fractions Distillation->Waste2 High-Purity DMPA High-Purity DMPA Analysis->High-Purity DMPA

Caption: Workflow for the purification of this compound.

Degradation Pathway: Hydrolysis of DMPA

HydrolysisPathway DMPA This compound Reaction Hydrolysis (Acid or Base Catalyzed) DMPA->Reaction Water Water (H₂O) Water->Reaction PropionicAcid Propionic Acid Dimethylamine Dimethylamine Reaction->PropionicAcid Reaction->Dimethylamine

References

Side reactions and byproducts when using N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dimethylpropionamide (DMPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and byproducts when using DMPA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPA) and what are its primary applications?

A1: this compound (DMPA) is a polar aprotic solvent with the chemical formula C5H11NO.[1][2][3][4][5] Due to its high boiling point (approximately 174-176 °C) and ability to dissolve a wide range of substances, it is frequently used as a solvent in chemical reactions and formulations, particularly in the electronics and pharmaceutical industries.[6] It also serves as a reactant or intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[7]

Q2: What are the main stability concerns with DMPA?

A2: DMPA is generally stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing agents and strong bases.[1][2][4][8] Exposure to these substances can lead to decomposition and the formation of unwanted byproducts.

Q3: What happens when DMPA is heated?

A3: DMPA is a combustible liquid with a flash point of 63 °C.[1] Upon combustion, it can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][10] Intense heating can also lead to the formation of explosive mixtures with air.[10]

Troubleshooting Guide: Side Reactions and Byproducts

This guide addresses common issues encountered during the use of DMPA, focusing on hydrolysis and thermal decomposition.

Issue 1: Suspected Hydrolysis of DMPA During Aqueous Workup

Symptoms:

  • Unexpected pH changes in the reaction mixture.

  • Presence of propionic acid and/or dimethylamine in the product mixture, detectable by techniques like NMR, GC-MS, or LC-MS.

  • Lower than expected yield of the desired product.

Root Cause: DMPA can undergo hydrolysis to form propionic acid and dimethylamine. This reaction is significantly accelerated by the presence of strong acids or strong bases and elevated temperatures.[7]

Mitigation Strategies:

Condition Favoring HydrolysisMitigation StrategyRationale
High Temperature Conduct aqueous workup procedures at or below room temperature.The rate of hydrolysis is temperature-dependent; lower temperatures slow down the reaction.
Strong Acidic Conditions Use mild acidic solutions (e.g., saturated ammonium chloride) for neutralization or washing.Avoids significant protonation of the amide, which facilitates nucleophilic attack by water.
Strong Basic Conditions Employ mild basic solutions (e.g., saturated sodium bicarbonate) for neutralization or washing.Reduces the concentration of hydroxide ions, which are potent nucleophiles for amide hydrolysis.
Prolonged Reaction/Workup Time Minimize the duration of exposure to aqueous acidic or basic conditions.Reduces the overall opportunity for the hydrolysis reaction to occur.

Experimental Protocol: Mitigation of DMPA Hydrolysis During a Standard Extraction

  • Cooling: Ensure the reaction mixture is cooled to room temperature before initiating the aqueous workup.

  • Initial Wash: Add the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent.

  • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure.

Issue 2: Potential Thermal Decomposition of DMPA When Used as a High-Temperature Solvent

Symptoms:

  • Discoloration of the reaction mixture (e.g., yellowing or browning).

  • Gas evolution from the reaction vessel.

  • Presence of unexpected byproducts in the final product.

Root Cause: While DMPA has a high boiling point, prolonged heating, especially in the presence of catalysts or reactive species, can lead to thermal decomposition. The primary decomposition products upon combustion are nitrogen oxides, carbon monoxide, and carbon dioxide.[9][10]

Preventative Measures:

FactorRecommendation
Temperature Control Maintain the reaction temperature below the known decomposition temperature of your reactants and the boiling point of DMPA. Use a reliable temperature controller.
Inert Atmosphere When heating DMPA for extended periods, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Material Compatibility Ensure that all reactants and catalysts are stable at the intended reaction temperature and do not promote the decomposition of DMPA. Avoid strong oxidizing agents.[1][2][4][8]

Visualizing Reaction Pathways

To better understand the potential side reactions of DMPA, the following diagrams illustrate the fundamental mechanisms of amide hydrolysis.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DMPA_acid DMPA Protonated_DMPA Protonated DMPA DMPA_acid->Protonated_DMPA + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_DMPA->Tetrahedral_Intermediate_acid + H2O Products_acid Propionic Acid + Dimethylamine Tetrahedral_Intermediate_acid->Products_acid - H+ DMPA_base DMPA Tetrahedral_Intermediate_base Tetrahedral Intermediate DMPA_base->Tetrahedral_Intermediate_base + OH- Products_base Propionate + Dimethylamine Tetrahedral_Intermediate_base->Products_base + H2O

Caption: Mechanisms of acid and base-catalyzed hydrolysis of DMPA.

TroubleshootingWorkflow Start Unexpected Byproduct or Low Yield Check_Hydrolysis Aqueous Workup Used? Start->Check_Hydrolysis Check_Temp High Reaction Temperature? Check_Hydrolysis->Check_Temp No Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Hydrolysis->Analyze_Byproducts Yes Decomposition_Suspected Thermal Decomposition Possible Check_Temp->Decomposition_Suspected Yes No_Obvious_Cause Consult Further Literature for Reactant-Specific Side Reactions Check_Temp->No_Obvious_Cause No Hydrolysis_Suspected Hydrolysis Likely (Propionic Acid/Dimethylamine) Analyze_Byproducts->Hydrolysis_Suspected Implement_Mitigation Implement Mitigation Strategies: - Lower Temperature - Milder Reagents - Shorter Reaction Time Hydrolysis_Suspected->Implement_Mitigation Inert_Atmosphere Consider Inert Atmosphere Decomposition_Suspected->Inert_Atmosphere Inert_Atmosphere->Implement_Mitigation

Caption: Troubleshooting workflow for DMPA-related side reactions.

References

Optimizing reaction temperature and time in N,N-Dimethylpropionamide solvent

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Dimethylpropionamide (DMPA) Solvent

Welcome to the technical support center for optimizing reactions in this compound (DMPA). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (DMPA) as a reaction solvent?

A1: this compound (DMPA) is a polar aprotic, strong donor solvent.[1][2] Its key properties make it versatile for a range of organic synthesis applications, particularly in the pharmaceutical and electronics industries.[2][3]

PropertyValueSignificance for Reactions
Boiling Point 174-176 °C[3][4]Allows for a wide operational temperature range, suitable for reactions requiring high heat.
Melting Point -45 °C[3]Maintains a liquid state across a broad range of temperatures.
Polarity Polar AproticEffectively dissolves a wide variety of organic compounds and reagents.[1][3] It can stabilize charged intermediates, potentially enhancing reaction rates.[5]
Nature Strong Donor SolventThe carbonyl oxygen can coordinate with metal ions, making it useful in syntheses involving metal catalysts or reagents.[1][4]
Miscibility Miscible with water and various organic solvents.[1]Simplifies co-solvent use and certain workup procedures, but may require specific extraction strategies to remove from the product.

Q2: What is a good starting temperature for a new reaction in DMPA?

A2: For a novel reaction, a conservative starting point is crucial. A temperature of 60-80 °C is often a reasonable starting point. This is warm enough to promote a reaction at a moderate rate without immediately causing thermal decomposition of sensitive substrates or reagents. Monitor the reaction closely; if no conversion is observed, the temperature can be increased incrementally.

Q3: How does the high boiling point of DMPA affect reaction optimization and workup?

A3: The high boiling point (174-176 °C) is advantageous for reactions that require significant thermal energy.[3][4] However, it presents a challenge during product isolation, as removing the solvent via simple evaporation requires high vacuum and heat, which could degrade the product. Consider alternative workup procedures such as:

  • Aqueous Extraction: If your product is not water-soluble, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash with water or brine to remove the DMPA.

  • Precipitation/Crystallization: If the product is a solid, attempt to precipitate it by adding an anti-solvent.

Q4: How long should I run my reaction?

A4: Reaction time is highly dependent on the specific substrates, reagents, and temperature. It is essential to monitor the reaction's progress. Use techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product. The optimal time is typically when the concentration of the desired product is maximized and the formation of impurities is minimized. Running the reaction for too long, even after completion, can lead to product degradation or side reactions.

Troubleshooting Guide

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Reaction temperature is too low. The activation energy is not being overcome. Increase the temperature in 20 °C increments, monitoring the reaction at each stage for product formation and byproduct generation.
Reaction time is too short. The reaction may be slow. Continue monitoring the reaction for an extended period. If the starting material is still present after several hours, consider a temperature increase.[6]
Reagents or solvent are not anhydrous. Trace amounts of water can hydrolyze sensitive intermediates or reagents.[7] Ensure you are using anhydrous DMPA and that all reagents are dry, especially for moisture-sensitive reactions like amide couplings.[7]
Poor solubility of a reactant. Although DMPA is a good solvent, some reagents may have limited solubility. Check for undissolved material. Consider gentle heating or adding a co-solvent to improve solubility.
Deactivation of reagents. For specific reactions like amide couplings, the amine may be deactivated by protonation.[7] Ensure the appropriate base is used in the correct stoichiometry.

Problem: Formation of Multiple Byproducts

Potential CauseSuggested Solution
Reaction temperature is too high. High temperatures can provide enough energy to activate alternative reaction pathways or cause decomposition.[8] Reduce the reaction temperature. Run a series of experiments at lower temperatures to find the optimal balance between reaction rate and selectivity.
Reaction time is too long. The desired product may be forming and then degrading or participating in subsequent side reactions over time. Determine the point of maximum yield by monitoring the reaction and quench it at that time.
Solvent participation or degradation. At very high temperatures, amide solvents can sometimes participate in side reactions or degrade. If this is suspected, try to run the reaction at the lowest effective temperature.
Presence of oxygen. For oxygen-sensitive reactions, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature

This protocol uses the "One-Factor-at-a-Time" (OFAT) approach to identify the optimal temperature for a generic reaction.[9]

  • Setup:

    • In three separate, identical reaction vessels equipped with stir bars and reflux condensers (under an inert atmosphere if necessary), add your starting materials, reagents, and anhydrous DMPA.

    • Ensure all reagents are added in the same concentration and stoichiometry for each vessel.

  • Execution:

    • Place each vessel in a pre-heated stirring block or oil bath set to a different temperature. A good starting range could be:

      • Vessel 1: 60 °C (Low)

      • Vessel 2: 80 °C (Medium)

      • Vessel 3: 100 °C (High)

  • Monitoring:

    • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot (e.g., with a small amount of water or buffer).

    • Analyze the aliquots by TLC or LC-MS to assess the consumption of starting material and the formation of the product and byproducts.

    • Continue to take and analyze samples at regular intervals (e.g., every 1-2 hours).

  • Analysis:

    • Compare the results from the three temperatures.

    • If the 60 °C reaction is clean but slow, and the 100 °C reaction is fast but forms impurities, the optimal temperature likely lies between 80 °C and 100 °C.

    • Based on the results, you can perform a second round of optimization with a narrower temperature range to pinpoint the ideal conditions.

  • Workup:

    • Once the reaction is deemed complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer multiple times with water and then with brine to remove the DMPA.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.[7]

Visualizations

Workflow for Reaction Optimization

G cluster_0 Optimization Workflow A Initial Experiment (e.g., 80°C, 2h) B Monitor Progress (TLC / LC-MS) A->B C Reaction Complete? B->C D Low Conversion? C->D No I Workup & Isolate C->I Yes E Byproducts Formed? D->E No F Increase Temperature OR Extend Time D->F Yes E->B No G Decrease Temperature E->G Yes F->B G->B H Reaction Optimized I->H

Caption: A workflow diagram illustrating the decision-making process for optimizing reaction temperature and time.

Troubleshooting Logic for Low Yield

G cluster_1 Troubleshooting Low Yield Start Problem: Low Product Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM Incomplete Cause: Incomplete Reaction CheckSM->Incomplete No SideProducts Cause: Side Reactions or Decomposition CheckSM->SideProducts Yes Solution1 Action: Increase Temperature or Time Incomplete->Solution1 Solution2 Action: Decrease Temperature SideProducts->Solution2

Caption: A decision tree for troubleshooting the common issue of low reaction yield.

References

Technical Support Center: Drying N,N-Dimethylpropionamide for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on drying N,N-Dimethylpropionamide (DMP) for use in moisture-sensitive reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound for moisture-sensitive reactions?

A1: this compound, like many polar aprotic solvents, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. In moisture-sensitive reactions, the presence of water can lead to several undesirable outcomes, including:

  • Reaction with or decomposition of highly reactive reagents: Organometallic reagents (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium amide), and certain metal hydrides will react with water.

  • Hydrolysis of starting materials or products: Esters, acid chlorides, and other functional groups susceptible to hydrolysis can be cleaved by water, reducing the yield of the desired product.

  • Inhibition or alteration of catalytic activity: The efficiency and selectivity of many catalysts can be significantly diminished by the presence of water.

  • Formation of unwanted byproducts: Water can participate in side reactions, complicating the purification of the final product.

Therefore, ensuring the solvent is anhydrous is a critical step for the success and reproducibility of moisture-sensitive chemical transformations.

Q2: What is the acceptable level of water content for "anhydrous" this compound?

A2: The acceptable water content depends on the specific requirements of your reaction. For many applications, a water content of less than 50 parts per million (ppm) is desirable. For highly sensitive reactions, a lower limit of <10 ppm may be necessary. It is crucial to determine the water content of your dried solvent using a reliable method, such as Karl Fischer titration, to ensure it meets the specifications of your experiment.[1]

Q3: What are the recommended methods for drying this compound?

A3: The most common and effective methods for drying this compound involve the use of a suitable drying agent followed by distillation under reduced pressure. Recommended drying agents include:

  • Barium Oxide (BaO): A good choice for amides, as it is a basic oxide that effectively removes water.

  • Calcium Hydride (CaH₂): A powerful and commonly used drying agent for many aprotic solvents, including amides like DMF.[2]

  • Molecular Sieves (3Å or 4Å): Zeolites with a specific pore size that selectively adsorb water. 3Å sieves are generally preferred for drying solvents without trapping the solvent molecules themselves.[3][4][5][6]

Following treatment with a drying agent, distillation under reduced pressure is essential to separate the anhydrous solvent from the non-volatile drying agent and any byproducts of the drying process.

Q4: Can I use other common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)?

A4: While sodium sulfate and magnesium sulfate are suitable for pre-drying or general-purpose solvent drying, they are generally not recommended for achieving the very low water content required for highly moisture-sensitive reactions. These salts form hydrates and have a limited capacity and efficiency for removing trace amounts of water compared to reactive hydrides or oxides.

Q5: How should I store dried this compound?

A5: Anhydrous this compound should be stored in a tightly sealed container, preferably with a septum-sealed cap, under an inert atmosphere (e.g., nitrogen or argon). This prevents the re-absorption of moisture from the air. For long-term storage, storing the solvent over activated 3Å or 4Å molecular sieves is a common practice to maintain its dryness.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reaction failure or low yield despite using "dried" solvent. 1. Incomplete drying of the solvent. 2. Re-exposure of the dried solvent to atmospheric moisture. 3. Contamination from glassware or starting materials.1. Verify the water content of your solvent using Karl Fischer titration. If the water content is high, repeat the drying procedure. 2. Ensure proper storage of the dried solvent under an inert atmosphere. Use anhydrous transfer techniques (e.g., syringe or cannula) to dispense the solvent. 3. Flame-dry all glassware under vacuum before use. Ensure all starting materials are also anhydrous.
Solvent discoloration after adding a drying agent. 1. Reaction of the drying agent with impurities in the solvent. 2. Decomposition of the solvent due to an incompatible drying agent or excessive heat.1. Consider pre-purifying the solvent by distillation before adding the final drying agent. 2. Ensure the chosen drying agent is compatible with this compound. Avoid excessive heating during the drying process. For example, some amides can decompose in the presence of strong bases at high temperatures.
Low recovery of solvent after distillation. 1. Distillation at too high a temperature, leading to decomposition. 2. Inefficient condensation of the solvent vapor. 3. Leaks in the distillation apparatus.1. Use reduced pressure to lower the boiling point of the solvent and avoid thermal decomposition. 2. Ensure adequate cooling water flow through the condenser. 3. Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.
Difficulty in achieving a low vacuum during distillation. 1. Leaks in the distillation setup. 2. Inefficient vacuum pump. 3. Outgassing of dissolved gases from the solvent.1. Carefully inspect all glassware for cracks and ensure all joints are well-sealed. 2. Check the vacuum pump oil and overall performance. 3. Degas the solvent by stirring under vacuum for a period before heating.

Quantitative Data on Drying Efficiency

Disclaimer: The following data is for N,N-Dimethylformamide (DMF), a structurally similar polar aprotic amide. While specific values for this compound may vary, this table provides a reasonable estimate of the relative efficiency of different drying agents.

Drying AgentInitial Water Content (ppm)Final Water Content (ppm)ConditionsReference
Barium Oxide (BaO)27101870Stirred for 24h and distilled[2]
Calcium Oxide (CaO)27101910Stirred for 24h and distilled[2]
Calcium Hydride (CaH₂)2620100Stirred for 24h and distilled[2]
3Å Molecular Sieves262030Sequentially dried for 72h[2]
4Å Molecular Sieves2620110Stirred for 24h and distilled[2]

Experimental Protocols

Protocol 1: Drying this compound using Barium Oxide (BaO) and Reduced Pressure Distillation

Materials:

  • This compound (reagent grade)

  • Barium Oxide (BaO), anhydrous powder

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus (distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying with Barium Oxide:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

    • Carefully add anhydrous Barium Oxide (approximately 20-30 g per 1 L of solvent).

    • Stir the mixture at room temperature for 24-48 hours under a dry, inert atmosphere.

  • Reduced Pressure Distillation:

    • Set up the distillation apparatus. Ensure all glassware is flame-dried under vacuum to remove adsorbed moisture.

    • Decant or filter the this compound from the Barium Oxide into the distillation flask.

    • Attach the flask to the distillation apparatus and connect to a vacuum source.

    • Gradually reduce the pressure. The boiling point of this compound is 174-175 °C at atmospheric pressure. Under reduced pressure (e.g., 10-20 mmHg), the boiling point will be significantly lower.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at a constant temperature. Discard the initial and final fractions.

    • Collect the purified, anhydrous this compound in a receiver flask that has been purged with an inert gas.

  • Storage:

    • Transfer the dried solvent to a clean, dry storage bottle under an inert atmosphere. For long-term storage, add activated 3Å or 4Å molecular sieves.

Protocol 2: Drying this compound using Calcium Hydride (CaH₂) and Reduced Pressure Distillation

Materials:

  • This compound (reagent grade)

  • Calcium Hydride (CaH₂), powder

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Inert gas source

Procedure:

  • Drying with Calcium Hydride:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

    • Carefully add Calcium Hydride (approximately 5-10 g per 1 L of solvent) in portions. Caution: Calcium Hydride reacts with water to produce hydrogen gas, which is flammable. Ensure the setup is under an inert atmosphere and away from ignition sources.

    • Stir the mixture at room temperature overnight. Alternatively, the mixture can be gently refluxed for several hours. The evolution of hydrogen gas should cease, indicating the reaction with water is complete.

  • Reduced Pressure Distillation:

    • Follow the same procedure as described in Protocol 1 for reduced pressure distillation.

  • Storage:

    • Follow the same storage procedure as described in Protocol 1.

Protocol 3: Drying this compound using Molecular Sieves

Materials:

  • This compound (reagent grade)

  • 3Å or 4Å Molecular Sieves

  • Flask with a ground glass joint and stopper

  • Oven

Procedure:

  • Activation of Molecular Sieves:

    • Place the molecular sieves in a ceramic or glass dish and heat in an oven at 200-300°C for at least 3 hours.

    • Cool the activated sieves in a desiccator under vacuum.

  • Drying Procedure:

    • Add the activated molecular sieves (approximately 50-100 g per 1 L of solvent) to a dry flask.

    • Add the this compound to the flask.

    • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer period (e.g., 72 hours) may be necessary.

  • Dispensing and Storage:

    • The dried solvent can be carefully decanted or transferred via a syringe for use.

    • For long-term storage, keep the solvent over the molecular sieves in a tightly sealed container under an inert atmosphere.

Visualizations

Caption: Decision-making workflow for selecting a drying method for this compound.

G cluster_prep Preparation cluster_drying Drying cluster_distillation Purification cluster_storage Storage A 1. Select Drying Agent (e.g., BaO, CaH₂, Molecular Sieves) B 2. Flame-dry Glassware under Vacuum A->B C 3. Add this compound and Drying Agent to Flask B->C D 4. Stir/Reflux under Inert Atmosphere C->D E 5. Set up for Reduced Pressure Distillation D->E F 6. Distill Solvent at Constant Temperature E->F G 7. Collect Anhydrous Solvent under Inert Atmosphere F->G H 8. Store over Molecular Sieves in a Sealed Container G->H

Caption: Experimental workflow for drying this compound.

References

Preventing decomposition of N,N-Dimethylpropionamide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance on preventing the thermal decomposition of N,N-Dimethylpropionamide (DMPA). Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during high-temperature experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the thermal stability of this compound (DMPA).

Frequently Asked Questions

Q1: What is this compound (DMPA) and why is its thermal stability a concern?

This compound is a polar aprotic solvent and a chemical intermediate used in various applications, including organic synthesis and the preparation of pharmaceuticals.[1][2] Its utility in high-temperature reactions is limited by its potential to decompose, which can compromise reaction yield, purity, and safety. Understanding and controlling its thermal stability is crucial for consistent and safe experimental outcomes.

Q2: At what temperature does DMPA begin to decompose?

A precise decomposition temperature for DMPA is not consistently reported in standard literature. However, it is a combustible liquid with a boiling point between 174-176 °C and a flash point of 63 °C. Decomposition is likely to become significant as temperatures approach and exceed its boiling point, especially with prolonged heating or in the presence of catalysts. Intense heating can lead to the formation of explosive mixtures with air.[3]

Q3: What are the primary products of DMPA thermal decomposition?

Under high-temperature conditions, particularly during combustion, DMPA is known to decompose into hazardous products, including:

  • Nitrogen oxides (NOx)[4]

  • Carbon monoxide (CO)[4]

  • Carbon dioxide (CO2)[4]

The formation of these byproducts indicates the breakdown of the amide structure.

Q4: What are the visible signs of DMPA decomposition?

While initial decomposition may not be visually apparent, signs can include:

  • Color Change: The initially colorless liquid may develop a yellow or brown tint.

  • Pressure Buildup: The formation of gaseous decomposition products (CO, CO2, NOx) can lead to an increase in pressure in a closed system.

  • Inconsistent Results: Unexplained low yields or the appearance of unexpected impurities in analytical results (e.g., GC-MS, HPLC) can be an indicator of solvent degradation.

Troubleshooting Common Issues

Issue 1: My reaction is showing unexpected byproducts and low yield when using DMPA at high temperatures.

Potential Cause Troubleshooting Step
Excessive Temperature Operate at the lowest feasible temperature for your reaction. Determine the minimum temperature required for the reaction to proceed at an acceptable rate to minimize solvent decomposition.
Atmospheric Oxygen Oxygen can promote thermo-oxidative degradation.[5][6] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[7]
Presence of Contaminants DMPA is incompatible with strong oxidizing agents and strong bases, which can catalyze decomposition. Ensure all reactants, catalysts, and equipment are free from these substances.
Prolonged Heating Minimize the total time the reaction mixture is held at high temperatures.

Issue 2: I have observed a color change in my DMPA upon heating.

Potential Cause Troubleshooting Step
Oxidative Degradation The presence of oxygen can lead to the formation of chromophores. Purge the reaction vessel thoroughly with an inert gas before heating and maintain a positive pressure throughout the experiment.
Reaction with Impurities Trace impurities in the DMPA or reactants could be reacting at high temperatures. Consider purifying the DMPA before use, for example, by distillation under reduced pressure after shaking over BaO.[8]
Use of a Stabilizer Consider adding a high-temperature antioxidant or stabilizer to the DMPA. Hindered phenolic antioxidants have been shown to be effective in stabilizing polyamides at elevated temperatures.[6]

Data Presentation: Physicochemical Properties of DMPA

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[9][10]
Molecular Weight 101.15 g/mol [9]
Appearance Colorless Liquid[11]
Boiling Point 174 - 176 °C[11]
Melting Point -45 °C[11]
Flash Point 63 °C (145.4 °F)[11]
Density 0.92 - 0.93 g/mL at 25 °C[2][8]
Water Solubility Soluble[8][11]

Experimental Protocols

Protocol: Evaluating the Efficacy of an Antioxidant Stabilizer

This protocol provides a method to assess the effectiveness of an antioxidant in preventing the thermal decomposition of DMPA.

Objective: To quantify the reduction in DMPA degradation at a high temperature in the presence of a hindered phenolic antioxidant (e.g., Irganox 1098) compared to an unstabilized control.

Materials:

  • This compound (high purity)

  • Antioxidant stabilizer (e.g., Irganox 1098)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Reaction vials with septa

  • Heating block or oil bath

  • Nitrogen or Argon gas supply

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Samples:

    • Control Sample: In a clean, dry vial, add 5 mL of DMPA. Add a precise amount of the internal standard.

    • Stabilized Sample: In a separate vial, add 5 mL of DMPA. Add the antioxidant stabilizer at a specified concentration (e.g., 0.1% w/v). Add the same precise amount of internal standard as the control.

  • Inerting the Atmosphere:

    • Seal both vials with septa.

    • Purge each vial with inert gas (Nitrogen or Argon) for 5-10 minutes by inserting an inlet needle connected to the gas supply and an outlet needle to vent.

  • Thermal Stress:

    • Place both vials in a preheated heating block set to a target temperature (e.g., 180 °C).

    • Heat the samples for a predetermined duration (e.g., 8 hours).

  • Sample Analysis:

    • After the heating period, allow the vials to cool to room temperature.

    • Dilute an aliquot from each vial with a suitable solvent (e.g., Dichloromethane) to an appropriate concentration for GC-MS analysis.

    • Inject the diluted samples into the GC-MS.

  • Data Quantification:

    • Identify the peaks for DMPA, the internal standard, and any new peaks corresponding to degradation products.

    • Calculate the remaining percentage of DMPA in both the control and stabilized samples relative to the internal standard.

    • The effectiveness of the stabilizer is determined by the higher percentage of remaining DMPA in the stabilized sample compared to the control. Analytical methods like LC-MS/MS or HPLC can also be adapted for this purpose.[12][13][14]

Visualizations

The following diagrams illustrate key workflows and concepts for managing DMPA decomposition.

start Decomposition Suspected (e.g., low yield, color change) check_temp Is reaction temp > 170°C? start->check_temp check_atm Is reaction under inert atmosphere? check_temp->check_atm No reduce_temp Action: Lower Temperature or Reduce Heating Time check_temp->reduce_temp Yes check_reagents Are incompatible reagents (strong oxidizers/bases) present? check_atm->check_reagents Yes use_inert Action: Use N2 or Ar Atmosphere check_atm->use_inert No check_duration Is heating duration prolonged? check_reagents->check_duration No purify Action: Purify Reagents and DMPA check_reagents->purify Yes add_stabilizer Advanced Action: Add Antioxidant Stabilizer check_duration->add_stabilizer Yes end_ok Problem Resolved check_duration->end_ok No reduce_temp->end_ok use_inert->end_ok purify->end_ok add_stabilizer->end_ok cluster_0 Unstabilized System cluster_1 Stabilized System dmpa_u DMPA + Heat (>170°C) + Oxygen (optional) radicals Free Radicals (Initiation) dmpa_u->radicals High Energy Input decomp Decomposition Products (CO, CO2, NOx) radicals->decomp Propagation dmpa_s DMPA + Heat (>170°C) + Antioxidant radicals_s Free Radicals dmpa_s->radicals_s Initiation stabilizer Antioxidant (Radical Scavenger) radicals_s->stabilizer Quenching stable_prod Stable Products stabilizer->stable_prod

References

Technical Support Center: Managing Polymer Solution Viscosity in N,N-Dimethylpropionamide (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of polymer solutions in N,N-Dimethylpropionamide (DMPA). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and processing.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.

Question 1: My polymer solution in DMPA is too viscous to handle or process. How can I reduce its viscosity?

Answer: High viscosity is a common issue. Here are several approaches you can take, starting with the least invasive:

  • Increase Temperature: Gently heating the solution can significantly decrease its viscosity.[1][2] However, be cautious of potential polymer degradation at elevated temperatures.[3][4] It is crucial to determine the thermal stability of your specific polymer in DMPA.

  • Decrease Polymer Concentration: A lower concentration of the polymer in the solvent will result in a lower viscosity.[5][6] This is a straightforward method if your experimental parameters allow for a more dilute solution.

  • Consider a Lower Molecular Weight Polymer: The viscosity of a polymer solution is directly related to the polymer's molecular weight.[1][2] If feasible for your application, using a lower molecular weight grade of the same polymer will yield a less viscous solution.

  • Introduce a Co-solvent: While this will change your solvent system, adding a compatible co-solvent with low viscosity can sometimes reduce the overall viscosity of the solution. Extensive compatibility and stability studies are required for this approach.

  • Apply Shear Force: For some polymer solutions, viscosity is dependent on the shear rate.[7][8] These are known as non-Newtonian fluids. Applying a higher shear rate, for example through more rapid stirring or pumping, can temporarily reduce viscosity.[7]

Question 2: The viscosity of my polymer solution is decreasing over time. What could be the cause?

Answer: A decrease in viscosity over time often indicates polymer degradation, where the polymer chains are breaking down into smaller fragments.[3][9] Potential causes include:

  • Thermal Degradation: Storing the solution at an elevated temperature, or even at room temperature for an extended period, can cause thermal degradation of the polymer.[4]

  • Mechanical Degradation: High shear forces, such as those from aggressive mixing or pumping, can physically break the polymer chains.[7]

  • Chemical Degradation: Contaminants in the solvent or exposure to air (oxidation) or water (hydrolysis) can lead to chemical reactions that degrade the polymer.[3][10] Ensure your DMPA is of high purity and handle the solution under an inert atmosphere if your polymer is sensitive to oxygen or moisture.

To troubleshoot this, you can analyze the molecular weight of the polymer over time using techniques like gel permeation chromatography (GPC).

Question 3: I am observing inconsistent viscosity measurements between different batches of my polymer solution. What should I investigate?

Answer: Batch-to-batch inconsistency in viscosity can be frustrating. Here is a checklist of potential sources of this variability:

  • Polymer Properties: Ensure the polymer from different batches has the same average molecular weight and polydispersity index. These parameters can vary between production lots.

  • Solution Preparation: Standardize your solution preparation method. Inconsistent heating, stirring speed, or time can lead to variations in viscosity.

  • Water Content: this compound is hygroscopic and can absorb moisture from the atmosphere. Water can affect polymer-solvent interactions and thus the viscosity.[1] It is advisable to use anhydrous DMPA and minimize exposure to air.

  • Temperature Control: Viscosity is highly dependent on temperature.[1][2] Ensure that all viscosity measurements are performed at the same, precisely controlled temperature.

Below is a troubleshooting workflow to help identify the cause of inconsistent viscosity.

G cluster_causes Potential Causes start Inconsistent Viscosity Observed check_polymer Check Polymer Lot Properties (MW, PDI) start->check_polymer check_prep Review Solution Preparation Protocol start->check_prep check_temp Verify Temperature Control During Measurement start->check_temp check_solvent Analyze Solvent (e.g., Water Content) start->check_solvent polymer_issue Polymer Lot Variation check_polymer->polymer_issue prep_issue Inconsistent Preparation check_prep->prep_issue temp_issue Temperature Fluctuation check_temp->temp_issue solvent_issue Solvent Contamination check_solvent->solvent_issue solution Standardize Protocol/ Qualify New Lots polymer_issue->solution prep_issue->solution temp_issue->solution solvent_issue->solution

Troubleshooting workflow for inconsistent viscosity.

Frequently Asked Questions (FAQs)

What are the primary factors that influence the viscosity of a polymer solution in DMPA?

The viscosity of a polymer solution is primarily influenced by:

  • Polymer Concentration: Higher concentrations lead to increased polymer chain entanglement and thus higher viscosity.[5][6]

  • Polymer Molecular Weight: Longer polymer chains (higher molecular weight) result in greater viscosity.[1][2]

  • Temperature: Viscosity generally decreases as temperature increases.[1][2]

  • Polymer-Solvent Interactions: The way the polymer chains interact with the DMPA molecules can affect the chain conformation and, consequently, the solution viscosity.[1]

  • Shear Rate: For non-Newtonian polymer solutions, the viscosity can change with the applied shear rate.[7][8]

How does temperature affect the viscosity of polymer solutions?

Increasing the temperature of a polymer solution provides more thermal energy to the polymer chains, causing them to move more freely and reducing intermolecular friction.[2] This results in a decrease in the overall viscosity of the solution.[1][11]

What is a non-Newtonian fluid and how does it relate to polymer solutions?

A Newtonian fluid has a constant viscosity regardless of the applied shear stress. In contrast, a non-Newtonian fluid's viscosity changes with the shear rate.[1] Many polymer solutions are non-Newtonian. They are often "shear-thinning," meaning their viscosity decreases as the shear rate increases.[7][8] This is because the polymer chains align themselves in the direction of flow under shear, reducing their resistance to movement.[12]

Data Presentation

The following tables summarize the expected qualitative effects of different parameters on the viscosity of a polymer solution in DMPA.

Table 1: Factors Affecting Viscosity

ParameterEffect on ViscosityRationale
Polymer Concentration Increases with increasing concentrationMore polymer chains lead to greater entanglement and intermolecular friction.[5][6]
Polymer Molecular Weight Increases with increasing molecular weightLonger polymer chains have a larger hydrodynamic volume and are more likely to entangle.[1][2]
Temperature Decreases with increasing temperatureIncreased thermal energy allows polymer chains to move more easily, reducing flow resistance.[1][2]
Shear Rate (for shear-thinning fluids) Decreases with increasing shear ratePolymer chains align with the direction of flow, reducing entanglement and resistance.[7][8]

Experimental Protocols

Protocol 1: Measurement of Relative Viscosity using a Glass Capillary Viscometer

This protocol outlines the steps to measure the relative viscosity of a dilute polymer solution in DMPA, which is useful for monitoring changes in polymer molecular weight.[13][14]

Materials:

  • Class A volumetric flasks and pipettes

  • Ubbelohde or Oswald capillary viscometer[13][14]

  • Constant temperature water bath

  • Stopwatch

  • High-purity, anhydrous this compound (DMPA)

  • Polymer sample

Procedure:

  • Solution Preparation:

    • Accurately weigh the polymer sample.

    • Dissolve the polymer in a known volume of DMPA in a volumetric flask to achieve the desired concentration (e.g., 0.5 g/dL).[15] Ensure the polymer is fully dissolved, which may require gentle heating and stirring.

    • Allow the solution to return to the measurement temperature.

  • Viscometer Preparation:

    • Clean the viscometer thoroughly and dry it completely.[13]

  • Measurement:

    • Equilibrate the viscometer in the constant temperature water bath for at least 15 minutes.

    • First, measure the flow time of the pure DMPA solvent. Pipette a precise volume of DMPA into the viscometer.

    • Using a pipette bulb, draw the solvent up above the upper fiducial mark.

    • Release the suction and use a stopwatch to measure the time it takes for the liquid meniscus to fall from the upper to the lower fiducial mark.

    • Repeat this measurement at least three times and calculate the average flow time (t₀).

    • Clean and dry the viscometer.

    • Repeat the measurement process with your polymer solution to get the average flow time (t).

  • Calculation:

    • The relative viscosity (η_rel) is calculated as the ratio of the flow time of the solution to the flow time of the pure solvent: η_rel = t / t₀

The workflow for this protocol is illustrated below.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_solution Prepare Polymer Solution and Pure Solvent prep_viscometer Clean and Dry Viscometer equilibrate Equilibrate Viscometer in Water Bath prep_viscometer->equilibrate measure_solvent Measure Solvent Flow Time (t₀) equilibrate->measure_solvent measure_solution Measure Solution Flow Time (t) measure_solvent->measure_solution calculate Calculate Relative Viscosity (η_rel = t / t₀) measure_solution->calculate

Workflow for viscosity measurement.

References

Incompatible chemicals and reagents with N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dimethylpropionamide (DMPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of DMPA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues, particularly concerning chemical incompatibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 758-96-3) is a polar aprotic solvent. Due to its ability to dissolve a wide range of organic and inorganic compounds, it is often used in organic synthesis, polymer chemistry, and as a reaction medium in the production of pharmaceuticals and other specialty chemicals.[1][2]

Q2: What are the primary chemical incompatibilities of this compound?

A2: The primary chemical incompatibilities for this compound are strong oxidizing agents and strong bases .[3] Violent reactions are possible with these substances.[4] It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[3][5][6]

Q3: What happens when this compound comes into contact with a strong base?

A3: In the presence of strong bases, this compound can undergo hydrolysis. This reaction breaks down the amide to yield propionic acid and dimethylamine.[5] The reaction rate is dependent on factors such as the concentration of the base and the temperature.

Q4: What are the hazards of mixing this compound with strong oxidizing agents?

A4: Mixing this compound with strong oxidizing agents can lead to vigorous and potentially explosive reactions.[4] Amides, in general, can be oxidized, and the reaction with a powerful oxidizing agent can generate heat, pressure, and hazardous byproducts.

Q5: How should I properly store this compound?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible substances such as strong oxidizing agents and strong bases.[3] Keep it away from sources of ignition.[4][6]

Q6: What should I do in case of a spill of this compound?

A6: In the event of a spill, immediately ensure the area is well-ventilated and remove all sources of ignition. Absorb the spill with an inert material, such as dry sand or earth, and place it into a suitable chemical waste container. Do not allow the spill to enter drains or waterways. Always use appropriate personal protective equipment (PPE), including gloves and eye protection, during cleanup.

Troubleshooting Guides

Scenario 1: Unexpected Exotherm or Gas Evolution During a Reaction

  • Issue: You observe a sudden increase in temperature or the evolution of gas after adding a reagent to a reaction mixture containing this compound.

  • Possible Cause: This could indicate an incompatible chemical reaction. The added reagent may be a strong oxidizing agent or a strong base, or the reaction conditions (e.g., elevated temperature) might be promoting a hazardous reaction.

  • Troubleshooting Steps:

    • Immediate Action: If safe to do so, immediately cease the addition of the reagent and cool the reaction vessel using an ice bath.

    • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood.

    • Review Protocol: Carefully review your experimental protocol to identify any potentially incompatible reagents. Check the Safety Data Sheets (SDS) for all chemicals being used.

    • Small-Scale Test: Before proceeding with the full-scale reaction, it is advisable to conduct a small-scale test to assess compatibility under the proposed reaction conditions.

Scenario 2: Reaction Failure or Low Yield

  • Issue: Your reaction in this compound as a solvent is not proceeding as expected, or the product yield is significantly lower than anticipated.

  • Possible Cause:

    • Hydrolysis: If your reaction involves basic conditions, the this compound solvent may be undergoing hydrolysis, consuming the base and altering the reaction environment.[5]

    • Reagent Incompatibility: One of your reagents might be reacting with the this compound itself, rather than with your intended substrate.

    • Water Content: this compound is hygroscopic and can absorb moisture from the air. The presence of water can interfere with many organic reactions.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using a dry, high-purity grade of this compound. If necessary, dry the solvent using appropriate techniques before use.

    • pH Monitoring: If your reaction is sensitive to pH, monitor it throughout the process to ensure it remains within the desired range.

    • Alternative Solvents: Consider if a different polar aprotic solvent, that is compatible with your reaction conditions, could be used.

    • Reagent Stability: Check the stability of your reagents in this compound under the reaction conditions in a separate, small-scale experiment.

Data Presentation: Incompatible Chemicals with this compound

Incompatible Chemical ClassPotential HazardObservations and Remarks
Strong Oxidizing Agents Violent reaction, fire, or explosion.Includes but is not limited to permanganates, chromates, nitrates, and peroxides. The reaction can be highly exothermic.
Strong Bases Hydrolysis of the amide.Includes but is not limited to alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides. The reaction produces propionic acid and dimethylamine. The rate is dependent on temperature and concentration.[5]
Strong Acids Hydrolysis of the amide.Similar to strong bases, strong acids can catalyze the hydrolysis of this compound.

Experimental Protocols

Protocol: Qualitative Assessment of Chemical Incompatibility

This protocol provides a general framework for qualitatively assessing the compatibility of a chemical reagent with this compound on a small scale. This should only be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Objective: To observe any signs of a chemical reaction (e.g., temperature change, gas evolution, color change, precipitation) when a test reagent is mixed with this compound.

Materials:

  • This compound

  • Test reagent (e.g., a solution of a strong oxidizing agent or a strong base)

  • Small test tubes or vials

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar (optional, for larger volumes)

  • Personal Protective Equipment (safety goggles, lab coat, appropriate gloves)

Procedure:

  • Preparation: In a clean, dry test tube, add a small, measured amount of this compound (e.g., 1 mL).

  • Temperature Measurement: Measure and record the initial temperature of the this compound.

  • Reagent Addition: Slowly and carefully add a small, equimolar or pre-determined amount of the test reagent to the this compound.

  • Observation: Continuously observe the mixture for any of the following:

    • Temperature Change: Monitor the temperature for any increase (exotherm) or decrease (endotherm).

    • Gas Evolution: Look for the formation of bubbles.

    • Color Change: Note any changes in the color of the solution.

    • Precipitation: Observe if any solid material forms.

  • Recording Data: Record all observations, including the magnitude of any temperature change and the time over which the changes occurred.

  • Scaling Up: Based on the observations from the small-scale test, a decision can be made about the safety of scaling up the reaction. If any significant signs of incompatibility are observed, the planned reaction should be re-evaluated.

Visualizations

IncompatibleChemicals DMPA This compound StrongOxidizers Strong Oxidizing Agents (e.g., Permanganates, Nitrates) DMPA->StrongOxidizers Incompatible with StrongBases Strong Bases (e.g., NaOH, KOH) DMPA->StrongBases Incompatible with Hazard1 Violent Reaction, Fire, Explosion StrongOxidizers->Hazard1 Leads to Hazard2 Hydrolysis to Propionic Acid & Dimethylamine StrongBases->Hazard2 Leads to

Caption: Incompatibility diagram for this compound.

SpillResponseWorkflow Start Spill of This compound Step1 Ensure Area is Well-Ventilated Start->Step1 Step2 Remove All Sources of Ignition Step1->Step2 Step3 Wear Appropriate PPE (Gloves, Goggles) Step2->Step3 Step4 Contain the Spill with Inert Absorbent Step3->Step4 Step5 Collect Absorbed Material into a Labeled Waste Container Step4->Step5 Step6 Clean the Spill Area with Soap and Water Step5->Step6 End Dispose of Waste According to Regulations Step6->End

Caption: Workflow for handling a spill of this compound.

References

Technical Support Center: Scaling Up Reactions in N,N-Dimethylpropionamide (DMPA) from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when scaling up chemical reactions in N,N-Dimethylpropionamide (DMPA) from the laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound (DMPA) that I should consider for scale-up?

A1: When scaling up reactions in DMPA, it is crucial to consider its physical properties, which can significantly impact process design and equipment selection. Key properties are summarized in the table below.

PropertyValueSignificance for Scale-Up
Molecular Formula C5H11NOBasic information for mass balance calculations.
Molecular Weight 101.15 g/mol Used in stoichiometric calculations.
Boiling Point 174-176 °C[1]High boiling point requires high temperatures for distillation, impacting energy costs and potentially causing thermal degradation of products. Vacuum distillation is often preferred.[2][3]
Melting Point -45 °C[1]Remains liquid over a wide range of process temperatures, simplifying handling.
Density 0.92 - 0.93 g/mL at 25 °C[1][4]Important for reactor volume calculations and mass transfer estimations.
Flash Point 63 °C[4]DMPA is a combustible liquid, requiring careful handling to avoid ignition sources, especially at elevated temperatures.[5][6]
Solubility in Water Soluble[7]Simplifies aqueous work-ups but may complicate product isolation if the product is also water-soluble.
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[4][5]Important for storage and assessing reaction compatibility.
Decomposition Upon combustion, may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[5]Critical for safety planning and emergency preparedness.

Q2: What are the primary safety concerns when handling DMPA in a pilot plant?

A2: Safety is paramount in a pilot plant setting. For DMPA, the main concerns are its combustibility and potential health effects. It is essential to:

  • Prevent Ignition: Keep away from heat, sparks, and open flames.[5][6]

  • Ensure Adequate Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[5]

  • Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves, and protective clothing.[6]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[4][5]

  • Spill Management: Have procedures in place for containing and cleaning up spills using inert absorbent materials.[5]

Q3: Are there any known impurities in technical grade DMPA that could affect my reaction?

A3: While specific impurity profiles can vary by supplier, common impurities in amide solvents can include the corresponding amine (dimethylamine) and carboxylic acid (propionic acid) from hydrolysis, as well as water. These impurities can act as catalysts or inhibitors in sensitive reactions. It is recommended to perform an analysis of the solvent purity before use in the pilot plant, especially if the reaction is sensitive to acidic, basic, or protic impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor/Inconsistent Yield at Scale Inefficient Mixing: Formation of "hot spots" or localized concentration gradients due to inadequate agitation in a larger reactor.- Optimize stirrer design (e.g., impeller type, size, position) and agitation speed. - Consider using baffles in the reactor to improve mixing. - Perform a mixing study at a smaller scale to understand the requirements.
Poor Temperature Control: Exothermic or endothermic reactions are harder to control in larger volumes, leading to side reactions or incomplete conversion.- Ensure the reactor's heating/cooling system has sufficient capacity for the reaction scale. - For highly exothermic reactions, consider slower addition of reagents or using a semi-batch process. - Use reaction calorimetry to understand the thermal profile of the reaction before scaling up.
Impurity Effects: Trace impurities in reactants or the solvent (DMPA) may have a more pronounced effect at a larger scale.- Analyze all starting materials for purity. - Consider purifying the DMPA if impurities are suspected to be an issue. A common method is distillation over barium oxide under reduced pressure.[4]
Difficult Product Isolation/Purification High Boiling Point of DMPA: Removal of DMPA by distillation can be energy-intensive and may degrade thermally sensitive products.- Use vacuum distillation to lower the boiling point of DMPA.[2][3] - Consider alternative work-up procedures such as extraction or anti-solvent crystallization to remove the bulk of the DMPA before final purification.
Product Co-distillation with DMPA: If the product has a similar boiling point to DMPA, separation by distillation can be challenging.- Explore the use of a different solvent for extraction or crystallization. - Investigate if an azeotrope is formed and if pressure-swing distillation could be effective.
Product Solubility: The product may be highly soluble in DMPA, making crystallization difficult.- Screen for suitable anti-solvents to induce precipitation. - Perform solubility studies at different temperatures to develop an effective crystallization process.
Extended Reaction Times Mass Transfer Limitations: In heterogeneous reactions, the rate may become limited by the diffusion of reactants between phases, which does not scale linearly with volume.- Increase agitation to improve interfacial contact. - Consider the use of a phase transfer catalyst if applicable.
Safety Concerns During Operation Thermal Runaway: For highly exothermic reactions, the reduced surface-area-to-volume ratio in a larger reactor can lead to a rapid, uncontrolled increase in temperature.- A thorough understanding of the reaction's thermal hazards is critical before scale-up.[8] - Ensure adequate cooling capacity and an emergency quenching plan are in place. - Slower reagent addition and dilute reaction conditions can help manage heat generation.
Solvent Recovery Issues Water Accumulation: If DMPA is recycled, water can accumulate, which may affect subsequent reaction batches.- Implement a drying step in the solvent recovery process, such as distillation with a desiccant or azeotropic distillation if a suitable azeotrope exists.
Cross-Contamination: Impurities from one batch may be carried over in the recycled solvent, affecting the next batch.- Purify the recovered DMPA by distillation before reuse. - Have stringent quality control checks for the recycled solvent.

Experimental Protocols

Protocol 1: Purity Assessment of this compound (DMPA)

Objective: To determine the purity of DMPA and identify the presence of water and other potential impurities before use in a pilot-plant scale reaction.

Methodology:

  • Gas Chromatography (GC):

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A polar capillary column suitable for amide analysis (e.g., a wax-type column).

    • Method:

      • Prepare a standard solution of high-purity DMPA.

      • Inject a sample of the DMPA to be tested.

      • Run a temperature gradient program to separate DMPA from any lower or higher boiling impurities.

      • Quantify the purity by comparing the peak area of DMPA to the total peak area. Identify potential known impurities by comparing retention times with standards (e.g., propionic acid, dimethylamine).

  • Karl Fischer Titration:

    • Objective: To quantify the water content in the DMPA.

    • Method:

      • Use a coulometric or volumetric Karl Fischer titrator.

      • Inject a known amount of the DMPA sample into the titration cell.

      • The instrument will automatically titrate the water and provide a direct reading of the water content in ppm or percentage. The moisture content can affect the flowability of powders and the stability of some reactants.[9][10]

Protocol 2: Pilot Plant Reaction Monitoring

Objective: To monitor the progress of a reaction in DMPA at the pilot plant scale to ensure it is proceeding as expected and to identify any deviations from the lab-scale process.

Methodology:

  • In-Process Sampling:

    • Establish a safe and representative sampling point on the reactor.

    • At regular intervals, draw a small sample of the reaction mixture.

    • Quench the reaction in the sample immediately if necessary to halt further conversion.

  • Analytical Monitoring (using a suitable technique):

    • High-Performance Liquid Chromatography (HPLC):

      • Dilute the sample with a suitable solvent.

      • Inject the diluted sample onto an appropriate HPLC column (e.g., a C18 column).

      • Use a suitable mobile phase to separate the starting materials, intermediates, and products.

      • Quantify the relative amounts of each component to track the reaction progress.

    • Gas Chromatography (GC):

      • Suitable for volatile components. Follow a similar procedure to the HPLC analysis.

  • Temperature and Pressure Monitoring:

    • Continuously monitor and log the internal temperature and pressure of the reactor.

    • Compare the real-time data to the expected profile from lab-scale experiments to detect any deviations that might indicate a problem (e.g., an unexpected exotherm).

Visualizations

Scale-Up_Workflow Figure 1. General Workflow for Scaling Up Reactions in DMPA cluster_0 Development & Optimization cluster_1 Scale-Up & Validation cluster_2 Production lab Lab Scale (mg to g) kilo Kilo Lab (g to kg) lab->kilo Process Optimization pilot Pilot Plant (kg to 100s of kg) kilo->pilot Engineering & Safety Studies commercial Commercial Manufacturing (Tonnes) pilot->commercial Technology Transfer Troubleshooting_Logic Figure 2. Troubleshooting Logic for Scale-Up Issues in DMPA start Problem Identified (e.g., Low Yield, Impurity) mixing Evaluate Mixing Efficiency start->mixing temp Assess Temperature Control mixing->temp Mixing OK sol_mixing Optimize Agitation/ Baffling mixing->sol_mixing Mixing Inefficient purity Check Raw Material Purity temp->purity Temp. Control OK sol_temp Adjust Heating/Cooling/ Dosing Rate temp->sol_temp Temp. Control Inadequate sol_purity Purify DMPA/ Reagents purity->sol_purity Impurity Detected resolve Problem Resolved purity->resolve Purity OK sol_mixing->resolve sol_temp->resolve sol_purity->resolve

References

Validation & Comparative

N,N-Dimethylpropionamide vs. DMF: A Comparative Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of N,N-Dimethylpropionamide (DMPA) and the widely used N,N-Dimethylformamide (DMF), offering insights into their physical properties, performance in chemical reactions, and safety profiles.

While DMF has long been a solvent of choice for a variety of organic transformations due to its excellent solvating power, concerns over its toxicity have prompted a search for safer and more sustainable alternatives. This compound, a structurally similar polar aprotic solvent, presents itself as a potential substitute. This guide aims to provide a data-driven comparison to aid in the selection of the appropriate solvent for specific research and development needs.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a solvent is fundamental to its application. The following table summarizes the key properties of DMPA and DMF.

PropertyThis compound (DMPA)N,N-Dimethylformamide (DMF)
Molecular Formula C₅H₁₁NOC₃H₇NO
Molecular Weight 101.15 g/mol [1]73.09 g/mol
Boiling Point 174-175 °C[1]153 °C
Melting Point -45 °C[1]-61 °C
Density 0.92 g/mL at 25 °C[1]0.944 g/mL at 25 °C
Flash Point 63 °C[1]58 °C
Dielectric Constant 33.1[2]36.7
Solubility in Water Soluble[1]Miscible

DMPA exhibits a higher boiling point and molecular weight compared to DMF, which can be advantageous in reactions requiring higher temperatures. The dielectric constants of both solvents are comparable, suggesting similar abilities to dissolve polar compounds and support reactions involving charged intermediates.

Performance in Chemical Reactions: A Data-Deficient Landscape

A direct, quantitative comparison of DMPA and DMF in various chemical reactions based on extensive experimental data from peer-reviewed literature is challenging due to a notable lack of studies directly comparing the two solvents. Much of the research on alternatives to DMF has focused on other solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile (ACN).

However, based on their classification as polar aprotic solvents, both DMPA and DMF are expected to perform well in reactions that are favored by this solvent class.

Nucleophilic Substitution Reactions (SN2)

Polar aprotic solvents like DMF are known to accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion "naked" and more reactive.[3] While specific comparative data for DMPA is scarce, its similar polarity suggests it would also be a suitable solvent for SN2 reactions. The slightly lower dielectric constant of DMPA compared to DMF might lead to subtle differences in reaction rates, but this would need to be experimentally verified.

sn2_mechanism

Solid-Phase Peptide Synthesis (SPPS)

spps_workflow

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki and Heck couplings are cornerstones of modern organic synthesis. DMF is a common solvent for these transformations.[6][7] The choice of solvent can significantly impact the reaction's selectivity and efficiency.[8] While there is extensive research on solvent effects in these reactions, specific data comparing DMPA and DMF is not prevalent in the literature. Given their similar properties, DMPA could potentially be a viable solvent for these reactions, but experimental validation is necessary.

Experimental Protocols

Detailed experimental protocols for reactions in DMPA are not as widely documented as those for DMF. However, as a starting point, one could adapt existing protocols for DMF by substituting it with DMPA and optimizing the reaction conditions.

General Protocol for a Nucleophilic Substitution (SN2) Reaction

This protocol is a general guideline and should be adapted for specific substrates and nucleophiles.

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the electrophile (e.g., an alkyl halide) and the nucleophile (e.g., a sodium salt) in the chosen solvent (DMPA or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at the desired temperature. The optimal temperature may differ between DMPA and DMF due to their different boiling points and should be determined experimentally.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water) and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

Standard Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) using DMF

This is a generalized protocol for manual SPPS.[4][9][10][11]

  • Resin Swelling: Swell the resin (e.g., Rink amide or Wang resin) in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group and then cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Safety and Toxicity Profile

A critical factor in solvent selection is the safety and toxicity profile. DMF is a well-studied solvent with known health risks.

N,N-Dimethylformamide (DMF):

  • Toxicity: DMF is classified as a substance that is toxic to reproduction and may cause harm to the unborn child.[12] It is also a suspected human carcinogen.[13] Chronic exposure can lead to liver damage.[12][14][15]

  • Exposure Routes: Readily absorbed through the skin, by inhalation, and after oral exposure.[12]

  • Symptoms of Acute Exposure: Abdominal pain, nausea, vomiting, jaundice, and rashes.[15]

This compound (DMPA):

  • Toxicity: Specific toxicological data for DMPA is limited.[16] However, as a general precaution for organic amides, it is advisable to handle it with appropriate personal protective equipment in a well-ventilated area.[17][18][19] The GHS hazard statements indicate it is harmful if swallowed.[16]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[17]

Given the limited specific toxicity data for DMPA, a cautious approach should be taken, assuming it may have hazards similar to other organic amides until more comprehensive studies are available.

safety_considerations

Conclusion

This compound shares many of the desirable physicochemical properties of N,N-Dimethylformamide, positioning it as a potential alternative solvent in various chemical reactions. Its higher boiling point may offer an advantage for high-temperature applications. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of their performance in key chemical transformations.

The primary driver for seeking alternatives to DMF is its well-documented toxicity. While DMPA's toxicological profile is not as extensively studied, preliminary data and its classification as an organic amide warrant careful handling.

For researchers and drug development professionals, the decision to substitute DMF with DMPA should be made on a case-by-case basis, involving experimental validation to assess its performance for a specific reaction. The lack of extensive comparative data underscores the need for further research to fully evaluate DMPA as a viable and safer alternative to DMF in chemical synthesis.

References

A Comparative Guide to N,N-Dimethylpropionamide and DMAC for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in polymer synthesis, profoundly influencing reaction kinetics, polymer properties, and processability. Among the polar aprotic solvents frequently employed for the synthesis of high-performance polymers, N,N-Dimethylpropionamide (DMPA) and N,N-Dimethylacetamide (DMAC) are two prominent options. This guide provides an objective comparison of their performance, supported by available data, to assist researchers in making informed decisions for their polymer synthesis needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is the first step in the selection process. Both DMPA and DMAC are classified as polar aprotic solvents, characterized by high boiling points and good solvency for a wide range of organic and inorganic compounds.[1]

PropertyThis compound (DMPA)N,N-Dimethylacetamide (DMAC)
CAS Number 758-96-3127-19-5
Molecular Formula C₅H₁₁NOC₄H₉NO
Molecular Weight 101.15 g/mol 87.12 g/mol
Boiling Point 174-176 °C165-166 °C
Melting Point -45 °C-20 °C
Density 0.92 g/mL at 25 °C0.937 g/mL at 25 °C
Flash Point 62-63 °C63-70 °C
Dipole Moment 3.78 D3.79 D

Performance in Polymer Synthesis

While direct comparative studies quantifying the performance of DMPA versus DMAC in the synthesis of the same polymer under identical conditions are limited in publicly available literature, their applications and general performance characteristics can be inferred from various sources.

N,N-Dimethylacetamide (DMAC) is a well-established and widely used solvent in the synthesis of high-performance polymers such as polyimides and aramids (aromatic polyamides).[2] Its excellent solvency for these rigid-rod polymers, often enhanced by the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂), makes it a preferred medium for achieving high molecular weight polymers.[3][4] For instance, in the synthesis of poly(p-phenylene terephthalamide) (PPTA), a key component of Kevlar®, DMAC is a common solvent choice.[5]

Polymer Solubility

The solubility of the resulting polymer in the reaction solvent is crucial for preventing premature precipitation and enabling the formation of high molecular weight chains. DMAC, often in combination with salts, is known to be an effective solvent for a range of otherwise insoluble aromatic polyamides and polyimides.[2][7] For example, meta-aramid fibers, which have limited solubility in many solvents, can be dissolved in DMAC with the addition of LiCl or CaCl₂.[3] While DMPA is also considered a good solvent for such polymers, quantitative solubility data is less documented.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for understanding the practical aspects of using each solvent.

Protocol 1: Synthesis of an Aromatic Polyimide using DMAC

This protocol describes a typical two-step synthesis of a polyimide, involving the formation of a poly(amic acid) precursor followed by chemical imidization.

Materials:

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • N,N-Dimethylacetamide (DMAC), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAC.

  • Slowly add the aromatic dianhydride in solid form to the stirred solution at room temperature. The reaction is typically exothermic.

  • Continue stirring under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

  • For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir at room temperature for several hours.

  • Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.[1][7]

Note: The specific reaction times and temperatures may vary depending on the specific monomers used.

Protocol 2: General Considerations for Polymer Synthesis in DMPA
  • Drying: Ensuring anhydrous conditions is critical, as water can react with dianhydride monomers and affect polymerization.

  • Temperature Control: The reaction temperature would need to be optimized based on the specific monomers and desired polymer properties. DMPA's higher boiling point allows for a wider range of reaction temperatures.

  • Solubility Enhancement: Similar to DMAC, the addition of salts like LiCl may be necessary to maintain the solubility of rigid-rod polymers.

Safety and Toxicity

A comparison of the safety and toxicity profiles of the two solvents is crucial for risk assessment and ensuring safe laboratory practices.

Hazard CategoryThis compound (DMPA)N,N-Dimethylacetamide (DMAC)
Acute Toxicity (Oral) Harmful if swallowed.[8]May be harmful if swallowed.
Skin Irritation Causes skin irritation.[9]Can be absorbed through the skin.[10]
Eye Irritation Causes eye irritation.[9]Causes serious eye irritation.
Respiratory Irritation Causes respiratory tract irritation.[9]Harmful if inhaled.[10]
Chronic Health Effects The toxicological properties have not been fully investigated.[9]Can cause liver damage (hepatotoxicity) with prolonged exposure.[10][11]

DMAC is known to be hepatotoxic, and occupational exposure limits are in place to minimize this risk.[10][11] The toxicological data for DMPA is less comprehensive, but it is classified as harmful and an irritant.[8][9] Appropriate personal protective equipment (PPE), including gloves and eye protection, and working in a well-ventilated area are essential when handling both solvents.

Logical Workflow for Solvent Selection

The choice between DMPA and DMAC for a specific polymer synthesis will depend on a variety of factors. The following diagram illustrates a logical workflow for this decision-making process.

SolventSelection start Define Polymer Synthesis Requirements monomer_solubility Assess Monomer Solubility start->monomer_solubility polymer_solubility Assess Polymer Solubility monomer_solubility->polymer_solubility reaction_temp Determine Required Reaction Temperature polymer_solubility->reaction_temp safety_considerations Evaluate Safety and Toxicity reaction_temp->safety_considerations select_dmac Select DMAC safety_considerations->select_dmac Established protocols, known performance select_dmpa Select DMPA safety_considerations->select_dmpa Higher boiling point needed, explore alternative further_optimization Further Optimization (e.g., co-solvents, additives) select_dmac->further_optimization select_dmpa->further_optimization

Caption: A logical workflow for selecting between DMAC and DMPA for polymer synthesis.

Conclusion

Both this compound and N,N-Dimethylacetamide are effective polar aprotic solvents for the synthesis of high-performance polymers. DMAC is a more established and well-documented solvent, particularly for aramids and polyimides, with a wealth of available literature and protocols. Its primary drawback is its known hepatotoxicity, which requires careful handling and exposure monitoring.

DMPA presents a viable alternative, with a higher boiling point that may be beneficial for certain applications. However, there is a notable lack of direct comparative data on its performance against DMAC. For researchers and professionals in polymer and drug development, the choice between these two solvents will likely be guided by the specific requirements of the synthesis, including the nature of the monomers and the desired polymer, the required reaction temperature, and a thorough evaluation of the safety and handling considerations. For well-established polymer systems, DMAC remains a reliable choice. For novel polymer systems or when a higher reaction temperature is desired, DMPA may be a suitable candidate, though more extensive process optimization and characterization may be required.

References

A Comparative Analysis of Reaction Kinetics in N,N-Dimethylpropionamide and Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comparative study of reaction kinetics in N,N-Dimethylpropionamide (DMP), a high-boiling, polar aprotic solvent, against other common solvents used in organic synthesis.[1][2] The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of how solvent choice can critically influence reaction outcomes, particularly for bimolecular nucleophilic substitution (SN2) reactions.

This compound (CAS 758-96-3) is a strong donor solvent increasingly utilized in pharmaceuticals and electronics for its ability to dissolve a wide range of organic compounds and stabilize charged intermediates.[1][2][3] Its properties make it an effective medium for reactions sensitive to solvent effects. This guide compares its performance with other polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone, as well as the polar protic solvent, Methanol.

Solvent Properties and Impact on SN2 Reaction Kinetics

The rate of an SN2 reaction is profoundly influenced by the solvent.[4][5] Polar aprotic solvents are known to significantly accelerate SN2 reactions.[6][7] This is because they effectively solvate the accompanying cation of the nucleophile but interact weakly with the anionic nucleophile itself.[6] This leaves the nucleophile "naked" and highly reactive, thereby lowering the activation energy of the reaction.[6][8]

In contrast, polar protic solvents, like methanol, possess acidic hydrogens (O-H or N-H bonds) that form strong hydrogen bonds with anionic nucleophiles.[8] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to participate in the reaction, which dramatically slows the reaction rate.[7][8] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[7]

The following table summarizes the physical properties of DMP and other solvents and their relative effect on the rate of a typical SN2 reaction.

SolventFormulaTypeDielectric Constant (ε)Boiling Point (°C)Relative SN2 Rate (Qualitative)
This compound (DMP) C₅H₁₁NOPolar Aprotic~33174-176Very Fast
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7189Very Fast
N,N-Dimethylformamide (DMF)HCON(CH₃)₂Polar Aprotic37153Very Fast
Acetonitrile (ACN)CH₃CNPolar Aprotic37.582Fast
AcetoneCH₃COCH₃Polar Aprotic20.756Fast
MethanolCH₃OHPolar Protic32.765Very Slow

Note: Dielectric constants can vary slightly based on measurement conditions. The values presented are commonly cited figures.[9] Relative rates are based on established principles of SN2 reaction kinetics in these solvent classes.[6][7][8]

Experimental Protocols

To quantitatively determine and compare reaction kinetics in different solvents, a standardized experimental protocol is essential. The following methodology outlines a general approach for studying the kinetics of an SN2 reaction, such as the reaction between an alkyl halide (e.g., 1-bromobutane) and a nucleophile (e.g., sodium iodide).

Objective: To determine the second-order rate constant (k) for an SN2 reaction in various solvents.

Materials:

  • Reactants: Alkyl halide, Nucleophile (e.g., NaI)

  • Solvents: this compound (DMP), DMSO, DMF, etc. (anhydrous grade)

  • Internal Standard (for chromatographic analysis)

  • Quenching solution

  • Thermostated reaction vessel (e.g., water bath or reaction block)

  • Analytical instrument: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of the alkyl halide and the nucleophile at known concentrations in each solvent to be tested.

  • Reaction Setup: In a thermostated vessel set to the desired reaction temperature, combine the solvent and the alkyl halide solution. Allow the mixture to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding the nucleophile solution. Start a timer immediately upon addition. The reaction is bimolecular, so its rate depends on the concentration of both the nucleophile and the substrate.[10][11]

  • Sampling: At predetermined time intervals, withdraw a small, precise aliquot from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples using GC or HPLC. The instrument should be calibrated to quantify the concentration of the reactant (alkyl halide) and the product.

  • Data Processing: Plot the concentration of the alkyl halide versus time. For a second-order reaction, a plot of 1/[Reactant] vs. time will yield a straight line, the slope of which is the rate constant, k.[12][13] Alternatively, pseudo-first-order conditions can be employed by using a large excess of one reactant.[12][14]

Visualization of Solvent Effects

The following diagrams illustrate the fundamental relationships governing solvent choice and reaction kinetics in SN2 reactions.

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_solutions Prepare Reactant Solutions in Each Solvent setup_reaction Equilibrate Reactant 1 and Solvent at Temp (T) prep_solutions->setup_reaction initiate Initiate Reaction (Add Reactant 2) setup_reaction->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analyze Analyze via GC/HPLC quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Experimental workflow for kinetic analysis.

solvent_effects cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMP, DMSO) protic_solv Strong H-Bonding with Nucleophile (Nu⁻) protic_stabilize Strong Solvation 'Cages' and Stabilizes Nu⁻ protic_solv->protic_stabilize protic_result Increased Activation Energy (Ea) protic_stabilize->protic_result protic_rate SLOW SN2 Rate protic_result->protic_rate aprotic_solv Weak Interaction with Nucleophile (Nu⁻) aprotic_stabilize Weak Solvation 'Naked' and Reactive Nu⁻ aprotic_solv->aprotic_stabilize aprotic_result Decreased Activation Energy (Ea) aprotic_stabilize->aprotic_result aprotic_rate FAST SN2 Rate aprotic_result->aprotic_rate

References

Green Solvents Challenge N,N-Dimethylpropionamide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the push for greener and safer laboratory practices has intensified the search for sustainable alternatives to conventional solvents. N,N-Dimethylpropionamide (DMPA), a versatile polar aprotic solvent, is facing increasing scrutiny due to environmental and health concerns. This guide provides a comprehensive comparison of DMPA and its emerging green chemistry alternatives, supported by experimental data and detailed protocols to facilitate their adoption in peptide synthesis and polymer chemistry.

This compound (DMPA) is a high-boiling, polar aprotic solvent utilized in various chemical manufacturing processes, including the synthesis of pharmaceuticals and polymers.[1] However, its toxicological profile and environmental persistence have prompted the exploration of more benign substitutes. This comparison focuses on several promising green solvents: N-butylpyrrolidone (NBP), 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™ (dihydrolevoglucosenone), and γ-Valerolactone (GVL), evaluating their physical properties, toxicity, biodegradability, and performance in key applications.

Comparative Analysis of Physical and Toxicological Properties

The selection of a suitable solvent replacement hinges on a careful evaluation of its physical characteristics, which dictate its applicability in various reaction conditions, and its toxicological and environmental footprint. The following tables summarize the key properties of DMPA and its green alternatives.

Table 1: Physical Properties of this compound and Green Alternatives

PropertyThis compound (DMPA)N-Butylpyrrolidone (NBP)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™γ-Valerolactone (GVL)Dimethyl Carbonate (DMC)Cyclopentyl Methyl Ether (CPME)Propylene CarbonateSulfolaneAnisole
CAS Number 758-96-3[2]3470-98-296-47-9[3]53716-82-8108-29-2[4]616-38-65614-37-9[5]108-32-7126-33-0[6]100-66-3[7]
Molecular Formula C₅H₁₁NO[2]C₈H₁₅NOC₅H₁₀O[8]C₆H₈O₂C₅H₈O₂[4]C₃H₆O₃C₆H₁₂O[5]C₄H₆O₃C₄H₈O₂S[6]C₇H₈O[9]
Molecular Weight ( g/mol ) 101.15[10]141.2186.13[3]128.13100.12[4]90.08100.16[5]102.09120.17[6]108.14[7]
Boiling Point (°C) 174-176[11]244-24678-80[8]227207-208[12]90106[13]242285[14]154[9]
Melting Point (°C) -45[11]-75-136[8]-1.5-31[4]2-4<-140[5]-48.827.5[14]-37[9]
Density (g/mL at 20°C) 0.92[15]0.930.854[16]1.251.05[4]1.070.86[5]1.2041.261[14]0.995[9]
Flash Point (°C) 63[11]113-11[3]10896[4]18-1[5]132165[1]52[17]

Table 2: Toxicological and Environmental Properties of this compound and Green Alternatives

PropertyThis compound (DMPA)N-Butylpyrrolidone (NBP)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™γ-Valerolactone (GVL)Dimethyl Carbonate (DMC)Cyclopentyl Methyl Ether (CPME)Propylene CarbonateSulfolaneAnisole
Oral LD₅₀ (rat, mg/kg) >2000300-2000[2]>300[18]>2000>5000>5000>2000>50002006[19]3700
Hazard Classification Irritant[20]Harmful if swallowed, skin/eye irritant[20]Flammable, irritant, harmful if swallowed[3]Not classified as hazardousLow toxicity[21]FlammableFlammable, irritant[5]IrritantHarmful if swallowed, suspected of damaging fertility[22]Flammable, irritant[7]
Biodegradability No data availableReadily biodegradableReadily biodegradableReadily biodegradableReadily biodegradable[21]Readily biodegradableReadily biodegradableReadily biodegradableSlowly biodegradable[23]Readily biodegradable[7]

Performance in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of drug discovery and development, and a significant consumer of polar aprotic solvents. The performance of green alternatives in this application is critical for their widespread adoption.

Experimental Protocols

Resin Swelling: A crucial initial step in SPPS is the swelling of the resin support to allow for efficient diffusion of reagents.

  • Protocol:

    • Place the desired amount of resin (e.g., 1 g) in a suitable reaction vessel.

    • Add the solvent to be tested (e.g., 10 mL).

    • Allow the resin to swell for a defined period (e.g., 1 hour) at room temperature.

    • Measure the volume of the swollen resin.

    • Calculate the swelling capacity in mL/g of dry resin.[4]

Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key repetitive step in SPPS.

  • Protocol using N-Butylpyrrolidinone (NBP):

    • Swell the Fmoc-protected amino acid-resin in NBP.

    • Treat the resin with a 20% solution of piperidine in NBP for 5-10 minutes at room temperature to remove the Fmoc group.[6]

    • Wash the resin thoroughly with NBP to remove the deprotection reagents and byproducts.[6]

Amino Acid Coupling: The formation of the peptide bond is the central reaction in peptide synthesis.

  • Protocol using 2-Methyltetrahydrofuran (2-MeTHF):

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in 2-MeTHF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8][13]

    • Wash the resin with 2-MeTHF to remove excess reagents.[8][13]

Performance Data

Studies have shown that several green solvents can effectively replace DMPA and other hazardous solvents like N,N-Dimethylformamide (DMF) in SPPS, often with comparable or even improved results in terms of peptide purity and yield.

Table 3: Comparative Performance in Solid-Phase Peptide Synthesis

SolventApplicationPeptide SynthesizedPurity (%)Yield (%)Reference
N-Butylpyrrolidinone (NBP)Fmoc-SPPSModel PeptidesComparable to DMFComparable to DMF[6][24]
2-Methyltetrahydrofuran (2-MeTHF)Fmoc-SPPSAib-enkephalin pentapeptideHighGood[8][9][13]
Cyrene™Fmoc-SPPSModel PeptidesHigh (98.2)>96% for up to 30 amino acids[25]
γ-Valerolactone (GVL)Fmoc-SPPSModel PeptidesHigh (98.5)Good, optimization needed for hindered residues[25][26]

Toxicity and Biological Signaling Pathways

Understanding the mechanisms of toxicity is crucial for selecting safer alternatives. While detailed signaling pathways for all these solvents are not fully elucidated, some insights are available.

For instance, γ-Valerolactone (GVL) is known to be a prodrug to γ-hydroxyvaleric acid (GHV), which has an affinity for the γ-hydroxybutyrate (GHB) receptor in the brain.[27][28] Activation of this receptor can lead to central nervous system depression.

GVL_Toxicity_Pathway GVL γ-Valerolactone (GVL) Lactonase Lactonase (in liver and plasma) GVL->Lactonase Metabolism GHV γ-Hydroxyvaleric Acid (GHV) Lactonase->GHV GHB_Receptor GHB Receptor (in brain) GHV->GHB_Receptor Binding CNS_Depression Central Nervous System Depression GHB_Receptor->CNS_Depression Activation leads to caption Simplified pathway of GVL's neurotoxic effect.

Caption: Simplified pathway of GVL's neurotoxic effect.

Experimental and Decision-Making Workflows

The process of selecting and implementing a green solvent alternative involves a systematic evaluation.

Solvent_Selection_Workflow cluster_evaluation Evaluation Phase cluster_testing Testing Phase cluster_implementation Implementation Phase Identify_Alternatives Identify Potential Green Alternatives Assess_Properties Assess Physical & Toxicological Properties Identify_Alternatives->Assess_Properties Initial_Screening Initial Screening: Solubility & Resin Swelling Assess_Properties->Initial_Screening Small_Scale_Tests Small-Scale Performance Tests (e.g., model peptide synthesis) Initial_Screening->Small_Scale_Tests Analyze_Results Analyze Purity & Yield Small_Scale_Tests->Analyze_Results Optimize Optimize Conditions Analyze_Results->Optimize Not satisfactory Scale_Up Scale-Up Studies Analyze_Results->Scale_Up Satisfactory Optimize->Small_Scale_Tests Final_Validation Final Validation Scale_Up->Final_Validation caption Workflow for selecting a green solvent alternative.

Caption: Workflow for selecting a green solvent alternative.

Conclusion

The transition away from hazardous solvents like this compound is a critical step towards a more sustainable chemical industry. Green alternatives such as N-butylpyrrolidone, 2-Methyltetrahydrofuran, Cyrene™, and γ-Valerolactone have demonstrated considerable promise, offering favorable safety profiles and effective performance in key applications like solid-phase peptide synthesis. While a universal, drop-in replacement for DMPA may not exist for all applications, a careful and systematic evaluation of these greener options, guided by the data and protocols presented here, can enable researchers and chemical engineers to make informed decisions that align with the principles of green chemistry without compromising on product quality and process efficiency. Further research into the long-term stability and broader applicability of these solvents will continue to expand their role in creating a safer and more environmentally responsible future for chemical synthesis.

References

A Comparative Toxicity Analysis of N,N-Dimethylpropionamide and Other Amide Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of N,N-Dimethylpropionamide (DMPA) against other commonly used amide solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP). The following sections detail available data on acute toxicity, irritation, genotoxicity, and reproductive toxicity, supported by summaries of relevant experimental methodologies.

Executive Summary

Amide solvents are indispensable in various research and industrial applications, including drug development and manufacturing. However, concerns over their toxicity profiles necessitate a careful evaluation of safer alternatives. This guide offers a side-by-side comparison to aid in the informed selection of solvents. Based on the available data, this compound's toxicological profile is not as extensively characterized as DMF, DMAC, and NMP. While qualitative statements from safety data sheets indicate potential hazards for DMPA, a lack of comprehensive, standardized quantitative data hinders a direct and complete comparison.

Data Presentation: Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for DMPA and the other selected amide solvents. It is important to note the significant data gaps for DMPA, particularly for oral and dermal acute toxicity, as well as for genotoxicity and reproductive toxicity endpoints from studies following standardized guidelines.

Table 1: Acute Toxicity Data

SolventChemical NameCAS No.LD50 (Oral, Rat)LD50 (Dermal, Rabbit)LD50 (Intraperitoneal, Mouse)LC50 (Inhalation, Rat)
DMPA This compound758-96-3Data not availableData not available875 mg/kg[1]Data not available
DMF N,N-Dimethylformamide68-12-22800 mg/kg[2]4720 mg/kg[2]Data not available9400 mg/m³ (2h, mouse)[2]
DMAC N,N-Dimethylacetamide127-19-54930 mg/kg2240 mg/kgData not available2475 ppm (1h)
NMP N-Methyl-2-pyrrolidone872-50-43914 mg/kg8000 mg/kgData not available>5.1 mg/L (4h)

Table 2: Skin and Eye Irritation

SolventSkin Irritation (Rabbit)Eye Irritation (Rabbit)
DMPA Causes skin irritation[3]Causes eye irritation[3]
DMF Irritating[2]Irritating[2]
DMAC Mildly irritatingIrritating
NMP Mildly irritatingModerately irritating

Table 3: Genotoxicity

SolventAmes Test (Bacterial Reverse Mutation)In Vitro Chromosome AberrationIn Vivo Micronucleus Test
DMPA Data not availableData not availableData not available
DMF NegativePositiveNegative
DMAC NegativeClastogenic at high concentrationsNegative
NMP NegativeNegativeNegative

Table 4: Reproductive and Developmental Toxicity

SolventKey Reproductive/Developmental Effects
DMPA Data not available[4]
DMF Embryotoxic in animals at high doses.
DMAC May damage the unborn child.
NMP Known reproductive toxicant; may damage the unborn child.[5]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety testing.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rats of a single sex (or both, if appropriate) are used.

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose level per group. Doses are selected to cover a range that is expected to produce a response from no effect to mortality.

  • Administration: The substance is administered orally by gavage in a single dose.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 (median lethal dose), the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test assesses the potential hazard from a single dermal exposure to a substance.

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk of the test animals is clipped 24 hours before the test.

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is 24 hours.

  • Observation Period: After the exposure period, the residual test substance is removed, and the animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: A single healthy young adult albino rabbit is used for the initial test.

  • Application: A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small patch of clipped skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored.

  • Confirmation: If the initial test does not show corrosive effects, the test is confirmed using additional animals.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.

  • Test Animals: A single healthy young adult albino rabbit is used for the initial test.

  • Application: A 0.1 mL (liquid) or 0.1 g (solid) sample of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The lesions are scored.

  • Confirmation: If the initial test does not show severe irritation or corrosion, the test is confirmed with additional animals.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test is used to detect gene mutations induced by a chemical.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on a minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Test Animals: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually in two doses 24 hours apart, by an appropriate route.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.

  • Analysis: The erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals indicates genotoxic potential.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to provide information on the effects of exposure to a substance on the pregnant female and the developing embryo and fetus.

  • Test Animals: Pregnant female rats or rabbits are typically used.

  • Administration: The test substance is administered daily in graduated doses to several groups of pregnant animals, typically from implantation to the day before cesarean section.

  • Evaluation of Dams: Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the fetuses are removed by cesarean section. The fetuses are then examined for external, visceral, and skeletal abnormalities.

  • Endpoints: Endpoints include maternal toxicity, pre- and post-implantation loss, fetal weight, and the incidence of fetal malformations and variations.

Mandatory Visualization

The following diagrams illustrate key concepts and pathways related to the toxicity of amide solvents.

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (OECD 471) Chromo_Ab Chromosome Aberration (OECD 473) Acute_Oral Acute Oral LD50 (OECD 401) Acute_Dermal Acute Dermal LD50 (OECD 402) Skin_Irritation Skin Irritation (OECD 404) Eye_Irritation Eye Irritation (OECD 405) Micronucleus Micronucleus Test (OECD 474) Repro_Tox Reproductive Toxicity (OECD 414) Test_Substance Test Substance (e.g., DMPA) Test_Substance->Ames Genotoxicity Test_Substance->Chromo_Ab Test_Substance->Acute_Oral Systemic Toxicity Test_Substance->Acute_Dermal Test_Substance->Skin_Irritation Local Toxicity Test_Substance->Eye_Irritation Test_Substance->Micronucleus Genotoxicity Test_Substance->Repro_Tox Reproductive Toxicity

Caption: General workflow for assessing the toxicity of a chemical substance.

DMF_Hepatotoxicity_Pathway DMF N,N-Dimethylformamide (DMF) CYP2E1 CYP2E1 (in Liver) DMF->CYP2E1 Metabolism Reactive_Metabolites Reactive Metabolites (e.g., methyl isocyanate) CYP2E1->Reactive_Metabolites Generates Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Induces ER_Stress Endoplasmic Reticulum (ER) Stress Reactive_Metabolites->ER_Stress Induces Hepatocyte_Injury Hepatocyte Injury & Necrosis Oxidative_Stress->Hepatocyte_Injury Leads to ER_Stress->Hepatocyte_Injury Leads to

Caption: Hypothesized pathway of DMF-induced hepatotoxicity.[2][6][7]

NMP_Reproductive_Toxicity NMP N-Methyl-2-pyrrolidone (NMP) Reproductive_System Male & Female Reproductive System NMP->Reproductive_System Exposure Hormonal_Disruption Potential Hormonal Disruption Reproductive_System->Hormonal_Disruption May lead to Developmental_Toxicity Developmental Toxicity Reproductive_System->Developmental_Toxicity Direct effects on Adverse_Outcomes Adverse Reproductive & Developmental Outcomes Hormonal_Disruption->Adverse_Outcomes Developmental_Toxicity->Adverse_Outcomes

Caption: Simplified logical relationship of NMP's reproductive toxicity.

References

Performance of N,N-Dimethylpropionamide in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical transformation. This guide provides a comparative overview of N,N-Dimethylpropionamide (DMPA) and its performance in three key named reactions: the Suzuki Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination. While direct experimental comparisons are limited in published literature, this document compiles available data on the physicochemical properties of DMPA and compares them with commonly used alternative solvents, offering insights into its potential advantages and applications.

This compound (CAS No. 758-96-3) is a polar aprotic solvent that is structurally similar to widely used solvents such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)[1]. Its utility as a solvent is attributed to its high boiling point, ability to dissolve a wide range of organic and inorganic compounds, and its nature as a strong donor solvent that can coordinate with metal ions[2][3][4]. While it has been identified as a potential solvent in patent literature for various cross-coupling reactions, including the Suzuki and Heck reactions, a comprehensive performance evaluation against other solvents in academic studies remains scarce[5][6][7][8][9].

Physicochemical Property Comparison

The selection of a solvent is often guided by its physical properties, which can affect reaction kinetics, solubility of reagents, and product purification. The following table summarizes the key physicochemical properties of DMPA in comparison to DMF, DMAc, and N-Methyl-2-pyrrolidone (NMP), three commonly employed solvents in cross-coupling reactions.

PropertyThis compound (DMPA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
CAS Number 758-96-368-12-2127-19-5872-50-4
Molecular Formula C₅H₁₁NOC₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight 101.15 g/mol [2]73.09 g/mol 87.12 g/mol 99.13 g/mol
Boiling Point 174-175 °C[4]153 °C165-166 °C202 °C
Density 0.92 g/mL at 25 °C[4]0.944 g/mL at 25 °C0.937 g/mL at 25 °C1.028 g/mL at 25 °C
Dielectric Constant 33.1[3]36.737.832.0

The higher boiling point of DMPA compared to DMF and DMAc allows for conducting reactions at elevated temperatures, which can be advantageous for less reactive substrates. Its polarity, as indicated by the dielectric constant, is comparable to the other listed amide solvents, suggesting similar capabilities in dissolving polar reagents and stabilizing charged intermediates in catalytic cycles.

Performance in Named Reactions

Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. While patent literature lists DMPA as a potential solvent for Suzuki reactions, specific examples with yields and reaction conditions are not detailed[5][8][9]. The choice of solvent in Suzuki couplings can influence the reaction rate and selectivity. Polar aprotic solvents like DMPA are expected to perform well in this reaction.

Experimental Protocol (General): A typical Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. The general protocol is as follows:

  • A reaction vessel is charged with the aryl halide/triflate, boronic acid/ester, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • The chosen solvent (e.g., DMPA) is added, and the mixture is degassed.

  • The reaction is heated to the desired temperature (typically 80-120 °C) and stirred until completion, as monitored by TLC or GC/LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous salt, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (R'B(OR)2) Ar-R'-Pd(II)(L2) Ar-R'-Pd(II)(L2) Ar-Pd(II)-OR'(L2)->Ar-R'-Pd(II)(L2) Ar-R'-Pd(II)(L2)->Pd(0)L2 Reductive Elimination (Ar-R') Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Product + HPd(II)X(L2) Product + HPd(II)X(L2) Sigma-Alkyl Pd(II) Complex->Product + HPd(II)X(L2) Beta-Hydride Elimination HPd(II)X(L2) HPd(II)X(L2) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base) Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amido Complex Amido Complex Ar-Pd(II)-X(L2)->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

References

A Comprehensive Cost-Benefit Analysis of N,N-Dimethylpropionamide in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of N,N-Dimethylpropionamide (DMPA) with its common alternatives, N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), reveals a compelling case for DMPA as a safer and more stable solvent in various industrial applications, particularly in the pharmaceutical and polymer industries. While a precise, universal cost-benefit ratio is dependent on specific process parameters, the evidence suggests that the advantages of DMPA in terms of reduced health risks, higher process stability, and potential for improved product purity can outweigh a potentially higher initial purchase price.

This compound is a polar aprotic solvent that has gained attention as a viable alternative to the widely used but increasingly scrutinized solvents, DMF and DMAC.[1][2][3] Concerns over the reproductive toxicity and potential carcinogenicity of DMF and DMAC have prompted industries to seek safer replacements that do not compromise performance.[1][2][3][4][5] This guide provides a detailed comparison of DMPA with DMF and DMAC, focusing on cost, performance, safety, and environmental impact, supported by available data and experimental insights.

Economic Viability: A Look at the Costs

A direct cost comparison of these solvents reveals that DMPA may have a variable price, while DMF and DMAC are established commodities with more stable industrial pricing.

Table 1: Comparative Cost of DMPA, DMF, and DMAC

SolventPrice Range (per kg)Key Considerations
This compound (DMPA) ~$10.00 (smaller quantities), bulk pricing variesPrice is subject to supplier and order volume.[6][7]
N,N-dimethylformamide (DMF) $0.56 - $3.13 (industrial/bulk)Price varies by region and purity grade (industrial vs. pharmaceutical).[8][9]
N,N-dimethylacetamide (DMAC) ~$0.10 - $133.00 (industrial/bulk)Wide price range depending on supplier, purity, and region.[10]

Note: Prices are subject to market fluctuations and should be confirmed with suppliers for specific quotes.

While the initial purchase price is a key factor, a comprehensive cost-benefit analysis must also consider indirect costs and savings. These include costs associated with solvent recovery, waste disposal, and occupational health and safety measures. The higher stability of DMPA may lead to lower decomposition rates and easier recovery, potentially reducing overall solvent consumption and waste treatment costs.[11]

Performance in Industrial Applications: A Comparative Overview

DMPA, DMF, and DMAC share similar solvent properties that make them suitable for a range of applications, including polymer synthesis, pharmaceutical production, and as a medium for chemical reactions.

Polymer Synthesis

In the production of polymers such as polyamides and polyacrylonitrile, the choice of solvent is critical for achieving desired molecular weights and material properties. DMF and DMAC are traditionally used in these processes.[12][13] While specific comparative data on DMPA in these exact applications is limited in publicly available literature, its properties as a polar aprotic solvent suggest its suitability.

Table 2: Physical and Chemical Properties of DMPA, DMF, and DMAC

PropertyThis compound (DMPA)N,N-dimethylformamide (DMF)N,N-dimethylacetamide (DMAC)
CAS Number 758-96-3[14]68-12-2[6]127-19-5[15]
Molecular Formula C₅H₁₁NO[14]C₃H₇NO[6]C₄H₉NO[15]
Molecular Weight 101.15 g/mol [14]73.09 g/mol [6]87.12 g/mol [15]
Boiling Point 174-176 °C[7]153 °C[6]164.5-166 °C
Melting Point -45 °C[7]-61 °C[6]-20 °C[16]
Density 0.92 - 0.93 g/mL at 25 °C[7][17]0.944 g/cm³ at 20 °C[6]0.937 g/mL at 25 °C[16]
Flash Point 62 - 63 °C[18]--
Solubility in Water MiscibleMiscible[6]Miscible[15]

The higher boiling point of DMPA compared to DMF can be advantageous in processes requiring higher reaction temperatures, offering a wider operational window and potentially improved reaction kinetics.

Pharmaceutical Synthesis

In pharmaceutical manufacturing, solvents are crucial for dissolving reactants, controlling reaction temperatures, and facilitating purification processes. The purity of the final active pharmaceutical ingredient (API) is paramount. Studies have shown that in some applications, such as peptide synthesis, alternative solvents to DMF can lead to higher product purity and reduced side reactions.[17] The chemical stability of the solvent is critical to prevent the formation of impurities that can contaminate the final product.

Safety and Environmental Profile: A Key Differentiator

The primary driver for seeking alternatives to DMF and DMAC is their associated health and environmental risks.

Table 3: Comparative Hazard Profile of DMPA, DMF, and DMAC

HazardThis compound (DMPA)N,N-dimethylformamide (DMF)N,N-dimethylacetamide (DMAC)
Toxicity Irritant to skin, eyes, and respiratory system.[19] Toxicological properties not fully investigated.[19]Liver damage, potential reproductive hazard, possible carcinogen.[1][2][3][4][5]Liver damage, potential reproductive hazard.[1][2][3][5]
Carcinogenicity No data available.[20]Classified as a substance of very high concern (SVHC) due to reproductive toxicity.[2][3]-
Environmental Impact Not classified as hazardous to the aquatic environment.[21] No components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[20]--

The available data suggests that DMPA has a more favorable safety profile compared to DMF and DMAC, with no current classification as a carcinogen or reproductive toxin.[20] This can translate to significant cost savings in terms of personal protective equipment (PPE), ventilation requirements, and employee health monitoring.

Experimental Protocols and Workflows

Detailed experimental protocols are essential for researchers and process chemists to evaluate and implement new solvents. While specific, detailed comparative studies for DMPA are not abundant, general procedures for reactions where DMPA could be a substitute are well-established.

General Protocol for Polyamide Synthesis (Conceptual)

This conceptual protocol illustrates how DMPA could be used in a typical polyamide synthesis.

  • Monomer Dissolution: Dissolve the diamine monomer in DMPA in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Acid Chloride Addition: Slowly add the diacid chloride, dissolved in DMPA, to the diamine solution under controlled temperature.

  • Polymerization: Allow the reaction to proceed at a specific temperature for a set duration to achieve the desired molecular weight.

  • Precipitation and Washing: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., water or methanol).

  • Drying: Filter and dry the resulting polyamide powder.

Polyamide_Synthesis_Workflow cluster_preparation Monomer Preparation cluster_reaction Polymerization cluster_purification Purification Diamine Diamine Monomer Dissolution Dissolve Diamine in DMPA Diamine->Dissolution Diacid_Chloride Diacid Chloride Addition Add Diacid Chloride Solution Diacid_Chloride->Addition Solvent_DMPA DMPA Solvent Solvent_DMPA->Dissolution Solvent_DMPA->Addition Dissolution->Addition Polymerization Polymerization Reaction Addition->Polymerization Precipitation Precipitate in Non-solvent Polymerization->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry Polyamide Filtration->Drying Final_Product Polyamide Drying->Final_Product

Conceptual workflow for polyamide synthesis using DMPA.

Signaling Pathways and Logical Relationships

The decision to replace a conventional solvent like DMF or DMAC with an alternative such as DMPA involves a logical progression of evaluation.

Solvent_Replacement_Decision_Process Start Identify Need for Solvent Replacement (e.g., Safety, Performance, Cost) Identify_Alternatives Identify Potential Alternatives (e.g., DMPA) Start->Identify_Alternatives Evaluate_Properties Evaluate Physicochemical Properties (Boiling Point, Solubility, etc.) Identify_Alternatives->Evaluate_Properties Assess_Performance Assess Performance in Lab-Scale (Yield, Purity, Reaction Time) Evaluate_Properties->Assess_Performance Analyze_Safety Analyze Safety and Environmental Profile (Toxicity, Environmental Fate) Assess_Performance->Analyze_Safety Cost_Analysis Conduct Cost-Benefit Analysis (Solvent Price, Recovery, Waste) Analyze_Safety->Cost_Analysis Scale_Up Pilot-Scale Testing and Process Optimization Cost_Analysis->Scale_Up Implementation Full-Scale Industrial Implementation Scale_Up->Implementation

Decision-making process for solvent replacement in industrial applications.

Conclusion

This compound presents a promising alternative to DMF and DMAC, primarily due to its more favorable safety and environmental profile. While the initial cost may be a consideration, a holistic cost-benefit analysis that includes factors such as worker safety, environmental compliance, solvent recovery, and potential improvements in product quality is likely to demonstrate the long-term advantages of adopting DMPA in many industrial processes. Further direct comparative studies are warranted to provide more quantitative data on its performance in specific applications, which will enable a more precise and comprehensive cost-benefit assessment for individual industrial scenarios.

References

Cross-Validation of Analytical Methods for N,N-Dimethylpropionamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary analytical methods for the quantification of N,N-Dimethylpropionamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the experimental protocols and performance characteristics of each method to aid in the selection of the most suitable technique for specific applications.

Comparative Performance Analysis

The performance of HPLC-UV and GC-MS methods for the analysis of this compound is summarized below. These values are representative of typical method validation results for similar small amide compounds.

Performance ParameterHPLC-UV MethodGC-MS Method
Linearity (Range) 0.1 - 100 µg/mL0.01 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Robustness Unaffected by minor changes in mobile phase composition and pH.Unaffected by minor changes in oven temperature ramp and gas flow rate.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quantification and purity analysis of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v). For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or at trace levels.[2][3]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 101, 72).[4]

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

  • Calibration Standards: Serially dilute the stock solution with the same solvent to prepare calibration standards ranging from 0.01 µg/mL to 50 µg/mL.

  • Sample Preparation: Employ liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.[2] Evaporate the solvent and reconstitute the residue in a known volume of the solvent used for the calibration standards.

Workflow and Process Diagrams

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Define_Objective Define Objective (e.g., Compare HPLC and GC-MS) Select_Methods Select Analytical Methods Define_Objective->Select_Methods Prepare_Protocols Prepare Detailed Protocols Select_Methods->Prepare_Protocols Prepare_Samples Prepare Spiked QC Samples & Incurred Samples Prepare_Protocols->Prepare_Samples Analyze_HPLC Analyze Samples using HPLC-UV Prepare_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples using GC-MS Prepare_Samples->Analyze_GCMS Collect_Data_HPLC Collect HPLC Data Analyze_HPLC->Collect_Data_HPLC Collect_Data_GCMS Collect GC-MS Data Analyze_GCMS->Collect_Data_GCMS Compare_Performance Compare Performance Metrics (Linearity, Accuracy, Precision) Collect_Data_HPLC->Compare_Performance Collect_Data_GCMS->Compare_Performance Assess_Comparability Assess Data Comparability Compare_Performance->Assess_Comparability Conclusion Draw Conclusions on Method Suitability Assess_Comparability->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Logical_Relationship cluster_method1 HPLC-UV Method cluster_method2 GC-MS Method HPLC_Sample Sample Preparation (Dissolution & Filtration) HPLC_Analysis Chromatographic Separation (C18 Column) HPLC_Sample->HPLC_Analysis HPLC_Detection UV Detection (210 nm) HPLC_Analysis->HPLC_Detection HPLC_Quant Quantification HPLC_Detection->HPLC_Quant GCMS_Sample Sample Preparation (Extraction & Concentration) GCMS_Analysis Chromatographic Separation (Capillary Column) GCMS_Sample->GCMS_Analysis GCMS_Detection Mass Spectrometry (SIM Mode) GCMS_Analysis->GCMS_Detection GCMS_Quant Quantification GCMS_Detection->GCMS_Quant Analyte This compound Analyte->HPLC_Sample Analyte->GCMS_Sample

Caption: Logical relationship of analytical steps for each method.

References

Safety Operating Guide

Safe Disposal of N,N-Dimethylpropionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of N,N-Dimethylpropionamide, offering procedural guidance for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.

Key Physical and Chemical Properties

For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.

PropertyValue
Physical StateLiquid[2]
Molecular FormulaC5H11NO[2]
Molecular Weight101.15 g/mol [2]
Boiling Point174-175 °C[2][3]
Melting Point-45 °C[2][3]
Flash Point62 °C (143.6 °F) - closed cup[2][3]
Density0.92 g/mL at 25 °C[3]
Hazard Information

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal.

HazardDescription
GHS Pictogram GHS07 (Harmful, Irritant)[3]
Signal Word Warning[3]
Hazard Statements H227: Combustible liquid.[1][2] H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][4]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] The following protocol provides a general framework for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If working in an area with inadequate ventilation, use a NIOSH-approved respirator.[5]

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly labeled chemical waste container.[5] The container should be kept tightly closed.[5]

  • Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong bases.[4]

  • Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[5]

  • The storage area should be a designated satellite accumulation area (SAA) that is under the control of the laboratory director or Principal Investigator.

4. Disposal Procedure:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[2]

  • All disposal activities must comply with federal, state, and local hazardous waste regulations.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Dispose of the contents and the container at an approved waste disposal plant.[2][4]

5. Empty Container Disposal:

  • Do not reuse empty containers.[2]

  • Thoroughly empty the container, allowing only minimal residue to remain.

  • Rinse the container with a suitable solvent (e.g., water, if appropriate and the rinsate is collected as hazardous waste).

  • Deface or remove the original label.

  • Dispose of the rinsed container as unused product or as directed by your institution's EHS office.[2]

6. Accidental Spill Cleanup:

  • In case of a spill, immediately evacuate the area and remove all sources of ignition.[2]

  • Ensure adequate ventilation.[2]

  • Wear the appropriate PPE as described above.

  • Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[4][5]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[2]

  • Clean the affected area thoroughly.

  • Do not allow the product to enter drains, waterways, or soil.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill collect 2. Collect in a Labeled, Compatible Waste Container ppe->collect storage 3. Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect->storage contact_ehs 4. Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal 5. Dispose through an Approved Waste Disposal Facility contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill->ppe No contain_spill A. Contain Spill with Inert Absorbent Material spill->contain_spill Yes collect_spill B. Collect and Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->storage

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for N,N-Dimethylpropionamide

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols and safe handling procedures is mandatory.

Hazard Identification and Classification

A summary of the key hazards associated with this compound is provided in the table below.

Hazard ClassGHS ClassificationKey Precautionary Statements
Physical Hazard Combustible Liquid (H227)Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][4]
Health Hazard Harmful if swallowed (H302)Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Causes skin irritation (H315)Wear protective gloves and clothing.[2][3]
Causes serious eye irritation (H319)Wear eye protection/face protection.[2][3]
May cause respiratory irritation (H335)Avoid breathing fumes, mist, or vapors. Use only in a well-ventilated area.[2][5]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been tested.[1]

  • Spill Kit: Have a spill kit containing inert absorbent material (e.g., sand, vermiculite, or commercial sorbent) readily available.[3][5]

Personal Protective Equipment (PPE) Protocol

The minimum required PPE for handling this compound is detailed below. It is imperative to inspect all PPE for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thicker gloves generally offer better protection.[6][7]To prevent skin contact and irritation.[3]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant splash hazard.[3][6]To protect against eye irritation from splashes or vapors.[3]
Body Protection A flame-resistant lab coat worn over clothing that covers the entire body (long pants and closed-toe shoes).[6]To protect the skin from accidental splashes and in case of fire.[2][3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge (e.g., Filter Type A) is required if working outside a fume hood or if ventilation is inadequate.[2][3]To prevent inhalation of irritating vapors.[2][3]

Donning PPE:

  • Put on the lab coat and ensure it is fully buttoned.

  • Don safety goggles.

  • If required, put on your respirator and perform a seal check.

  • Wash and dry hands, then don gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.

Handling and Experimental Work
  • Avoid direct contact with the chemical.[1][3]

  • Keep the container tightly closed when not in use.[1][3][5]

  • Keep away from ignition sources as it is a combustible liquid.[1][2][3]

  • Do not eat, drink, or smoke in the work area.[1]

Post-Handling Procedures
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Gloves should be removed last using a technique that prevents the outer surface from contacting your skin.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

Disposal Procedure
  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it down the drain.[2]

  • Do not reuse empty containers as they may retain product residue.[1][3]

Emergency Protocols

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Response Measures
Skin Contact Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][3]
Spill Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material.[3][5] Collect the waste in a sealed container for disposal. Ventilate the area.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound A 1. Preparation - Verify fume hood function - Locate safety equipment - Prepare spill kit B 2. Don PPE - Lab coat - Goggles/Face shield - Respirator (if needed) - Chemical-resistant gloves A->B Proceed to PPE C 3. Chemical Handling - Work within fume hood - Avoid ignition sources - Keep container closed B->C Begin work D 4. Post-Handling - Secure chemical storage - Decontaminate work area C->D Experiment complete G Emergency Procedures - Spills, Exposure C->G If incident occurs E 5. Waste Disposal - Segregate chemical waste - Dispose of contaminated PPE - Follow institutional guidelines D->E Manage waste F 6. Doff PPE - Remove in reverse order - Wash hands thoroughly E->F Final step G->F After emergency

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.